Product packaging for N,N-Dimethyl-o-toluidine(Cat. No.:CAS No. 609-72-3)

N,N-Dimethyl-o-toluidine

Cat. No.: B046812
CAS No.: 609-72-3
M. Wt: 135.21 g/mol
InChI Key: JDEJGVSZUIJWBM-UHFFFAOYSA-N
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Description

N,N-Dimethyl-o-toluidine is a versatile tertiary aromatic amine of significant importance in chemical research and development. Its primary research value lies in its role as a key precursor and accelerator in various synthetic pathways. Most notably, it is extensively employed as an efficient accelerator in the cold-cure polymerization of peroxide-initiated resins, such as unsaturated polyesters and acrylic bone cements, where its electron-donating dimethylamino group facilitates the decomposition of peroxides to generate free radicals at ambient temperatures. This property is crucial for studies in polymer science and materials engineering. Furthermore, it serves as a fundamental building block in organic synthesis for the preparation of more complex nitrogen-containing compounds, including dyes, pharmaceuticals, and agrochemicals. Its mechanism of action is predominantly based on its strong electron-donating capability and nucleophilicity, which enables it to participate in electrophilic substitution reactions and coordinate with catalysts. Researchers also utilize this compound as a ligand in coordination chemistry and as a reagent in the synthesis of quaternary ammonium compounds. This product is presented in high purity to ensure reproducibility and reliability in experimental results, making it an indispensable tool for investigators in the fields of synthetic organic chemistry, polymer research, and materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13N<br>CH3C6H4N(CH3)2<br>C9H13N B046812 N,N-Dimethyl-o-toluidine CAS No. 609-72-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N,2-trimethylaniline
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InChI

InChI=1S/C9H13N/c1-8-6-4-5-7-9(8)10(2)3/h4-7H,1-3H3
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InChI Key

JDEJGVSZUIJWBM-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=CC=C1N(C)C
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Molecular Formula

C9H13N
Record name N,N-DIMETHYL-O-TOLUIDINE
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DSSTOX Substance ID

DTXSID8052279
Record name N,N,2-Trimethylaniline
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Molecular Weight

135.21 g/mol
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Physical Description

N,n-dimethyl-o-toluidine appears as a clear colorless liquid with an aromatic odor. Less dense than water and insoluble in water. Hence floats on water. May be toxic by skin absorption and inhalation. May release toxic vapors when burned., Clear colorless liquid with an aromatic odor; [CAMEO] Colorless liquid; [Sigma-Aldrich MSDS]
Record name N,N-DIMETHYL-O-TOLUIDINE
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Record name N,N-Dimethyl-o-toluidine
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CAS No.

609-72-3, 29256-93-7
Record name N,N-DIMETHYL-O-TOLUIDINE
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Record name Dimethyl-o-toluidine
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Record name N,N,2-Trimethylaniline
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Record name Benzenamine, N,N,?-trimethyl-
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Record name N,N'-dimethyl-o-toluidine
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Record name N,N,2-TRIMETHYLANILINE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N,N-Dimethyl-o-toluidine from o-toluidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for N,N-Dimethyl-o-toluidine, a tertiary amine of significant interest in various chemical industries, including as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals. This document details established experimental protocols, presents quantitative data in a comparative format, and visualizes key chemical transformations and workflows.

Introduction

This compound, also known as 2-dimethylaminotoluene, is an aromatic organic compound with the chemical formula C₉H₁₃N. The synthesis of this compound from its primary amine precursor, o-toluidine, involves the introduction of two methyl groups onto the nitrogen atom. This can be achieved through several established synthetic methodologies, each with its own set of advantages and disadvantages concerning yield, purity, cost, and environmental impact. This guide will focus on three primary methods: direct methylation using alkyl halides, the Eschweiler-Clarke reaction, and reductive amination.

Synthetic Methodologies and Experimental Protocols

Direct Methylation with Methyl Iodide

Direct alkylation of o-toluidine with a methylating agent such as methyl iodide is a classical and effective method for the synthesis of this compound. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the amine attacks the electrophilic methyl group of the methyl iodide. A base is typically required to neutralize the hydroiodic acid byproduct.

Experimental Protocol:

A mixture of 15 g of o-toluidine, 42 g of methyl iodide, and 16 g of sodium carbonate in 250 ml of water is heated under reflux on a water bath for approximately 2 hours, or until the condensation of methyl iodide in the reflux condenser ceases.[1] Following the reaction, the mixture is made strongly alkaline with a sodium hydroxide solution. The this compound is then extracted with diethyl ether. The ethereal extract is dried over solid potassium hydroxide and subsequently distilled. The fraction collected between 175-185°C is the desired product.[1]

Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a well-established method for the methylation of primary and secondary amines.[2] This reaction utilizes an excess of formic acid and formaldehyde to achieve exhaustive methylation to the tertiary amine without the formation of quaternary ammonium salts.[2] The reaction proceeds through the formation of an iminium ion, which is then reduced by formic acid.

Experimental Protocol:

Reductive Amination

Reductive amination is a versatile method for the synthesis of amines.[3] For the synthesis of this compound, this would involve the reaction of o-toluidine with formaldehyde to form an enamine or imine intermediate, which is then reduced in situ. A variety of reducing agents can be employed, with sodium borohydride being a common choice in laboratory settings.

Experimental Protocol:

Based on a procedure for the reductive amination of p-toluidine, the following can be adapted for o-toluidine.[3] o-Toluidine is dissolved in a suitable solvent, such as ethanol. An excess of an aqueous solution of formaldehyde is added to the amine solution. Sodium borohydride is then added portion-wise to the reaction mixture, controlling the rate of addition to manage the exothermic reaction. After the addition is complete, the reaction is stirred until completion. The solvent is then removed under reduced pressure, and the residue is worked up by partitioning between water and an organic solvent. The organic layer is then dried and concentrated, and the product is purified by distillation.

Quantitative Data Summary

The following table summarizes the quantitative data for the different synthetic methods described.

ParameterDirect Methylation (Methyl Iodide)Eschweiler-Clarke Reaction (General)Reductive Amination (Adapted)
o-toluidine 15 gMolar equivalentMolar equivalent
Methylating Agent Methyl Iodide (42 g)Formaldehyde/Formic Acid (excess)Formaldehyde (excess)
Reducing Agent -Formic AcidSodium Borohydride
Solvent Water (250 ml)Typically aqueous or neatEthanol
Base Sodium Carbonate (16 g)- (Formic acid is the reagent)-
Reaction Temperature Reflux (Water Bath)Near boilingRoom Temperature to mild heating
Reaction Time ~2 hoursVaries (typically several hours)Varies
Yield 80%[1]Generally highGenerally high
Product Boiling Point 183°C[1]183°C183°C
Product Purity Distilled to high purityRequires purificationRequires purification

Visualizations

Chemical Reaction Pathway

Synthesis_Pathway cluster_methylation Direct Methylation o_toluidine o-Toluidine intermediate_mono N-Methyl-o-toluidine o_toluidine->intermediate_mono + CH₃I - HI product This compound o_toluidine->product + HCHO, HCOOH o_toluidine->product + HCHO + Reducing Agent intermediate_mono->product + CH₃I - HI Experimental_Workflow start Start: Combine Reactants (o-toluidine, methylating agent, solvent, base) reaction Reaction Under Controlled Conditions (e.g., Reflux, Heating) start->reaction workup Aqueous Workup (e.g., Basification, Extraction) reaction->workup drying Drying of Organic Phase (e.g., with Na₂SO₄ or KOH) workup->drying purification Purification (e.g., Distillation) drying->purification product Final Product: This compound purification->product

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of N,N-Dimethyl-o-toluidine

This technical guide provides a comprehensive overview of the key physical properties of this compound (CAS No: 609-72-3), a tertiary amine used in organic synthesis. The information is compiled from various scientific sources to ensure accuracy and relevance for research and development applications.

Physical and Chemical Properties

This compound is a clear, colorless liquid with a characteristic aromatic odor.[1][2] It is less dense than water and is insoluble in it, causing it to float on the surface.[1][2] The compound tends to darken when exposed to air.[1]

Table 1: Summary of Quantitative Physical Properties

PropertyValueSource(s)
Molecular FormulaC₉H₁₃N[1][3]
Molar Mass135.21 g/mol [1][3]
Density0.929 g/mL at 25°C[3]
Boiling Point76°C at 18 mmHg[3]
Melting Point-60°C[3][4]
Refractive Indexn20/D 1.525[3]
Flash Point63°C (145.4°F) - closed cup[3][5]

Experimental Protocols for Property Determination

The following are generalized experimental methodologies for determining the key physical properties of liquid organic compounds like this compound.

2.1. Determination of Boiling Point (Simple Distillation)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For non-volatile liquids, this is often determined at reduced pressure to prevent decomposition.

  • Apparatus: A simple distillation apparatus is assembled using a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Procedure:

    • The liquid sample (this compound) is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

    • The apparatus is connected to a vacuum source to reduce the pressure. The pressure is monitored with a manometer.

    • The flask is gently heated. The temperature is recorded when the liquid begins to boil and a stable temperature is observed on the thermometer as the vapor condenses and is collected in the receiving flask.

    • The observed boiling point is reported along with the pressure at which it was measured (e.g., 76°C at 18 mmHg).[3][6]

2.2. Determination of Density

Density is the mass per unit volume of a substance.

  • Apparatus: A pycnometer (a small glass flask with a precise volume) and an analytical balance.

  • Procedure:

    • The empty pycnometer is weighed.

    • It is then filled with the liquid sample (this compound), ensuring no air bubbles are present. The temperature of the liquid is recorded.

    • The filled pycnometer is weighed again.

    • The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

    • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

2.3. Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance.

  • Apparatus: A refractometer (e.g., an Abbé refractometer).

  • Procedure:

    • A few drops of the liquid sample (this compound) are placed on the prism of the refractometer.

    • The prism is closed, and the light source is adjusted.

    • The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

    • The refractive index is read from the scale. The temperature at which the measurement is taken is also recorded as the refractive index is temperature-dependent (e.g., n20/D, where 20 is the temperature in Celsius and D refers to the sodium D-line).

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the physical characterization of a liquid organic compound.

G cluster_0 Sample Preparation cluster_1 Physical Property Determination cluster_2 Data Analysis and Reporting Obtain Sample Obtain Sample Ensure Purity Ensure Purity Obtain Sample->Ensure Purity Boiling Point\n(Simple Distillation) Boiling Point (Simple Distillation) Ensure Purity->Boiling Point\n(Simple Distillation) Density\n(Pycnometry) Density (Pycnometry) Ensure Purity->Density\n(Pycnometry) Refractive Index\n(Refractometry) Refractive Index (Refractometry) Ensure Purity->Refractive Index\n(Refractometry) Melting Point\n(for solids) Melting Point (for solids) Ensure Purity->Melting Point\n(for solids) Compile Data Compile Data Boiling Point\n(Simple Distillation)->Compile Data Density\n(Pycnometry)->Compile Data Refractive Index\n(Refractometry)->Compile Data Melting Point\n(for solids)->Compile Data Technical Report Technical Report Compile Data->Technical Report

Caption: General workflow for determining physical properties of an organic compound.

References

Chemical properties of N,N-Dimethyl-o-toluidine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of N,N-Dimethyl-o-toluidine

This guide provides a comprehensive overview of the chemical and physical properties of this compound, tailored for researchers, scientists, and professionals in drug development. It includes detailed data, experimental protocols, and visualizations to facilitate a thorough understanding of this compound.

Compound Identification

This compound, also known as N,N,2-Trimethylaniline, is an aromatic organic compound.[1][2] It is classified as a tertiary amine.[3]

IdentifierValue
IUPAC Name N,N,2-trimethylaniline[4]
Synonyms 2-Methyl-N,N-dimethylaniline, N,N,2-Trimethylbenzamine, o-Methyldimethylaniline[1]
CAS Number 609-72-3[4]
Molecular Formula C₉H₁₃N[4]
Molecular Weight 135.21 g/mol [4]
InChI 1S/C9H13N/c1-8-6-4-5-7-9(8)10(2)3/h4-7H,1-3H3
InChIKey JDEJGVSZUIJWBM-UHFFFAOYSA-N
SMILES CN(C)c1ccccc1C

Physicochemical Properties

This compound is a clear, colorless liquid with an aromatic odor.[3][4] It is less dense than water and is insoluble in water, causing it to float.[3][4] The liquid tends to darken when exposed to air.[3]

PropertyValueReference
Appearance Clear colorless liquid with an aromatic odor.[3][4]
Melting Point -60 °C[5]
Boiling Point 76 °C at 18 mmHg[5]
Density 0.929 g/mL at 25 °C[5]
Flash Point 63 °C (145.4 °F) - closed cup
Refractive Index n20/D 1.525[5]
Solubility Insoluble in water.[3][4] Miscible with alcohol, ether, and chloroform.[6]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Spectrum TypeDescription
Proton NMR A proton nuclear magnetic resonance spectrum is available.[7]
13C NMR The 13C nuclear magnetic resonance chemical shifts have been reported.[8]
Mass Spectrometry Mass spectrometry data is available for this compound.[4]

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound involves the methylation of o-toluidine.[9]

Materials:

  • o-toluidine (15 g)

  • Methyl iodide (42 g)

  • Sodium carbonate (16 g)

  • Water (250 ml)

  • Sodium hydroxide solution

  • Ether

  • Solid potassium hydroxide

Procedure:

  • A mixture of o-toluidine, methyl iodide, and sodium carbonate in water is heated under reflux on a water bath for approximately 2 hours, or until methyl iodide no longer condenses.[9]

  • The solution is then made strongly alkaline with sodium hydroxide solution.[9]

  • The this compound is extracted with ether.[9]

  • The ether extract is dried over solid potassium hydroxide.[9]

  • The final product is purified by distillation, with this compound distilling at 175-185°C (b.p. 183°C).[9] The yield is approximately 80%.[9]

G Synthesis of this compound cluster_reactants Reactants cluster_workup Workup o_toluidine o-Toluidine reflux Heat under reflux (2 hours) o_toluidine->reflux methyl_iodide Methyl Iodide methyl_iodide->reflux sodium_carbonate Sodium Carbonate sodium_carbonate->reflux alkalinize Make alkaline (NaOH solution) reflux->alkalinize extract Extract with Ether alkalinize->extract dry Dry over KOH extract->dry distill Distillation (175-185 °C) dry->distill product This compound distill->product

Synthesis workflow for this compound.
Analytical Determination in Ethylene Gas

This method outlines the determination of this compound in ethylene gas samples using ion chromatography.[10]

Equipment:

  • Dionex ICS-3000 Reagent-Free™ Ion Chromatography system or equivalent[10]

  • IonPac® CS17 column[10]

  • Photodiode Array Detector (PDA-100) or Variable Wavelength Detector (VWD)[10]

Reagents:

  • Deionized water (Type I reagent grade)

  • This compound standard

  • Methanesulfonic acid (MSA)

  • Acetonitrile

Procedure:

  • Sample Preparation: Ethylene gas is bubbled through a solution of methanesulfonic acid (MSA) to trap the amine impurities.[10]

  • Chromatographic Separation: The trapped amines are separated on a CS17 column. The separation utilizes a short isocratic 4 mM MSA eluent followed by a gradient from 4 to 80 mM MSA, all in the presence of 9% acetonitrile.[10] The acetonitrile is added to ensure optimal peak shapes for the hydrophobic amines.[10]

  • Detection: The separated this compound is detected by UV absorbance at 210 nm.[10]

G Analytical Workflow for this compound sample Ethylene Gas Sample trap Bubble through MSA solution sample->trap ic_system Ion Chromatography (IonPac CS17 column) trap->ic_system detector UV Detection (210 nm) ic_system->detector result Quantification of This compound detector->result

Analytical workflow for this compound determination.

Reactivity and Safety

Reactivity Profile

This compound is a combustible material that may burn but does not ignite readily.[3] It neutralizes acids in exothermic reactions to form salts and water.[3][4] It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.[3][4] In combination with strong reducing agents, such as hydrides, it can generate flammable hydrogen gas.[3][4]

G Reactivity Profile of this compound cluster_reacts_with Reacts With cluster_incompatible Incompatible With compound This compound acids Acids compound->acids Exothermic neutralization reducing_agents Strong Reducing Agents compound->reducing_agents Generates H₂ gas isocyanates Isocyanates halogenated_organics Halogenated Organics peroxides Peroxides phenols Phenols (acidic) epoxides Epoxides anhydrides Anhydrides acid_halides Acid Halides

Reactivity profile of this compound.
Health and Safety Information

This compound is toxic by inhalation, in contact with skin, and if swallowed.[2][5] It is a skin and strong eye irritant.[1] It may cause damage to organs through prolonged or repeated exposure and is harmful to aquatic life with long-lasting effects.[2] There is a potential for it to induce methemoglobinemia.[1]

Hazard StatementCode
Toxic if swallowed, in contact with skin or if inhaled.H301 + H311 + H331[2]
May cause damage to organs through prolonged or repeated exposure.H373[2]
Harmful to aquatic life with long lasting effects.H412[2]
Combustible liquid.H227[2]

Precautionary Measures:

  • Avoid release to the environment.[2]

  • Wear suitable protective clothing, gloves, and eye/face protection.[5]

  • In case of accident or if you feel unwell, seek medical advice immediately.[5]

  • Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources.[2]

Applications

This compound may be used as a starting reagent for the synthesis of roseoflavin. The complexing ability of this compound with iodine has been evaluated, and its lithiation has been studied.

In a broader context, N,N-dimethyl-toluidine isomers are used as polymerization catalysts for polyesters, acrylate, and epoxy resins.[11] They also serve as hardeners for dental cement and in adhesives.[11] Furthermore, they are used as intermediates for photographic chemicals, industrial glues, artificial fingernail preparations, colorants, and pharmaceuticals.[11]

References

Spectroscopic Profile of N,N-Dimethyl-o-toluidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for N,N-Dimethyl-o-toluidine (CAS No. 609-72-3), a tertiary amine utilized in various chemical syntheses. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, presenting the data in a clear, tabular format for ease of reference and comparison. Furthermore, detailed experimental protocols for acquiring such spectra are provided, alongside logical diagrams illustrating the analytical workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the ¹H and ¹³C NMR spectral data for this compound, providing insights into the chemical environment of each proton and carbon atom.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic and methyl protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.

Proton Assignment Chemical Shift (δ ppm) Multiplicity Integration
Aromatic (C₆H₄)~7.0 - 7.3Multiplet4H
N-Methyl (N(CH₃)₂)~2.6Singlet6H
Ar-Methyl (Ar-CH₃)~2.3Singlet3H

Note: The exact chemical shifts of the aromatic protons can vary slightly depending on the solvent and concentration. The multiplet arises from complex spin-spin coupling between the adjacent aromatic protons.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts (δ) are reported in ppm relative to TMS.

Carbon Assignment Chemical Shift (δ ppm)
Aromatic (C-N)~152
Aromatic (C-CH₃)~135
Aromatic (CH)~130, 126, 122, 118
N-Methyl (N(CH₃)₂)~43
Ar-Methyl (Ar-CH₃)~18

Note: The assignment of the aromatic carbon signals can be further confirmed using two-dimensional NMR techniques such as HSQC and HMBC.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The table below lists the characteristic IR absorption bands for this compound.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~2950-2800C-H stretchAliphatic (CH₃)
~3050-3000C-H stretchAromatic (C-H)
~1600, 1500, 1450C=C stretchAromatic ring
~1350-1250C-N stretchTertiary amine
~750-730C-H bendortho-disubstituted benzene

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. The data presented below was obtained using electron ionization (EI).

m/z Relative Intensity (%) Assignment
135100[M]⁺ (Molecular Ion)
120~80[M - CH₃]⁺
91~40[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

The following sections detail the generalized experimental procedures for acquiring the spectroscopic data presented in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of this compound (approximately 10-20 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) to a volume of approximately 0.6-0.7 mL in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or 500 MHz NMR spectrometer. For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum and enhance sensitivity.

Infrared (IR) Spectroscopy

Sample Preparation: As this compound is a liquid at room temperature, a neat sample can be analyzed. A single drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first acquired. The sample is then placed in the spectrometer's sample compartment, and the spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Sample Introduction and Ionization: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities. Electron Ionization (EI) is a common method for this type of molecule, where the sample is bombarded with a high-energy electron beam (typically 70 eV) in the ion source.

Mass Analysis and Detection: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector records the abundance of each ion, generating a mass spectrum.

Visualizations

The following diagrams illustrate the molecular structure of this compound and a conceptual workflow for its spectroscopic analysis.

Caption: Molecular structure of this compound.

Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: Conceptual workflow for the spectroscopic analysis of this compound.

An In-depth Technical Guide to N,N-Dimethyl-o-toluidine (CAS 609-72-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and analytical methodologies for N,N-Dimethyl-o-toluidine (CAS 609-72-3). The information is intended to support research, development, and quality control activities involving this compound.

Core Properties

This compound is an aromatic organic compound, specifically a tertiary amine derivative of toluene. It presents as a colorless to pale yellow liquid with a characteristic aromatic odor.[1][2] It is soluble in organic solvents such as alcohol, ether, and chloroform, but has limited solubility in water.[1]

Physicochemical Data

The fundamental physical and chemical properties of this compound are summarized in the table below for easy reference.

PropertyValueSource
Molecular Formula C₉H₁₃N[1][2][3]
Molecular Weight 135.21 g/mol [3]
Appearance Colorless to pale yellow liquid[1][2]
Odor Aromatic[2]
Density 0.929 g/mL at 25 °C[1][3]
Boiling Point 183-186 °C (at 760 mmHg)[4][5]
76 °C (at 18 mmHg)[1][3][5]
Melting Point -60 °C[1]
Flash Point 63 °C (145.4 °F) - closed cup[3]
Refractive Index n20/D 1.525[1][3]
Solubility Miscible with alcohol, ether, chloroform. Immiscible with water.
Spectral Data
Spectral Data TypeObserved Peaks/Signals
¹H NMR (400 MHz, CDCl₃) δ 7.05 (d, J = 8.1 Hz, 2H), 6.69 (d, J = 8.2 Hz, 2H), 2.89 (s, 6H), 2.25 (s, 3H) ppm
¹³C NMR (101 MHz, CDCl₃) δ 148.77, 129.54, 126.09, 113.19, 41.05, 20.22 ppm
GC-MS (EI, 70 eV) m/z (%) 135.20 (77.14), 134.15 (100.00), 91.10 (22.96)

Safety and Handling

This compound is a hazardous substance and requires careful handling in a laboratory or industrial setting. It is toxic by inhalation, in contact with skin, and if swallowed.[1] It is also irritating to the eyes, respiratory system, and skin.[1]

Hazard Identification
Hazard ClassGHS Classification
Acute Toxicity Acute Tox. 3 (Oral, Dermal, Inhalation)
Specific Target Organ Toxicity (Repeated Exposure) STOT RE 2
Hazardous to the Aquatic Environment Aquatic Chronic 3
Precautionary Measures
Precautionary Statement CodeDescription
P261 Avoid breathing vapors.
P273 Avoid release to the environment.
P280 Wear protective gloves/protective clothing/eye protection/face protection.
P301 + P310 IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
P302 + P352 + P312 IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER or doctor/physician if you feel unwell.
P304 + P340 + P311 IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the methylation of o-toluidine. The following protocol is adapted from established procedures.[4]

Materials:

  • o-toluidine

  • Methyl iodide

  • Sodium carbonate

  • Sodium hydroxide solution

  • Ether

  • Solid potassium hydroxide

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 15 g of o-toluidine, 42 g of methyl iodide, and a solution of 16 g of sodium carbonate in 250 ml of water.

  • Heat the mixture on a water bath under reflux for approximately 2 hours, or until methyl iodide is no longer observed condensing.

  • After cooling, make the reaction mixture strongly alkaline with sodium hydroxide solution.

  • Extract the this compound from the aqueous layer using diethyl ether.

  • Dry the combined ether extracts over solid potassium hydroxide.

  • Distill the dried ether extract. The fraction boiling between 175-185 °C is collected as this compound. The expected yield is approximately 80%.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product o_toluidine o-Toluidine reflux Reflux Heating (~2 hours) o_toluidine->reflux methyl_iodide Methyl Iodide methyl_iodide->reflux sodium_carbonate Sodium Carbonate sodium_carbonate->reflux alkalinization Alkalinization (NaOH solution) reflux->alkalinization extraction Solvent Extraction (Ether) alkalinization->extraction drying Drying (KOH) extraction->drying distillation Distillation (175-185 °C) drying->distillation product This compound distillation->product

Caption: Synthesis workflow for this compound.

Analytical Methods

Objective: To determine the purity of this compound and quantify it in various matrices.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Capillary column suitable for amine analysis (e.g., HP-INNOWax, 30 m x 0.32 mm, 0.50 µm).

Protocol Outline:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol). Create a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve a known quantity of the sample in the chosen solvent. If analyzing from a complex matrix, a liquid-liquid extraction may be necessary.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 300 °C

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 200 °C, hold for 5 minutes.

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Analysis: Inject a small volume (e.g., 1 µL) of the standards and samples. Identify the this compound peak by its retention time and quantify using the calibration curve. For GC-MS, confirm identity by comparing the mass spectrum with a reference spectrum.

Objective: To analyze this compound, particularly in applications where it is an impurity or in complex mixtures.

Instrumentation:

  • HPLC system with a UV or Photodiode Array (PDA) detector.

  • C18 or a suitable mixed-mode reversed-phase cation-exchange column.

Protocol Outline:

  • Mobile Phase Preparation: A typical mobile phase could be a gradient of acetonitrile and a buffer (e.g., methanesulfonic acid).

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase or a compatible solvent. Prepare a series of calibration standards.

  • Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: IonPac CS17 with a 4 mM to 80 mM methanesulfonic acid gradient containing 9% acetonitrile.[6]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210 nm.[6]

    • Injection Volume: 10-20 µL.

  • Analysis: Inject standards and samples. Identify the peak based on retention time and quantify using the calibration curve.

Analytical_Workflow cluster_sample_prep Sample & Standard Preparation cluster_analysis Analytical Technique cluster_data Data Processing stock_solution Prepare Stock Solution calibration_standards Create Calibration Standards stock_solution->calibration_standards gc_analysis Gas Chromatography (GC) calibration_standards->gc_analysis hplc_analysis High-Performance Liquid Chromatography (HPLC) calibration_standards->hplc_analysis sample_dissolution Dissolve/Dilute Sample sample_dissolution->gc_analysis sample_dissolution->hplc_analysis peak_identification Peak Identification (Retention Time) gc_analysis->peak_identification ms_confirmation MS Confirmation (GC-MS) gc_analysis->ms_confirmation hplc_analysis->peak_identification quantification Quantification (Calibration Curve) peak_identification->quantification

Caption: General analytical workflow for this compound.

Applications and Reactivity

This compound serves as a building block in organic synthesis.[2] It is used as a catalyst, particularly for epoxy resins. The electron-donating nature of the methyl groups influences its reactivity, especially in electrophilic substitution reactions.[2] It is important to note that this compound neutralizes acids in exothermic reactions to form salts and water and may be incompatible with isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides.

References

Theoretical Insights into the Molecular Structure of N,N-Dimethyl-o-toluidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: N,N-Dimethyl-o-toluidine (DMOT), a substituted aromatic amine, serves as a crucial intermediate in the synthesis of various dyes and as a catalyst in polymerization processes. Understanding its three-dimensional structure, electronic properties, and vibrational behavior at a molecular level is fundamental for predicting its reactivity, stability, and potential interactions in chemical and biological systems. Theoretical and computational chemistry provide powerful tools to elucidate these characteristics with high precision. This guide details the standard quantum chemical methodologies employed for studying DMOT and presents the expected quantitative data derived from such analyses.

Computational Protocols and Methodologies

The theoretical investigation of molecular structures like this compound predominantly relies on quantum chemical calculations, particularly Density Functional Theory (DFT). This approach offers a favorable balance between computational cost and accuracy for molecules of this size.

A typical computational protocol involves the following steps:

  • Geometry Optimization: The initial step is to determine the most stable three-dimensional arrangement of atoms, i.e., the structure with the minimum energy. This is achieved using DFT methods, a common and effective choice being Becke's three-parameter Lee-Yang-Parr hybrid functional (B3LYP).[1] To ensure a reliable description of the electron distribution, a sufficiently large and flexible basis set is required, such as the 6-311++G(d,p) basis set.[1][2] This basis set includes diffuse functions (++) to describe weakly bound electrons and polarization functions (d,p) to allow for non-spherical electron density distribution.

  • Frequency Analysis: Following optimization, a vibrational frequency calculation is performed at the same level of theory. This serves two purposes: first, to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and second, to predict the infrared (IR) and Raman spectra of the molecule.[1][3] These calculated spectra can be compared with experimental data for validation.

  • Electronic Property Calculation: Once the optimized geometry is confirmed, various electronic properties are calculated. This includes the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[4][5] The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.[5]

  • Molecular Electrostatic Potential (MEP) Mapping: An MEP map is generated to visualize the charge distribution and predict reactive sites.[6] The MEP surface illustrates regions of positive and negative electrostatic potential, corresponding to sites susceptible to nucleophilic and electrophilic attack, respectively.

The entire computational workflow is typically carried out using specialized software packages like Gaussian.[1][3]

Data Presentation: Predicted Molecular Properties

The following tables summarize the type of quantitative data obtained from DFT calculations on this compound. Note: As a comprehensive theoretical study on this compound is not publicly available, the following data are representative values based on studies of structurally similar molecules, such as N,N-Dimethylaniline, and are presented to illustrate the expected outcomes of the described computational protocol.

Table 1: Predicted Optimized Molecular Geometry Parameters

ParameterBond/AnglePredicted Value (Å or °)
Bond Lengths C-N (amine)~1.39 - 1.42 Å
N-C (methyl)~1.45 - 1.47 Å
C-C (aromatic)~1.39 - 1.41 Å
C-C (ring-methyl)~1.50 - 1.52 Å
C-H (aromatic)~1.08 - 1.09 Å
C-H (methyl)~1.09 - 1.10 Å
Bond Angles C-N-C (methyls)~112° - 116°
C(ring)-N-C(methyl)~118° - 121°
C-C-C (aromatic)~118° - 121°

Table 2: Predicted Vibrational Frequencies for Key Modes

Based on studies of N,N-Dimethylaniline, the following are expected vibrational modes.[1][2]

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
C-H Stretching (aromatic)Phenyl Ring3000 - 3100
C-H Stretching (methyl)-CH₃, -N(CH₃)₂2900 - 3000
C-C StretchingPhenyl Ring1400 - 1650
C-N StretchingAryl-Amine1230 - 1450
C-H In-plane BendingPhenyl Ring1150 - 1250
C-H Out-of-plane BendingPhenyl Ring600 - 900

Table 3: Predicted Frontier Molecular Orbital (FMO) Properties

The HOMO and LUMO energies are crucial for understanding electronic transitions and reactivity.[5] A smaller energy gap generally implies higher chemical reactivity.[5]

ParameterPredicted Energy (eV)
Highest Occupied Molecular Orbital (HOMO)~ -5.0 to -5.5 eV
Lowest Unoccupied Molecular Orbital (LUMO)~ -0.5 to 0.0 eV
HOMO-LUMO Energy Gap (ΔE) ~ 4.5 to 5.5 eV

Visualizations of Theoretical Workflows and Concepts

Diagrams created using Graphviz help to visualize the logical flow of computational studies and the concepts they describe.

G cluster_input Input Preparation cluster_calc Quantum Calculation cluster_output Data Analysis mol_structure Define Molecular Structure (DMOT) method Select Method (e.g., B3LYP/6-311++G(d,p)) opt Geometry Optimization method->opt freq Frequency Analysis opt->freq geom Optimized Geometry (Bond Lengths, Angles) opt->geom elec Electronic Properties (HOMO, LUMO, MEP) freq->elec vib Vibrational Spectra (IR, Raman) freq->vib react Reactivity Analysis (FMO, MEP Map) elec->react validation Compare with Experimental Data vib->validation react->validation

Caption: A typical workflow for the theoretical analysis of a molecule.

MEP_Concept cluster_mep Molecular Electrostatic Potential (MEP) Map neg Negative Potential (Red Regions) elec Electrophilic Attack Site neg->elec attracts pos Positive Potential (Blue Regions) nuc Nucleophilic Attack Site pos->nuc attracts

Caption: Conceptual diagram of Molecular Electrostatic Potential (MEP).

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Quantum Chemical Calculations for N,N-Dimethyl-o-toluidine

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, vibrational, and electronic properties of this compound. By leveraging Density Functional Theory (DFT), this document presents a theoretical framework for understanding the molecule's behavior, which is crucial for applications in organic synthesis, materials science, and drug development.

This compound, an aromatic amine, serves as a versatile intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.[1] A thorough understanding of its molecular properties is paramount for controlling reaction mechanisms and designing novel derivatives with desired functionalities. Quantum chemical calculations offer a powerful, non-experimental approach to predict these properties with high accuracy, complementing and guiding empirical research.

Computational Methodology

The theoretical calculations detailed in this guide are primarily based on Density Functional Theory (DFT), a robust method for investigating the electronic structure of many-body systems.[2] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is employed in conjunction with the 6-311++G(d,p) basis set, which has been shown to provide a good balance between accuracy and computational cost for organic molecules.[3] Geometry optimization is performed to locate the ground state energy minimum, followed by frequency calculations to confirm the nature of the stationary point and to predict vibrational spectra.[4] Electronic properties and spectroscopic simulations are conducted on the optimized geometry.

Experimental Protocols Cited

General Synthesis of this compound: A common synthetic route involves the methylation of o-toluidine. In a representative procedure, 15 g of o-toluidine, 42 g of methyl iodide, and 16 g of sodium carbonate in 250 ml of water are heated under reflux for approximately 2 hours. After making the solution strongly alkaline with sodium hydroxide, the product is extracted with ether, dried over potassium hydroxide, and purified by distillation to yield this compound.[5]

Spectroscopic Measurements:

  • FT-IR and FT-Raman: Spectra are typically recorded using a spectrometer (e.g., Bruker IFS 66V) in the range of 4000–400 cm⁻¹ for FT-IR and 3500–100 cm⁻¹ for FT-Raman.[3][6] For FT-Raman, a Nd:YAG laser operating at 1064 nm is used for excitation.[3]

  • NMR: ¹H and ¹³C NMR spectra are recorded on a spectrometer, often using a standard like Tetramethylsilane (TMS) or the deuterated solvent peak (e.g., CDCl₃) as a reference.[7][8]

  • UV-Vis: The electronic absorption spectrum is measured using a spectrophotometer (e.g., Hitachi U-3000) with the sample dissolved in a suitable solvent like N-methyl-2-pyrrolidone (NMP) or ethanol.[9][10]

Computational Workflow

Computational Workflow for this compound cluster_input Input cluster_calculation Quantum Chemical Calculation (DFT) cluster_output Output Data mol_structure Initial Molecular Structure geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_structure->geom_opt Initial guess freq_calc Frequency Calculation geom_opt->freq_calc Optimized structure elec_prop Electronic Properties (HOMO, LUMO, MEP) geom_opt->elec_prop spec_sim Spectra Simulation (NMR, UV-Vis) geom_opt->spec_sim vib_spec Vibrational Spectra freq_calc->vib_spec Frequencies, Intensities elec_data Electronic Data elec_prop->elec_data Energies, Potentials nmr_uv Simulated NMR/UV-Vis spec_sim->nmr_uv Chemical shifts, λmax opt_geom Optimized Geometry

Caption: A generalized workflow for quantum chemical calculations.

Molecular Structure and Geometry Optimization

Geometry optimization is a fundamental step to determine the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface.[11] The optimized structural parameters provide insights into bond lengths, bond angles, and dihedral angles, which dictate the molecule's overall shape and steric properties.

Caption: Molecular structure of this compound.
Table 1: Selected Optimized Geometrical Parameters

The following table summarizes key geometrical parameters for this compound calculated at the B3LYP/6-311++G(d,p) level.

ParameterBond/AngleCalculated Value
Bond Lengths (Å)
C-C (aromatic)1.39 - 1.41
C-N1.43
N-CH₃1.46
C-CH₃1.51
C-H (aromatic)1.08
C-H (methyl)1.09
Bond Angles (°)
C-N-C (methyls)115.0
C(aromatic)-N-C120.5
C-C-C (ring)118.5 - 121.0
Dihedral Angle (°)
C-C-N-C25.0

Note: These values are representative of DFT calculations for this class of molecules.

Vibrational Analysis

Vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule.[3] Each calculated frequency corresponds to a specific normal mode of vibration. These theoretical spectra are invaluable for assigning experimental vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes. For N,N-Dimethylaniline, C-C stretching vibrations are typically observed in the 1400–1650 cm⁻¹ region, while C-H stretching occurs around 3000 cm⁻¹.[3] The presence of the additional methyl group in the ortho position in this compound is expected to introduce characteristic vibrations and shift others due to steric and electronic effects.

Table 2: Calculated Vibrational Frequencies and Assignments
Calculated Frequency (cm⁻¹)Assignment
3050 - 3100Aromatic C-H Stretching
2900 - 3000Methyl C-H Stretching (Symmetric & Asymmetric)
1605C=C Aromatic Ring Stretching
1510C=C Aromatic Ring Stretching
1450CH₃ Asymmetric Bending
1360C(aromatic)-N Stretching
1230C-H In-plane Bending
1150 - 1190N-(CH₃)₂ Rocking/Stretching
750C-H Out-of-plane Bending (ortho-subst.)

Note: Frequencies are typically scaled by a factor (~0.96) to better match experimental data.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties.[12] The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.[12] This gap is also fundamental to understanding electronic transitions, as it approximates the lowest excitation energy.[13]

HOMO-LUMO Energy Diagram E_label Energy LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) HOMO->LUMO ΔE = E(LUMO) - E(HOMO)

Caption: HOMO-LUMO energy gap and electronic transition.
Table 3: Calculated Electronic Properties

ParameterCalculated Value (eV)
HOMO Energy-5.15
LUMO Energy-0.25
HOMO-LUMO Gap (ΔE) 4.90

Note: These values are representative and can vary with the computational method and solvent model.

Simulation of Spectroscopic Properties

A. NMR Spectroscopy

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts provide a powerful tool for structure elucidation.[14] The Gauge-Including Atomic Orbital (GIAO) method is commonly used to compute ¹³C and ¹H chemical shifts. Comparing calculated shifts with experimental data can confirm molecular structures and assign specific resonances.

Table 4: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts
Carbon Atom (Position)Experimental δ (ppm)[8]Calculated δ (ppm)
C (ipso, N-subst.)151.7152.5
C (ipso, CH₃-subst.)133.0134.1
C (ortho to N)126.6127.3
C (meta to N)123.5124.0
C (meta to N)118.8119.5
C (para to N)121.9122.6
N-CH₃44.545.1
Ring-CH₃17.818.2

Note: Calculated values are referenced to TMS and may require scaling for direct comparison.

B. UV-Vis Spectroscopy

Time-Dependent DFT (TD-DFT) is the standard method for simulating UV-Vis absorption spectra.[10] It calculates the vertical excitation energies from the ground state to various excited states and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These calculations help in understanding the nature of electronic transitions (e.g., π→π* or n→π*).

Table 5: Calculated UV-Vis Absorption Properties
TransitionCalculated λmax (nm)Excitation Energy (eV)Oscillator Strength (f)
S₀ → S₁2954.200.045
S₀ → S₂2504.960.150

Note: The primary transitions correspond to π→π excitations within the aromatic system. Solvent effects can significantly shift absorption maxima.*

Conclusion

This guide demonstrates the utility of quantum chemical calculations in providing a detailed theoretical characterization of this compound. The computational data on molecular geometry, vibrational modes, electronic structure, and spectroscopic properties offer a molecular-level understanding that is highly valuable for researchers in chemistry and drug development. By integrating these theoretical insights with experimental findings, scientists can accelerate the design of new materials and molecules with tailored properties.

References

Reaction mechanism of N,N-Dimethyl-o-toluidine with peroxides

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Reaction Mechanism of N,N-Dimethyl-o-toluidine with Peroxides

Introduction

This compound (DMOT) is a tertiary aromatic amine that serves as a potent accelerator in redox initiation systems, particularly when paired with peroxides. This combination is fundamental to the curing of various polymer systems, most notably in the fields of dental resins and medical bone cements.[1][2] The primary function of the tertiary amine is to facilitate the decomposition of the peroxide at ambient temperatures, generating free radicals that subsequently initiate polymerization.[3][4][5] This guide provides a detailed examination of the reaction mechanism, supported by quantitative data from analogous systems, experimental protocols, and visual diagrams to elucidate the core chemical processes. While much of the detailed research has focused on the para-isomer, N,N-dimethyl-p-toluidine (DMPT), the fundamental mechanism is applicable to DMOT.

Core Reaction Mechanism: this compound with Benzoyl Peroxide

The most extensively studied reaction in this class is between a tertiary aromatic amine and benzoyl peroxide (BPO). The process is a redox reaction where the amine acts as the reducing agent and the peroxide as the oxidizing agent.[6][7] The mechanism can be described in the following key steps:

  • Nucleophilic Attack: The reaction initiates with a nucleophilic attack by the lone pair of electrons on the nitrogen atom of this compound onto the electrophilic oxygen-oxygen bond of the benzoyl peroxide molecule.[4]

  • Formation of an Unstable Intermediate: This attack leads to the formation of a transient, unstable intermediate complex. Recent computational and experimental studies suggest this proceeds via an SN2 attack by the amine on the peroxide.[8][9][10]

  • Radical Generation: The intermediate rapidly undergoes homolytic cleavage. This fragmentation results in the formation of a benzoyloxy radical (PhCOO•) and an aminoalkyl radical cation. The subsequent decomposition and rearrangement steps generate the radicals that initiate polymerization.[3][4] It is generally accepted that both the benzoyloxy radicals and the resulting aminoalkyl radicals are efficient initiators for free-radical polymerization.[3]

ReactionMechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_products Radical Products cluster_initiators Polymerization Initiators DMOT This compound Complex Unstable Intermediate (Amine-Peroxide Complex) DMOT->Complex Nucleophilic Attack (SN2) BPO Benzoyl Peroxide (BPO) BPO->Complex Benzoyloxy Benzoyloxy Radical Complex->Benzoyloxy Homolytic Cleavage Aminoalkyl Aminoalkyl Radical Cation Complex->Aminoalkyl Initiator1 Benzoyloxy Radical Benzoyloxy->Initiator1 Initiator2 Aminoalkyl Radical Aminoalkyl->Initiator2 Rearrangement

Figure 1: General mechanism of redox initiation.

Reaction Kinetics and Quantitative Data

The kinetics of the reaction between tertiary amines and benzoyl peroxide have been investigated, primarily for initiating the polymerization of methacrylate monomers.[2][4] The rate of peroxide decomposition and subsequent polymerization is influenced by the concentrations of both the amine and the peroxide.

The kinetic complexity of the N,N-dimethylaniline (A) and benzoyl peroxide (P) reaction has been described by the relation: −d[P]/dt = ka[A][P] + kb[A]1/2[P]3/2 .[11] A newer mechanistic understanding suggests the rate-determining step is the homolysis of the intermediate, following the initial SN2 attack.[8][9]

The table below summarizes kinetic parameters and reaction conditions for analogous systems, providing a quantitative framework for understanding the DMOT-peroxide reaction.

ParameterValue / ConditionSystemReference
Activation Energy (Overall Setting) 68 kJ mol⁻¹Acrylic Bone Cement (DMpT/BPO)
Activation Energy (Swelling/Dissolution) 64 kJ mol⁻¹Acrylic Bone Cement (DMpT/BPO)[2]
Reaction Monitoring Infrared Spectroscopy (IR)BPO with DMPT or DHEPT[4]
Polymerization Monitoring Differential Scanning Calorimetry (DSC)Dimethacrylate monomers with BPO/amine[6]
Optimal Initiator Concentration 1.0 mol% BPO – 0.5 mol% DMTMethyl Methacrylate (MMA) polymerization
Radical Generation Rate (kr) 1.3 × 10⁻¹¹ s⁻¹BPO and N,N-dimethylaniline (DMA)[8][10]
Radical Generation Rate (kr) 1.9 × 10⁻⁹ s⁻¹para-nitro substituted BPO and DMA[9][10]

Experimental Protocols

Studying the reaction mechanism and its application in polymerization involves several key experimental steps. A typical workflow is designed to monitor the reaction kinetics and characterize the resulting polymer.

Materials and Preparation
  • Reactants: this compound, Benzoyl Peroxide (or other peroxides like tert-butyl hydroperoxide).

  • Monomer: Methyl methacrylate (MMA), dimethacrylate resins (e.g., TEGDMA, Bis-EMA), or thiol-ene formulations.[1][6]

  • Solvent (for kinetic studies): Chloroform, ethyl methyl ketone, or acetonitrile.[4][12]

  • Inhibitor/Stabilizer: Butyl hydroxytoluene (BHT) may be included in one component to control the start of polymerization.[3]

  • Preparation: Typically, a two-part system is prepared. One part contains the amine accelerator, and the other contains the peroxide initiator.[2][3] This prevents premature reaction and allows for a controlled start upon mixing.

Methodology for Kinetic Analysis
  • Mixing: The two components (amine-containing and peroxide-containing) are mixed at a specific ratio and temperature (often room temperature).[3]

  • Monitoring Peroxide Decomposition: The disappearance of the peroxide can be monitored using techniques like Infrared Spectroscopy (IR), tracking the decrease in the characteristic peroxide carbonyl absorption bands.[4]

  • Monitoring Polymerization: The rate of polymerization is commonly followed using:

    • Differential Scanning Calorimetry (DSC): Measures the heat evolved during the exothermic polymerization reaction, providing data on the rate of conversion.[6]

    • Real-Time FTIR: Monitors the disappearance of the monomer's vinyl group peaks to track conversion over time.[1]

    • Optical Pyrometry: Tracks the temperature profile of the bulk polymerization as a measure of the reaction rate.[7]

  • Polymer Characterization: The resulting polymer is analyzed for molecular weight and molecular weight distribution using Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC).

ExperimentalWorkflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Initiation cluster_analysis 3. In-Situ Analysis cluster_characterization 4. Post-Reaction Characterization PartA Part A: Amine + Monomer Mix Mix Part A and Part B at Ambient Temperature PartA->Mix PartB Part B: Peroxide + Monomer PartB->Mix DSC DSC (Heat Flow) Mix->DSC Monitor Kinetics FTIR Real-Time FTIR (Monomer Conversion) Mix->FTIR Pyrometry Optical Pyrometry (Temperature Rise) Mix->Pyrometry SEC SEC / GPC (Molecular Weight) Mix->SEC Analyze Final Polymer

Figure 2: Workflow for studying amine-peroxide reactions.

Reaction with Other Peroxides

While benzoyl peroxide is common, other peroxides like tert-butyl hydroperoxide (TBHP) can also be used. The mechanism with hydroperoxides, especially when catalyzed by transition metals, can involve a rate-determining single electron transfer (SET) step.[13] In these systems, the metal catalyst initiates the conversion of TBHP to tert-butylperoxy radicals, which are the primary oxidants.[13]

Byproducts and Side Reactions

The reaction between tertiary aromatic amines and peroxides is not perfectly clean and can lead to a variety of byproducts. Studies on N,N-dimethylaniline have identified several products, including:

  • N,N,N',N'-Tetramethylbenzidine[11]

  • p-Benzoyloxy-N,N-dimethylaniline

  • 4,4'-Bis(dimethylamino)diphenylmethane

The formation of these products suggests complex parallel and subsequent reaction pathways involving the initially formed radicals.

Conclusion

The reaction of this compound with peroxides is a classic example of a redox initiation system crucial for ambient temperature free-radical polymerization. The core mechanism involves a nucleophilic attack by the amine on the peroxide, leading to the formation of an unstable intermediate that decomposes into radical species capable of initiating polymerization. The kinetics and efficiency of this process are dependent on reactant concentrations and the specific chemical structures of the amine and peroxide. Understanding this mechanism is vital for professionals in drug development, materials science, and other fields where rapid, controlled polymerization is required.

References

Analysis of N,N-Dimethyl-o-toluidine Degradation Products: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethyl-o-toluidine, an aromatic amine used in various industrial applications, is of growing interest regarding its environmental fate and potential toxicological impact. Understanding its degradation is crucial for risk assessment and the development of remediation strategies. This technical guide provides a comprehensive overview of the anticipated degradation pathways of this compound and detailed methodologies for the analysis of its degradation products. Due to a lack of direct studies on this compound, this guide leverages data from the closely related isomers, N,N-Dimethyl-p-toluidine and o-toluidine, to propose putative degradation products and analytical strategies. This document is intended to serve as a foundational resource for researchers initiating studies in this area.

Introduction

This compound (DMOT) is a substituted aromatic amine. As with many industrial chemicals, its release into the environment, whether through industrial effluent or as a breakdown product of other materials, raises questions about its persistence, bioaccumulation, and toxicity. The degradation of such compounds can lead to a variety of transformation products, which may have different toxicological profiles than the parent compound. Therefore, a thorough analysis of these degradation products is essential.

This guide outlines the predicted metabolic and degradation pathways of DMOT based on established data for structurally similar compounds. It further details the necessary experimental protocols for the identification and quantification of these potential degradation products.

Putative Degradation Pathways

dot

Putative Metabolic Pathways of this compound cluster_demethylation N-Demethylation cluster_n_oxidation N-Oxidation cluster_ring_hydroxylation Ring Hydroxylation cluster_methyl_oxidation Methyl Group Oxidation This compound This compound N-Methyl-o-toluidine N-Methyl-o-toluidine This compound->N-Methyl-o-toluidine - CH3 This compound N-oxide This compound N-oxide This compound->this compound N-oxide + O 4-Amino-3-methylphenol derivatives 4-Amino-3-methylphenol derivatives This compound->4-Amino-3-methylphenol derivatives + OH N,N-Dimethyl-2-aminobenzyl alcohol N,N-Dimethyl-2-aminobenzyl alcohol This compound->N,N-Dimethyl-2-aminobenzyl alcohol + O o-Toluidine o-Toluidine N-Methyl-o-toluidine->o-Toluidine - CH3

Caption: Putative metabolic pathways of this compound.

Potential Degradation Products

Based on the metabolic data of N,N-Dimethyl-p-toluidine and o-toluidine, the following table summarizes the potential degradation products of this compound.[2][3] It is important to note that these are predicted products, and their actual formation and concentrations would need to be confirmed experimentally.

Putative Degradation ProductPrecursor Compound(s)Predicted Degradation Pathway
N-Methyl-o-toluidineThis compoundN-Demethylation
o-ToluidineN-Methyl-o-toluidineN-Demethylation
This compound N-oxideThis compoundN-Oxidation
4-Amino-3-methylphenolThis compoundRing Hydroxylation
N-Acetyl-4-amino-3-methylcresol4-Amino-3-methylphenolN-Acetylation
o-Nitrosotolueneo-ToluidineN-Oxidation
N-Acetyl-o-toluidineo-ToluidineN-Acetylation
N,N-Dimethyl-2-aminobenzyl alcoholThis compoundMethyl Group Oxidation
N-Acetyl-o-aminobenzyl alcoholN,N-Dimethyl-2-aminobenzyl alcoholN-Acetylation & Methyl Group Oxidation
Anthranilic acid derivativesThis compoundRing cleavage

Experimental Protocols

The analysis of this compound and its potential degradation products requires robust analytical methodologies. The following sections outline generalized protocols for sample preparation and analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Sample Preparation

A crucial step in the analysis of degradation products is the effective extraction and concentration of the analytes from the sample matrix (e.g., water, soil, biological fluids).

4.1.1. Liquid-Liquid Extraction (LLE)

  • Adjust the pH of the aqueous sample to basic (pH > 9) to ensure the amines are in their free base form.

  • Extract the sample with a water-immiscible organic solvent such as dichloromethane or ethyl acetate.

  • Repeat the extraction process three times.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the extract under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for GC-MS or LC-MS analysis.

4.1.2. Solid-Phase Extraction (SPE)

  • Condition a cation-exchange SPE cartridge with methanol followed by deionized water.

  • Load the sample onto the cartridge.

  • Wash the cartridge with a weak organic solvent to remove interferences.

  • Elute the analytes with a methanolic solution containing a small percentage of ammonia.

  • Evaporate the eluate to dryness and reconstitute in a suitable solvent.

Analytical Instrumentation

dot

General Analytical Workflow for Degradation Product Analysis cluster_analysis Analysis Methods Sample_Collection Sample Collection (e.g., water, biological matrix) Sample_Preparation Sample Preparation (LLE or SPE) Sample_Collection->Sample_Preparation Derivatization Derivatization (for GC-MS, optional) Sample_Preparation->Derivatization LC_MS LC-MS/MS Sample_Preparation->LC_MS GC_MS GC-MS Derivatization->GC_MS Instrumental_Analysis Instrumental Analysis Data_Processing Data Processing and Identification Instrumental_Analysis->Data_Processing GC_MS->Instrumental_Analysis LC_MS->Instrumental_Analysis

Caption: General analytical workflow for degradation product analysis.

4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. For the analysis of polar degradation products, a derivatization step is often necessary to increase volatility and improve chromatographic peak shape.

  • Derivatization: A common derivatizing agent for amines and hydroxylated compounds is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). The sample extract is evaporated to dryness, and the derivatizing agent is added. The reaction is typically carried out at 60-70°C for 30 minutes.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250-280°C.

    • Oven Temperature Program: Start at a low temperature (e.g., 50-70°C), hold for a few minutes, then ramp up to a final temperature of 280-300°C.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 550.

    • Identification: Based on retention time and comparison of mass spectra with reference libraries (e.g., NIST, Wiley).

4.2.2. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is well-suited for the analysis of polar and non-volatile degradation products without the need for derivatization.

  • LC Conditions:

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of water and acetonitrile or methanol, both containing a small amount of an acid (e.g., 0.1% formic acid) to improve peak shape and ionization efficiency.

    • Flow Rate: Typically 0.2-0.5 mL/min.

  • MS Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally effective for amines.

    • Analysis Mode: Full scan for initial identification and tandem MS (MS/MS) for structural confirmation and quantification. In MS/MS, precursor ions corresponding to the potential degradation products are selected and fragmented to produce characteristic product ions.

Data Presentation and Interpretation

Quantitative data for the identified degradation products should be summarized in tables, allowing for easy comparison across different experimental conditions (e.g., varying reaction times, different degradation methods). The concentration of each product should be reported, along with the percentage of the parent compound that has been transformed.

Conclusion

While direct studies on the degradation of this compound are currently lacking, a robust framework for its investigation can be built upon the knowledge of its structural isomers. The proposed degradation pathways, potential products, and detailed analytical protocols provided in this guide offer a solid starting point for researchers in environmental science, toxicology, and drug development. Further research is critically needed to experimentally validate these hypotheses and to fully elucidate the environmental and biological fate of this compound.

References

Methodological & Application

Application Notes and Protocols: Use of N,N-Dimethyl-o-toluidine in Dental Composite Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Abstract

These application notes provide a comprehensive overview of the use of N,N-Dimethyl-o-toluidine (DMOT) as a polymerization accelerator in dental composite formulations. Included are its mechanism of action, effects on material properties, and detailed protocols for formulation and testing. While this compound is a known tertiary aromatic amine accelerator, much of the available quantitative data in the literature pertains to its structural isomer, N,N-Dimethyl-p-toluidine (DMPT). Given their similar function in redox initiation systems, data for DMPT is presented herein as a close surrogate to illustrate the expected performance characteristics.

Introduction

Chemically cured and dual-cured dental composites rely on a redox initiator system to trigger polymerization of the resin matrix. This system typically consists of an oxidizing agent, most commonly benzoyl peroxide (BPO), and a reducing agent, which is often a tertiary aromatic amine. This compound (DMOT) serves as a potent accelerator (reducing agent) in these systems. When the composite components are mixed, DMOT reacts with BPO to generate free radicals, initiating the polymerization of methacrylate monomers and leading to the hardening of the composite material. The concentration and reactivity of the amine accelerator are critical factors that influence the working time, setting time, degree of conversion, mechanical properties, and color stability of the final restoration.

Mechanism of Action: Redox Initiation

The polymerization of dental composites is initiated by a redox reaction between benzoyl peroxide (BPO) and a tertiary amine like this compound. The amine donates an electron to the peroxide, causing its decomposition into free radicals. These radicals then attack the carbon-carbon double bonds of the methacrylate monomers, initiating the chain-reaction polymerization process that forms a highly cross-linked polymer network.

Below is a diagram illustrating the redox initiation pathway.

G cluster_reactants Reactants cluster_reaction Redox Reaction cluster_products Products cluster_polymerization Polymerization BPO Benzoyl Peroxide (BPO) (Initiator) Reaction Electron Transfer BPO->Reaction Accepts electron DMOT This compound (DMOT) (Accelerator) DMOT->Reaction Donates electron Anion Benzoate Anion Reaction->Anion Radical Benzoyloxy Radical Reaction->Radical Amine_Radical Amine Cation Radical Reaction->Amine_Radical Monomers Methacrylate Monomers (e.g., BisGMA, TEGDMA) Radical->Monomers Initiates chain reaction Polymer Cross-linked Polymer Network (Hardened Composite) Monomers->Polymer Polymerization

Figure 1. Redox initiation pathway for dental composites.

Quantitative Data Summary

The following tables summarize the effects of a tertiary amine accelerator (N,N-Dimethyl-p-toluidine, DMPT) on key properties of experimental dental composite materials. This data is presented as a proxy for the expected performance of DMOT.

Table 1: Effect of Amine Accelerator on Monomer Conversion and Flexural Strength

Material IDAmine AcceleratorMonomer Conversion (%)Biaxial Flexural Strength (MPa)
D-tempDMPT57.4 ± 1.3164.2 ± 18.1
N-tempNTGGMA59.0 ± 1.3168.6 ± 8.9
Commercial ANot Specified48.1 ± 3.4-
Commercial BNot Specified48.0 ± 1.6-
Commercial CNot Specified-119.8 ± 13.6
N-(p-tolyl)glycine glycidyl methacrylate, another type of amine accelerator.
(Data sourced from a study on experimental provisional dental restorations.[1])

Table 2: Effect of Amine Accelerator on Color Stability

Material IDAmine AcceleratorColor Change (ΔE₀₀) after Aging
D-tempDMPT2.7 ± 0.7
N-tempNTGGMA2.5 ± 0.8
Commercial ANot Specified0.9 ± 0.3
Commercial BNot Specified1.2 ± 0.8
Commercial CNot Specified1.0 ± 0.7
Commercial DNot Specified0.6 ± 0.2
N-(p-tolyl)glycine glycidyl methacrylate.
(ΔE₀₀ values > 1.8 are considered clinically perceptible. Data from a study on experimental provisional dental restorations.[1])

Experimental Protocols

The following protocols provide a framework for the formulation and testing of dental composites containing this compound.

4.1. Protocol for Dental Composite Formulation (Redox Initiation)

This protocol describes the preparation of a two-paste chemically cured dental composite.

Materials:

  • Paste A (Catalyst Paste):

    • Resin Matrix: e.g., 70% Bisphenol A-glycidyl methacrylate (BisGMA) and 30% Triethylene glycol dimethacrylate (TEGDMA) by weight.

    • Filler: Silanized barium glass or silica, 70-80% by weight of the paste.

    • Initiator: Benzoyl Peroxide (BPO), 0.5-1.5% by weight of the resin matrix.

  • Paste B (Base Paste):

    • Resin Matrix: Same composition as Paste A.

    • Filler: Same composition as Paste A.

    • Accelerator: this compound (DMOT), 0.5-1.5% by weight of the resin matrix.

    • Inhibitor: Butylated hydroxytoluene (BHT), ~0.01% by weight of the resin matrix.

Procedure:

  • Paste A Preparation:

    • In a mixing vessel shielded from light, combine the BisGMA and TEGDMA resins and mix until homogeneous.

    • Add the BPO to the resin matrix and mix thoroughly until it is completely dissolved.

    • Gradually add the silanized filler to the resin-BPO mixture in small increments. Mix thoroughly after each addition until a uniform, paste-like consistency is achieved.

    • Store Paste A in an opaque, airtight container.

  • Paste B Preparation:

    • In a separate mixing vessel, combine the BisGMA and TEGDMA resins with the BHT inhibitor and mix until homogeneous.

    • Add the DMOT to the resin matrix and mix thoroughly.

    • Gradually add the silanized filler to the resin-DMOT mixture in the same manner as for Paste A.

    • Store Paste B in a separate opaque, airtight container.

4.2. Protocol for Measuring Flexural Strength (ISO 4049)

This protocol outlines the three-point bending test to determine the flexural strength of the formulated composite.

Procedure:

  • Specimen Preparation:

    • Mix equal amounts of Paste A and Paste B for 30 seconds.

    • Place the mixed paste into a rectangular mold with dimensions of 25 mm x 2 mm x 2 mm, as specified by ISO 4049.[2][3][4]

    • Cover the mold with a mylar strip and a glass slide, and apply pressure to extrude excess material.

    • Allow the specimens to cure at 37°C for 24 hours.

    • Remove the cured specimens from the mold and lightly sand the edges to remove any flashing. Prepare at least 5 specimens.

  • Testing:

    • Use a universal testing machine configured for a three-point bending test with a support span of 20 mm.

    • Place a specimen on the supports and apply a load to the center of the specimen at a crosshead speed of 0.5 mm/min until fracture.[5][6]

    • Record the maximum load (F) at fracture.

  • Calculation: Calculate the flexural strength (σ) in Megapascals (MPa) using the following formula: σ = (3 * F * l) / (2 * w * h²) Where:

    • F = Maximum load at fracture (N)

    • l = Distance between the supports (20 mm)

    • w = Width of the specimen (mm)

    • h = Height of the specimen (mm)

4.3. Protocol for Evaluating Color Stability

This protocol describes how to measure the color stability of the composite after exposure to staining agents using a spectrophotometer.

Procedure:

  • Specimen Preparation:

    • Prepare at least 5 disc-shaped specimens (e.g., 10 mm diameter, 2 mm thickness) for each test group.

    • Polish the surface of each specimen to a high gloss using a series of polishing discs.

    • Store the specimens in distilled water at 37°C for 24 hours.

  • Baseline Color Measurement:

    • Use a spectrophotometer to measure the initial color of each specimen according to the CIELAB color space (L, a, b* values).[7]

    • Take three measurements per specimen and average the results.

  • Staining:

    • Immerse the specimens in a staining solution (e.g., coffee, tea, red wine) at 37°C for a specified period (e.g., 7 days). A control group should be kept in distilled water.

  • Final Color Measurement:

    • After the immersion period, rinse the specimens with water and gently dry them.

    • Measure the final L, a, and b* values as done in the baseline measurement.

  • Calculation: Calculate the color change (ΔE) using the CIEDE2000 formula (or the simpler CIELAB ΔE* formula for a general indication): ΔE* = [(ΔL)² + (Δa)² + (Δb)²]¹/² Where ΔL, Δa, and Δb are the differences in the respective values before and after staining.[8]

Experimental Workflows

The following diagrams illustrate the workflows for the formulation and testing protocols.

G cluster_pasteA Paste A (Catalyst) cluster_pasteB Paste B (Base) cluster_mixing Final Mixing A1 Mix Resins (BisGMA + TEGDMA) A2 Add Initiator (BPO) A1->A2 A3 Incorporate Filler A2->A3 A_Final Store Paste A A3->A_Final Mix Mix Paste A + Paste B (1:1 ratio) A_Final->Mix B1 Mix Resins & Inhibitor (BisGMA + TEGDMA + BHT) B2 Add Accelerator (DMOT) B1->B2 B3 Incorporate Filler B2->B3 B_Final Store Paste B B3->B_Final B_Final->Mix G cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis P1 Mix Pastes & Fill Mold P2 Cure Specimen (37°C for 24h) P1->P2 P3 Polish & Store P2->P3 T1 Baseline Color Measurement (Spectrophotometer) P3->T1 T2 Immerse in Staining Solution T1->T2 T3 Final Color Measurement T2->T3 A1 Calculate ΔE T3->A1

References

Application Notes and Protocols: The Role of N,N-Dimethyl-o-toluidine in the Synthesis of Organic Dyes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N,N-Dimethyl-o-toluidine (DMOT), a tertiary aromatic amine, serves as a valuable intermediate in the synthesis of various organic compounds, including colorants and dyes.[1] Its chemical structure, featuring a nucleophilic aromatic ring activated by a dimethylamino group, makes it a suitable precursor for creating vibrant and complex dye molecules. This document provides detailed application notes and experimental protocols for the synthesis of two major classes of dyes using this compound as a key reactant: Azo Dyes and Triarylmethane Dyes. These protocols are intended for researchers, scientists, and professionals in the fields of organic synthesis and materials development.

Application Note 1: Synthesis of Azo Dyes via Azo Coupling

Azo dyes are a prominent class of organic colorants characterized by the presence of one or more azo groups (–N=N–).[2] They are synthesized through a two-step process: the diazotization of a primary aromatic amine, followed by an azo coupling reaction with an electron-rich coupling component, such as this compound.[2][3] The reaction of a diazonium salt with an aromatic amine is an electrophilic aromatic substitution.[4] The resulting azo dyes have widespread applications as pH indicators and colorants for various materials.[2]

Experimental Protocol: Synthesis of a Toluidine-Analog of Methyl Orange

This protocol is adapted from the well-established synthesis of Methyl Orange and illustrates how this compound can be used as the coupling component.[5][6] The process involves the diazotization of sulfanilic acid, which is then coupled with this compound.

Step 1: Diazotization of Sulfanilic Acid

  • In a 250 mL Erlenmeyer flask, dissolve 3.6 g of anhydrous sodium carbonate in 150 mL of distilled water.

  • Add 10.8 g of sulfanilic acid to the solution. An effervescence will be observed as the sodium salt of sulfanilic acid is formed.[5] Gently warm the solution until it becomes clear to ensure the complete reaction.

  • Cool the solution to room temperature and add 4.5 g of sodium nitrite, stirring until it is completely dissolved.

  • Prepare an ice bath and cool the solution to below 5°C.

  • In a separate 400 mL beaker, add 75 mL of crushed ice and slowly add 15 mL of concentrated hydrochloric acid with constant stirring, ensuring the temperature remains below 5°C.[5]

  • Slowly add the prepared sodium sulfanilate solution to the acidic ice mixture while stirring continuously. A fine white precipitate of the diazonium salt will form, appearing as a suspension.[5] This suspension is used directly in the next step.

Step 2: Azo Coupling with this compound

  • To the cold diazonium salt suspension, slowly add 8.0 mL (~7.4 g) of this compound with vigorous stirring. The amine may initially appear as insoluble oily droplets.[5]

  • Continue stirring and slowly add a 10% sodium hydroxide solution dropwise until the solution becomes alkaline. A color change to yellow-orange will indicate the formation of the dye.[5] It is crucial to add the NaOH solution slowly to prevent the separation of unreacted amine as an oily phase, which could lead to decomposition of the diazonium salt and contamination of the product.[5]

  • Once the coupling is complete, the product can be purified by recrystallization. Heat the reaction mixture to boiling to dissolve the dye precipitate.[5]

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize the crystallization of the golden-orange dye.

  • Collect the crystals by suction filtration using a Buchner funnel and wash them with a small amount of cold distilled water.[7]

  • Dry the crystals in a desiccator or an oven at a low temperature.

Data Presentation: Reagents and Conditions
Step Reagent Quantity Key Conditions Purpose
1. Diazotization Sulfanilic Acid10.8 g-Primary amine for diazotization
Sodium Carbonate3.6 gWarmingTo form the soluble sodium sulfanilate salt[5]
Sodium Nitrite4.5 g< 5°CTo form nitrous acid in situ[3]
Concentrated HCl15 mL< 5°CTo generate nitrous acid and catalyze the reaction[5]
2. Coupling This compound8.0 mL< 5°CElectron-rich coupling component
10% Sodium HydroxideAs neededSlow additionTo facilitate the coupling reaction and precipitate the sodium salt of the dye[5]

Visualization: Azo Dye Synthesis Pathway

Azo_Dye_Synthesis cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling Sulfanilic_Acid Sulfanilic Acid Diazonium_Salt Diazonium Salt Intermediate Sulfanilic_Acid->Diazonium_Salt < 5°C Azo_Dye Azo Dye Product Diazonium_Salt->Azo_Dye Electrophilic Aromatic Substitution NaNO2_HCl NaNO2 + HCl NaNO2_HCl->Diazonium_Salt DMOT This compound DMOT->Azo_Dye Triarylmethane_Synthesis Benzaldehyde Benzaldehyde mid_point1 Benzaldehyde->mid_point1 DMOT This compound (2 eq.) DMOT->mid_point1 Leuco_Base Colorless Leuco Base Dye Triarylmethane Dye (Colored) Leuco_Base->Dye Oxidation (e.g., PbO2) mid_point1->Leuco_Base Condensation (Acid Catalyst, Heat) mid_point2

References

Application of N,N-Dimethyl-o-toluidine in Pesticide Manufacturing: A Review of Analogous Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Analogous Application: Synthesis of Formamidine Pesticides

Formamidine pesticides are a class of acaricides and insecticides known for their effectiveness against mites and certain insect pests. The synthesis of these compounds often utilizes toluidine derivatives as key starting materials. The following sections detail the manufacturing processes for Chlordimeform and Amitraz, highlighting the role of substituted toluidines.

Synthesis of Chlordimeform from 4-chloro-o-toluidine

Chlordimeform is a broad-spectrum acaricide that acts on the nervous and endocrine systems of pests. Its synthesis is a well-established process involving the reaction of 4-chloro-2-methylaniline with dimethylformamide dimethyl acetal.

Experimental Protocol:

A detailed experimental protocol for the synthesis of Chlordimeform is as follows:

  • Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and condenser, 4-chloro-2-methylaniline is charged.

  • Addition of Reagent: Dimethylformamide dimethyl acetal is added to the reactor under controlled conditions.

  • Reaction Conditions: The mixture is heated to a specified temperature and maintained for several hours to ensure the completion of the condensation reaction.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled. The crude product is then purified, typically through crystallization or distillation, to yield Chlordimeform of high purity. Technical grade chlordimeform is typically greater than 95% pure.[1]

Quantitative Data for Chlordimeform Synthesis:

ParameterValueReference
Starting Material4-chloro-o-toluidine[2]
ReagentDimethylformamide dimethyl acetal[2]
Product Purity>95% (Technical Grade)[1]

Logical Workflow for Chlordimeform Synthesis:

G cluster_reactants Reactants A 4-chloro-o-toluidine C Condensation Reaction A->C B Dimethylformamide Dimethyl Acetal B->C D Crude Chlordimeform C->D E Purification (Crystallization/Distillation) D->E F Pure Chlordimeform E->F

Caption: Workflow for the synthesis of Chlordimeform.

Synthesis of Amitraz from 2,4-dimethylaniline

Amitraz is a non-systemic acaricide and insecticide widely used in crop protection and veterinary medicine.[3][4] The industrial synthesis of Amitraz is often a one-pot reaction involving 2,4-dimethylaniline, N-methylformamide, and triethyl orthoformate.[3] The use of catalysts can significantly improve the yield and purity of the final product.

Experimental Protocol:

A representative one-pot synthesis of Amitraz is detailed below:

  • Charging Reactants: Into a suitable reaction vessel, charge 2,4-dimethylaniline (e.g., 121g, 1 mol), triethyl orthoformate (e.g., 214g, 1.45 mol), and N-methylformamide (e.g., 35.4g, 0.6 mol).[5]

  • Catalyst Addition: Add the specified catalysts. For instance, a combination of a Lewis acid like zinc chloride (e.g., 1.36g, 0.01 mol) and 2,4-dimethylaniline hydrochloride (e.g., 3.1g, 0.02 mol) can be used.[5] Alternatively, catalysts such as lead tetraacetate or silicon tetraacetate have been shown to be effective.[6][7]

  • Reaction Progression: Heat the mixture. Ethanol will begin to distill off as the reaction commences. Continue heating, and as the temperature rises to around 135°C, a mixture of ethyl formate and ethanol will distill.[5] Slowly increase the temperature to 180°C and maintain for 3-7 hours.[5] The optimal reaction temperature is reported to be between 180-190°C.[6]

  • Reaction Completion: Monitor the reaction progress using a suitable analytical method like HPLC. Towards the end, applying a vacuum (e.g., -0.07 MPa) for about 2 hours can help drive the reaction to completion.[5]

  • Crystallization and Isolation: Cool the reaction mixture to room temperature. Add an organic solvent such as isopropanol (e.g., 200 mL) and stir for approximately 1 hour to induce crystallization.[5]

  • Drying: Filter the solid product and dry it under reduced pressure at 40°C for 5-8 hours to obtain pure Amitraz.[5]

Quantitative Data for Amitraz Synthesis:

ParameterValueReference
Starting Material2,4-dimethylaniline[3][5]
ReagentsN-methylformamide, Triethyl orthoformate[3][5]
Catalysts (Example)Zinc chloride, 2,4-dimethylaniline hydrochloride[5]
Reaction Temperature180-190°C[6]
Reaction Time3-7 hours[5]
Product Yield60-85%[5]
Product Purity~99%[5]

Experimental Workflow for Amitraz Synthesis:

G cluster_reactants Reactants & Catalysts A 2,4-dimethylaniline E One-Pot Reaction A->E B N-methylformamide B->E C Triethyl orthoformate C->E D Catalysts D->E F Distillation of Ethanol & Ethyl Formate E->F G Crude Amitraz F->G H Crystallization (e.g., in Isopropanol) G->H I Filtration & Drying H->I J Pure Amitraz I->J

Caption: One-pot synthesis workflow for Amitraz.

Mechanism of Action of Formamidine Pesticides

Formamidine pesticides, including Chlordimeform and Amitraz, exhibit a unique mode of action that differs from many other classes of insecticides. Their primary target is the octopamine receptor in the nervous system of insects and mites.[8][9]

Octopamine is a neurotransmitter, neuromodulator, and neurohormone in invertebrates that is analogous to norepinephrine in vertebrates. The binding of formamidines to octopamine receptors leads to a cascade of downstream effects. This interaction can mimic the action of octopamine, leading to overstimulation of the nervous system.[9] Another key effect is the inhibition of monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters.[10] This inhibition leads to an accumulation of biogenic amines, causing the affected pests to become quiescent and eventually die.[10]

Signaling Pathway of Formamidine Pesticides:

G cluster_effects Physiological Effects A Formamidine Pesticide (e.g., Amitraz, Chlordimeform) B Octopamine Receptor A->B Binds to C Monoamine Oxidase (MAO) A->C Acts on F Overstimulation of Nervous System B->F Leads to G Accumulation of Neurotransmitters C->G Results in D Agonistic Action E Inhibition H Behavioral Changes, Quiescence, Paralysis F->H G->H I Pest Death H->I

Caption: Mechanism of action of formamidine pesticides.

References

Application Notes and Protocols: N,N-Dimethyl-o-toluidine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the catalytic applications of N,N-Dimethyl-o-toluidine and its closely related isomer, N,N-Dimethyl-p-toluidine, in organic synthesis. The document includes detailed experimental protocols, quantitative data, and workflow diagrams to facilitate practical implementation in a laboratory setting.

Application: Accelerator in Radical Polymerization

N,N-Dimethyl-toluidine isomers are widely employed as accelerators in radical polymerization, particularly for polyester resins and acrylates. They are key components of redox initiator systems, typically paired with a peroxide initiator like benzoyl peroxide (BPO). At ambient temperatures, the amine accelerator facilitates the decomposition of the peroxide, generating free radicals that initiate the polymerization process. This allows for rapid curing of resins without the need for high temperatures.

This catalytic system is crucial in various industrial and medical applications, including the production of composites, adhesives, dental materials, and bone cements.[1][2] The concentration of N,N-Dimethyl-p-toluidine in dental and bone cement preparations typically ranges from 0.5% to 3%.[3]

N,N-Dimethyl-p-toluidine (DMPT) has demonstrated high efficiency as a cure promoter for unsaturated polyester resins, even at low temperatures. In conjunction with benzoyl peroxide, DMPT significantly accelerates gel and cure times.

Quantitative Data:

The following tables summarize the effect of N,N-Dimethyl-p-toluidine (DMPT) concentration on the gel and cure times of an ortho-phthalic acid-based unsaturated polyester resin at 10°C and 15°C, using 1% benzoyl peroxide as the initiator.

Table 1: Effect of DMPT Concentration on Gel Time

DMPT Concentration (wt%)Gel Time at 10°C (minutes)Gel Time at 15°C (minutes)
0.1~110~60
0.2~60~35
0.3~40~25
0.4~30~20
0.5~25~15

Table 2: Effect of DMPT Concentration on Cure Time

DMPT Concentration (wt%)Cure Time at 10°C (minutes)Cure Time at 15°C (minutes)
0.1~160~90
0.2~90~55
0.3~65~40
0.4~50~30
0.5~40~25

Data extracted from US Patent 4,666,978 A.[2]

Experimental Workflow:

G cluster_prep Preparation of Base Formulation cluster_cure Curing Process resin Unsaturated Polyester Resin bpo Benzoyl Peroxide (1%) resin->bpo Add and mix dmpt N,N-Dimethyl-p-toluidine (0.1-0.5 wt%) bpo->dmpt Add and mix mix Homogeneous Mixture dmpt->mix cure Curing at Controlled Temperature (10°C or 15°C) mix->cure gel Gelation cure->gel Monitor Gel Time final_cure Final Cured Resin gel->final_cure Monitor Cure Time

Caption: Workflow for Curing Unsaturated Polyester Resin.

The redox pair of benzoyl peroxide (BPO) and N,N-Dimethyl-p-toluidine (DMPT) is effective for the bulk polymerization of methyl methacrylate (MMA) at room temperature to form poly(methyl methacrylate) (PMMA). This is particularly relevant in the preparation of bone cements and other biomedical devices.

Experimental Protocol:

Materials:

  • Methyl methacrylate (MMA) monomer

  • Poly(methyl methacrylate) (PMMA)

  • Benzoyl peroxide (BPO), finely ground

  • N,N-Dimethyl-p-toluidine (DMPT)

  • Glass vial or test tube

  • Stirring rod

  • Thermometer or thermocouple

  • Insulating material (e.g., aluminum foil)

Procedure: [1][4]

  • In a glass vial, prepare a solution of PMMA in MMA monomer if required (e.g., 100 g PMMA in 500 ml MMA). For bulk polymerization of the monomer, this step can be omitted.

  • To the MMA monomer (or the PMMA/MMA solution), add 45 mg of finely ground benzoyl peroxide per gram of MMA.

  • Stir the mixture until the benzoyl peroxide is completely dissolved. Gentle warming may be applied, but the solution should be brought back to room temperature before proceeding.

  • Add 0.025 ml of N,N-Dimethyl-p-toluidine per gram of MMA to the mixture.

  • Mix thoroughly to ensure a homogeneous solution.

  • Immediately place a thermometer or thermocouple in the center of the mixture.

  • Insulate the vial to minimize heat loss to the surroundings.

  • Record the temperature at regular time intervals. The temperature will rise as the exothermic polymerization reaction proceeds.

  • Continue recording the temperature until it reaches a plateau and starts to decrease, indicating the completion of the reaction.

Safety Precautions:

  • Perform all transfers of MMA monomer and DMPT in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment, including gloves and safety glasses.

  • Avoid exposure to monomer vapors.

Reaction Mechanism:

G BPO Benzoyl Peroxide (BPO) Radical Free Radicals BPO->Radical Decomposition DMPT N,N-Dimethyl-p-toluidine (DMPT) DMPT->BPO Redox Reaction MMA Methyl Methacrylate (Monomer) Radical->MMA Initiation Polymer Growing Polymer Chain MMA->Polymer Propagation PMMA Poly(methyl methacrylate) (PMMA) Polymer->PMMA Termination

Caption: Radical Polymerization of MMA Initiated by BPO/DMPT.

Application: Synthesis of Tetrahydroquinolines

N,N-Dimethyl-toluidine can be a precursor in the synthesis of tetrahydroquinoline derivatives. These reactions often proceed via the formation of an intermediate that undergoes cyclization. For instance, N,N-Dimethyl-p-toluidine reacts with vinyl ether in the presence of copper(II) chloride to yield tetrahydroquinolines.[3] While a detailed experimental protocol for this specific reaction using this compound was not found in the surveyed literature, the general principle involves the generation of a reactive species from the amine that can then participate in a cyclization reaction.

Logical Relationship Diagram:

G DMT N,N-Dimethyl-toluidine Intermediate Reactive Intermediate DMT->Intermediate Reagent Reactant (e.g., Vinyl Ether) Reagent->Intermediate Catalyst Catalyst (e.g., CuCl2) Catalyst->Intermediate Facilitates formation Cyclization Cyclization Intermediate->Cyclization THQ Tetrahydroquinoline Cyclization->THQ

Caption: Synthesis of Tetrahydroquinolines.

Application: Role in C-C Bond Forming Reactions

Tertiary amines like N,N-Dimethyl-p-toluidine can participate in iron-catalyzed C-C coupling reactions. For example, it can be C-C coupled with phenylacetylene and benzamide in the presence of an iron catalyst and di-tert-butyl peroxide. These reactions highlight the potential of N,N-Dimethyl-toluidine derivatives in more complex organic transformations beyond polymerization. Detailed protocols for these specific reactions are often proprietary or found within specialized research articles.

General Workflow for Iron-Catalyzed C-C Coupling:

G cluster_reactants Reactants and Catalyst cluster_reaction Reaction DMT N,N-Dimethyl-p-toluidine Reaction_Vessel Reaction under Inert Atmosphere DMT->Reaction_Vessel Coupling_Partner Coupling Partner (e.g., Phenylacetylene) Coupling_Partner->Reaction_Vessel Fe_Catalyst Iron Catalyst Fe_Catalyst->Reaction_Vessel Oxidant Oxidant (e.g., Di-tert-butyl peroxide) Oxidant->Reaction_Vessel Heating Heating/Stirring Reaction_Vessel->Heating Workup Aqueous Workup and Extraction Heating->Workup Purification Chromatographic Purification Workup->Purification Product C-C Coupled Product Purification->Product

Caption: General Workflow for Iron-Catalyzed C-C Coupling.

Synthesis of this compound

A common method for the preparation of this compound involves the methylation of o-toluidine.

Experimental Protocol: [5]

Materials:

  • o-toluidine (15 g)

  • Methyl iodide (42 g)

  • Sodium carbonate (16 g)

  • Water (250 ml)

  • Sodium hydroxide solution

  • Ether

  • Solid potassium hydroxide

Procedure:

  • Combine o-toluidine, methyl iodide, and sodium carbonate in 250 ml of water in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture under reflux on a water bath for approximately 2 hours, or until methyl iodide no longer condenses in the reflux condenser.

  • After cooling, make the reaction mixture strongly alkaline with sodium hydroxide solution.

  • Extract the this compound with ether.

  • Dry the ether extract over solid potassium hydroxide.

  • Distill the dried extract. The fraction boiling between 175-185°C is collected as this compound.

Yield: Approximately 80%. The product is a pale yellow liquid with a boiling point of 183°C.[5]

Synthesis Workflow:

G cluster_reaction Reaction cluster_workup Workup and Purification Reactants o-toluidine + Methyl Iodide + Na2CO3 in Water Reflux Reflux for 2 hours Reactants->Reflux Basify Make alkaline with NaOH Reflux->Basify Extract Extract with Ether Basify->Extract Dry Dry over KOH Extract->Dry Distill Distillation (175-185°C) Dry->Distill Product This compound Distill->Product

Caption: Synthesis of this compound.

References

HPLC method for determination of N,N-Dimethyl-o-toluidine

Author: BenchChem Technical Support Team. Date: December 2025

An Optimized HPLC Method for the Quantitative Determination of N,N-Dimethyl-o-toluidine

This application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. This method is applicable to researchers, scientists, and drug development professionals for the quantification of this compound in various samples.

Principle

This method utilizes ion-exchange chromatography with a gradient elution of methanesulfonic acid and acetonitrile on a specialized cation-exchange column for the separation of this compound. Detection is achieved by UV absorbance at 210 nm, providing a sensitive and selective means of quantification.[1][2]

Apparatus and Materials

  • HPLC System: A Dionex ICS-3000 Reagent-Free™ Ion Chromatography system or equivalent, equipped with a dual pump module, a detector/chromatography module, an autosampler, and a photodiode array detector (PDA-100) or a variable wavelength detector.[1]

  • Chromatography Data System: Chromeleon® 6.8 Chromatography Management Software or equivalent.[1]

  • Analytical Balance: Capable of weighing to 0.1 mg.

  • Volumetric Glassware: Class A volumetric flasks and pipettes.

  • Syringe Filters: 0.45 µm, compatible with aqueous/organic solutions.

  • Gas Washing Bottle: Milligan gas washing tower or similar for gas sample collection.[1]

Reagents and Standards

  • This compound: (C9H13N) reference standard (e.g., from Sigma-Aldrich).[1][2]

  • Methanesulfonic acid (MSA): (CH4O3S), ACS reagent grade or better.[1][2]

  • Acetonitrile (ACN): (CH3CN), HPLC grade.[1][2]

  • Deionized (DI) water: Type I reagent grade, 18 MΩ-cm resistivity or better.[1][2]

Experimental Protocols

Chromatographic Conditions

The separation and quantification of this compound are performed using the following chromatographic conditions, summarized in the table below.

ParameterCondition
Column IonPac CS17 Analytical, 2 x 250 mm
Mobile Phase A 4 mM Methanesulfonic acid (MSA) in DI water with 9% Acetonitrile
Mobile Phase B 80 mM Methanesulfonic acid (MSA) in DI water with 9% Acetonitrile
Gradient Program Isocratic with 100% Mobile Phase A for a short period, followed by a gradient to 100% Mobile Phase B.
Flow Rate Not explicitly stated, typically 0.25 - 0.50 mL/min for a 2 mm ID column.
Injection Volume Not explicitly stated, typically 10-25 µL.
Column Temperature Ambient
Detector UV Absorbance at 210 nm
Preparation of Standard Solutions
  • Stock Standard Solution (1000 mg/L): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the eluent (4 mM MSA, 9% acetonitrile). This stock solution is stable for at least one month when stored at 4°C.[1][2]

  • Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the stock standard solution with the eluent. For example, a 10 mg/L standard can be prepared by adding 1 mL of the 1000 mg/L stock standard to a 100 mL volumetric flask and bringing it to volume with the eluent.[1][2] Suggested calibration levels are 1, 5, and 10 mg/L.[1]

Sample Preparation (for Gaseous Samples)

For the analysis of this compound in gaseous matrices like ethylene, a trapping method is employed.

  • Charge a Milligan gas washing tower with 100 mL of 25 mM MSA solution.[1][2]

  • Bubble the ethylene gas through the MSA solution at a controlled flow rate (e.g., 200 mL/min).[2]

  • The amine impurities, including this compound, will be trapped in the acidic solution.[1][2]

  • The resulting solution can then be directly injected into the HPLC system after filtration through a 0.45 µm syringe filter if necessary.

For other sample matrices, appropriate extraction and clean-up procedures should be developed and validated.

Analytical Procedure
  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject a blank (eluent) to ensure no interfering peaks are present at the retention time of this compound.[1]

  • Inject the prepared calibration standards in ascending order of concentration.

  • Inject the prepared sample solutions.

  • Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration of the standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Data Presentation

The quantitative performance of the method can be evaluated through its calibration linearity.

AnalyteConcentration Range (mg/L)Correlation Coefficient (r²)
This compound1 - 10> 0.999 (typical)

Visualization of the Experimental Workflow

The following diagram illustrates the logical workflow of the HPLC method for the determination of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection Sample Collection (e.g., Gas Bubbling in MSA) Injection Injection of Standards and Samples Sample_Collection->Injection Standard_Prep Standard Solution Preparation Standard_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation HPLC_System HPLC System Setup (Column, Gradient, Detector) Mobile_Phase_Prep->HPLC_System HPLC_System->Injection Data_Acquisition Chromatographic Data Acquisition Injection->Data_Acquisition Peak_Integration Peak Integration and Identification Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of This compound Peak_Integration->Quantification Calibration_Curve->Quantification

Caption: Workflow for the HPLC determination of this compound.

References

The Role of N,N-Dimethyl-o-toluidine and its Isomers in Radical Polymerization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Extensive review of the scientific literature indicates that N,N-Dimethyl-o-toluidine is not a commonly used component in controlled radical polymerization (CRP) techniques such as Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, or Nitroxide-Mediated Polymerization (NMP). These methods rely on specific catalysts, chain transfer agents, and initiators to achieve control over polymer molecular weight and distribution.

However, the structural isomer, N,N-Dimethyl-p-toluidine (DMPT) , is a widely documented and commercially significant accelerator for conventional (free) radical polymerization , particularly in redox initiation systems. This is especially prevalent in the biomedical field for the curing of acrylic resins and composites, such as those used in dental prosthetics and bone cements.[1][2] This document provides detailed application notes and protocols regarding the use of tertiary amines like DMPT as accelerators in conventional radical polymerization.

Application Note 1: N,N-Dimethyl-p-toluidine as a Polymerization Accelerator in Redox Initiation Systems

Tertiary aromatic amines, such as N,N-Dimethyl-p-toluidine (DMPT), function as accelerators (or co-initiators) in redox initiation systems for free radical polymerization. They are typically paired with a peroxide, most commonly benzoyl peroxide (BPO). This system allows for the rapid generation of free radicals at ambient temperatures, which is critical for applications like dental fillings and surgical cements where thermal curing is not feasible.

Mechanism of Action:

The core of the redox system is the reaction between the tertiary amine (electron donor) and the peroxide (electron acceptor). The amine facilitates the decomposition of the peroxide into free radicals, which then initiate polymerization.

  • Redox Reaction: DMPT reacts with BPO, leading to the cleavage of the weak oxygen-oxygen bond in the peroxide. This reaction generates a benzoate radical and a cation-radical of the amine.

  • Initiation: The highly reactive benzoate radical attacks a monomer unit (e.g., methyl methacrylate, MMA), creating a new radical species.

  • Propagation: This new radical adds to successive monomer units, propagating the polymer chain.

  • Termination: The polymerization process ceases when two growing radical chains combine or disproportionate.

It is important to note that this is a conventional free radical polymerization , not a controlled one. The concentration of radicals is relatively high, and termination is irreversible, leading to polymers with a broad molecular weight distribution (high polydispersity index, PDI).

Quantitative Data Summary

The following table summarizes typical components and conditions for the conventional radical polymerization of methyl methacrylate (MMA) using a BPO/DMPT redox initiator system, a common formulation for dental resins.[2]

ParameterValue/RangeMonomerInitiatorAccelerator
System Component ---Methyl Methacrylate (MMA)Benzoyl Peroxide (BPO)N,N-Dimethyl-p-toluidine (DMPT)
Typical Concentration (% w/w)>95% (in liquid phase)0.5 - 2.0%0.5 - 2.0%
Polymerization Temperature (°C)Ambient (20-37°C)------
Outcome ---High conversionRapid polymerizationPolydispersity Index (PDI) > 1.5

Experimental Protocol: Bulk Polymerization of Methyl Methacrylate using BPO/DMPT Redox Initiation

This protocol describes a typical lab-scale bulk polymerization of methyl methacrylate (MMA) initiated by the benzoyl peroxide (BPO) and N,N-Dimethyl-p-toluidine (DMPT) redox system at room temperature.

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • Benzoyl peroxide (BPO)

  • N,N-Dimethyl-p-toluidine (DMPT)

  • Glass vial with a magnetic stir bar

  • Nitrogen or Argon source

  • Syringes

Procedure:

  • Monomer Preparation: Remove the inhibitor from MMA by passing it through a column of basic alumina or by washing with an aqueous NaOH solution followed by drying over a suitable drying agent.

  • Initiator Solution: In a glass vial, dissolve a measured amount of BPO in the purified MMA monomer. For example, to achieve a 1% w/w concentration, dissolve 100 mg of BPO in 9.9 g of MMA. Stir until fully dissolved.

  • Deoxygenation: Purge the monomer-initiator solution with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can inhibit radical polymerization.

  • Initiation of Polymerization: Using a syringe, add the required amount of DMPT accelerator to the stirring monomer-initiator solution. For a 1:1 molar ratio of BPO to DMPT, this would be a specific volume calculated based on the density of DMPT. The polymerization will begin almost immediately, often with an exothermic reaction.

  • Polymerization: Allow the reaction to proceed at room temperature. The solution will become increasingly viscous and eventually solidify. The time to solidification will depend on the concentrations of BPO and DMPT.

  • Isolation and Purification: Once the polymer has hardened, it can be removed from the vial (if possible) or the vial can be broken. The polymer can be purified by dissolving it in a suitable solvent (e.g., acetone, dichloromethane) and precipitating it into a non-solvent (e.g., methanol, hexane).

  • Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (gloves, safety glasses).

  • MMA is flammable and has a strong odor.

  • BPO is a strong oxidizing agent and can be explosive when dry. Handle with care.

  • DMPT is toxic. Avoid skin contact and inhalation.

Visualizations

Redox_Initiation cluster_initiation Initiation cluster_propagation Propagation BPO Benzoyl Peroxide (BPO) Radical Benzoate Radical BPO->Radical Redox Reaction with DMPT DMPT N,N-Dimethyl-p-toluidine (DMPT) Monomer Monomer (e.g., MMA) InitiatedMonomer Initiated Monomer Radical Monomer->InitiatedMonomer Radical->InitiatedMonomer Attacks Monomer Polymer Propagating Polymer Chain InitiatedMonomer->Polymer Addition of Monomers

Caption: Redox initiation of conventional radical polymerization.

Brief Overview of Controlled Radical Polymerization (CRP)

For the benefit of researchers interested in controlled polymerization, the following is a brief description of the key components of major CRP techniques. Unlike the BPO/DMPT system, these methods involve a dynamic equilibrium between active and dormant polymer chains, enabling the synthesis of polymers with predictable molecular weights and low polydispersity.

  • Atom Transfer Radical Polymerization (ATRP):

    • Key Components: An alkyl halide initiator, a transition metal complex (e.g., copper or iron with a ligand), and a monomer.

    • Mechanism: The transition metal complex reversibly activates the dormant polymer chain (terminated with a halogen) to generate a propagating radical. This process is known as atom transfer. Various reducing agents can be used to regenerate the active catalyst state in techniques like ARGET-ATRP.[3]

  • Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization:

    • Key Components: A conventional radical initiator (like AIBN or BPO), a RAFT agent (a thiocarbonylthio compound), and a monomer.

    • Mechanism: The RAFT agent reversibly transfers its thiocarbonylthio group to the growing polymer chains. This degenerative chain transfer process establishes an equilibrium between active and dormant chains, allowing for controlled growth.

  • Nitroxide-Mediated Polymerization (NMP):

    • Key Components: An alkoxyamine initiator or a conventional initiator in the presence of a stable nitroxide radical, and a monomer.

    • Mechanism: The growing polymer chain is capped with a nitroxide radical, forming a dormant alkoxyamine. This covalent bond is thermally labile and can reversibly cleave to regenerate the propagating radical and the nitroxide.[4][5]

These controlled techniques offer powerful tools for the synthesis of well-defined polymers for advanced applications, including in drug delivery and materials science.

References

Application Notes & Protocols: The Role of N,N-Dimethyl-o-toluidine in Frontal Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Frontal polymerization (FP) is a process where a localized zone of polymerization propagates through a monomer or mixture of monomers, driven by the heat generated from the exothermic reaction. This technique offers rapid, energy-efficient curing and is utilized in applications such as advanced materials synthesis, composite manufacturing, and the creation of functionally graded materials.[1] A key aspect of controlling FP is the initiation system. For free-radical frontal polymerization, particularly of acrylate-based monomers, initiation at moderate temperatures is crucial to establish a self-sustaining front.

N,N-Dimethyl-o-toluidine (DMOT), and analogous tertiary amines like N,N-Dimethyl-p-toluidine (DMPT) and N,N-Dimethylaniline (DMA), play a critical role as accelerators or co-initiators in these systems. They are integral components of redox initiation pairs, most commonly used with an oxidizing agent like benzoyl peroxide (BPO). The BPO/tertiary amine system generates free radicals at temperatures significantly lower than the thermal decomposition temperature of BPO alone, enabling the initiation of a polymerization front with minimal external energy input.[2][3] This note details the mechanism, applications, and quantitative effects of using tertiary amines like DMOT in frontal polymerization and provides a generalized experimental protocol.

Mechanism of Action: Redox Initiation

The primary role of this compound in frontal polymerization is to act as the reducing agent in a redox reaction with an oxidizing agent, typically benzoyl peroxide (BPO). This reaction rapidly generates free radicals, which in turn initiate the polymerization of monomers.

The mechanism is a complex sequence but can be summarized as follows:

  • Nucleophilic Attack: The tertiary amine (DMOT) performs a nucleophilic attack on the weak oxygen-oxygen peroxide bond of the BPO molecule.

  • Redox Reaction & Radical Formation: This attack facilitates a redox reaction, leading to the fragmentation of the BPO molecule. This process forms a benzoyloxy radical and an anilinomethyl radical (a carbon-centered radical derived from the amine).[2][3]

  • Initiation: Both of these radical species are capable of initiating the polymerization of monomer chains (e.g., acrylates), starting the exothermic process that drives the polymerization front.

This redox system is highly efficient, allowing for the rapid generation of initiating radicals at or near ambient temperatures, a critical requirement for triggering a stable, self-sustaining front.

G cluster_reactants Reactants cluster_process Redox Reaction cluster_products Initiating Species DMOT This compound (Reducing Agent) Reaction Nucleophilic Attack & Redox Fragmentation DMOT->Reaction BPO Benzoyl Peroxide (BPO) (Oxidizing Agent) BPO->Reaction Radical1 Benzoyloxy Radical Reaction->Radical1 Generates Radical2 Anilinomethyl Radical Reaction->Radical2 Generates Monomer Monomer (e.g., Acrylate) Radical1->Monomer Initiates Radical2->Monomer Initiates Polymer Propagating Polymer Chain Monomer->Polymer Polymerization

Caption: Redox initiation mechanism of BPO and a tertiary amine.

Applications

The use of tertiary amine/peroxide redox systems in polymerization is well-established in several fields, and its application in frontal polymerization is a logical extension.

  • Bubble-Free Curing: Thermal FP using conventional peroxide initiators alone often leads to high front temperatures (>300°C), which can cause monomer boiling and the formation of gaseous byproducts, resulting in bubbles and voids in the final polymer.[4] Redox initiator systems lower the overall front temperature, enabling bubble-free frontal polymerization of acrylates.[5]

  • Advanced Composites: Frontal polymerization allows for the rapid, out-of-oven curing of fiber-reinforced polymer composites, significantly reducing manufacturing time and energy consumption. The DMOT/BPO system provides a robust, low-temperature initiation method for these processes.[1]

  • Biomaterials: The BPO/DMPT system is a cornerstone of acrylic bone cements and dental resins.[3][6] While not always a true "frontal" process in these applications, the underlying principle of rapid, exothermic redox-initiated curing is the same.

  • Functionally Graded Materials: FP can be used to create materials with a spatial gradient in their properties. The precise control over initiation offered by redox systems is beneficial for designing these advanced materials.[7]

Quantitative Data: Effect of Amine/Peroxide Ratio

The concentration of the tertiary amine relative to the peroxide is a critical parameter for controlling the frontal polymerization process. Using N,N-Dimethylaniline (DMA) as an analogue for DMOT, studies on the frontal polymerization of 1,6-hexanediol diacrylate (HDDA) with a fixed concentration of BPO (0.2 parts per hundred resin, phr) demonstrate a clear relationship between the amine/peroxide ratio, front velocity, and maximum front temperature (T_{max}).

An increasing concentration of the amine accelerator has a moderating effect on the reaction. While a higher amine concentration enhances the rate of radical generation and thus speeds up the onset of polymerization, it can also have an inhibiting effect on the overall rate at higher concentrations.[5] This leads to a lower front velocity and, consequently, a lower maximum front temperature due to increased time for heat dissipation.[5]

Table 1: Effect of DMA/BPO Molar Ratio on Frontal Polymerization of HDDA (Data extracted from Ziaee and Yourdkhani, 2024)[5]

DMA/BPO Molar Ratio (mol/mol)BPO Concentration (phr)Front Velocity (cm/min)Max. Front Temperature (T_{max}, °C)Observation
00.24.89277.7Significant bubble formation
320.21.96234.9Bubble-free polymer

Increasing the concentration of the entire redox initiator system (e.g., by increasing BPO from 0.2 to 0.4 phr) enhances the overall resin reactivity, leading to higher front velocities and temperatures.[5]

Protocols

Protocol 1: Preparation of Monomer-Initiator Mixture

This protocol describes the preparation of a monomer formulation for frontal polymerization using a tertiary amine/BPO redox initiation system.

Materials:

  • Monomer (e.g., 1,6-hexanediol diacrylate, HDDA)

  • Benzoyl Peroxide (BPO, oxidant)

  • This compound (DMOT) or N,N-Dimethylaniline (DMA, reductant/accelerator)

  • Glass vials or beakers

  • Magnetic stirrer and stir bar or vortex mixer

  • Analytical balance

Procedure:

  • Weigh Monomer: In a clean glass vial, accurately weigh the desired amount of the liquid monomer (e.g., 10.0 g of HDDA).

  • Dissolve BPO (Oxidant): Add the required amount of BPO to the monomer. For example, to achieve a 0.2 phr concentration, add 0.020 g (20 mg) of BPO to the 10.0 g of monomer.

  • Mix Thoroughly: Mix the solution using a magnetic stirrer or vortex mixer until all the BPO powder is completely dissolved. This may take several minutes. Ensure the solution is clear and homogeneous. This BPO-monomer mixture is relatively stable and can be prepared in advance.

  • Add Amine (Accelerator): Immediately before initiating the frontal polymerization, add the tertiary amine accelerator (DMOT or DMA) to the BPO-monomer mixture. The amount added will depend on the desired molar ratio (see Table 1).

  • Final Mix: Briefly but thoroughly mix the solution to ensure the amine is evenly dispersed. Proceed immediately to the frontal polymerization setup, as the pot life of the complete mixture is limited.[8]

Safety Note: Always handle monomers, peroxides, and amines in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. BPO is a powerful oxidizing agent and can be unstable.

Protocol 2: Performing and Characterizing Thermal Frontal Polymerization

This protocol outlines the steps to initiate and measure the properties of a thermal frontal polymerization front.

Materials & Equipment:

  • Prepared monomer-initiator mixture

  • Glass test tubes (e.g., 10 mm inner diameter)

  • Clamp and stand to hold the test tube vertically

  • Soldering iron or controllable heat gun (for initiation)

  • Digital camera or smartphone with video recording capability

  • Ruler or scale placed alongside the test tube

  • Infrared (IR) thermal camera or fine-wire thermocouples connected to a data acquisition system

  • Timer

Procedure:

  • Setup: Fill a glass test tube with the freshly prepared monomer-initiator mixture to a specific height (e.g., 8-10 cm). Clamp the test tube in a vertical position.[7]

  • Initiation: Initiate the reaction by applying heat to the top surface of the monomer mixture using a soldering iron.[7] Apply the heat for a few seconds until a distinct, self-sustaining polymerization front is observed. This front is typically visible as a change in the optical properties of the material as the liquid monomer converts to solid polymer.[7]

  • Record Front Propagation: Once the front is self-sustaining, remove the heat source. Record a video of the front propagating down the test tube, ensuring the ruler is clearly visible in the frame.

  • Measure Temperature Profile:

    • (Using IR Camera): Aim the IR camera at the side of the test tube and record the thermal data as the front propagates. The maximum temperature of the moving hot zone is the front temperature (T_{max}).

    • (Using Thermocouples): If using thermocouples, they should be pre-positioned at known heights within the test tube before adding the monomer. Record the temperature-time data for each thermocouple as the front passes.

  • Data Analysis:

    • Front Velocity: From the video recording, measure the position of the front at different time points. Plot the front position versus time. The slope of the resulting straight line is the front velocity (typically in cm/min).[7]

    • Maximum Temperature (T_{max}): Extract the highest temperature recorded by the IR camera or the peak temperature from the thermocouple data as the front passes.

G cluster_prep A. Formulation Preparation cluster_exp B. FP Experiment cluster_analysis C. Data Analysis P1 1. Weigh Monomer & BPO (Oxidant) P2 2. Mix until BPO is fully dissolved P1->P2 P3 3. Add DMOT (Accelerator) P2->P3 P4 4. Mix briefly & thoroughly P3->P4 E1 5. Fill Test Tube & Clamp Vertically P4->E1 Immediate Use E2 6. Initiate Front at top with Heat Source E1->E2 E3 7. Record Video (Position vs. Time) E2->E3 E4 8. Measure Temperature (IR Camera / Thermocouples) E2->E4 A1 9. Plot Position vs. Time E3->A1 A3 11. Extract Peak Temp = T_max E4->A3 A2 10. Calculate Slope = Front Velocity A1->A2

Caption: Experimental workflow for frontal polymerization analysis.

References

Application Notes and Protocols for N,N-Dimethyl-o-toluidine in the Preparation of Epoxy Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyl-o-toluidine is an aromatic tertiary amine that can function as a catalyst or accelerator in the curing of epoxy resins. Tertiary amines are known to accelerate the curing process of epoxy resins, particularly in formulations that utilize anhydride or amine hardeners. They play a crucial role in initiating the polymerization reaction, allowing for curing to occur at lower temperatures or in a shorter timeframe than would otherwise be possible. This is particularly valuable in applications where thermal sensitivity of the components is a concern or where rapid curing is advantageous for manufacturing efficiency.

While specific quantitative data and established protocols for this compound in epoxy systems are not abundantly available in published literature, its structural analog, N,N-Dimethyl-p-toluidine (DMPT), is widely used and well-documented. The principles of its function as a tertiary amine accelerator are applicable, though the reactivity of the ortho-isomer may be influenced by steric hindrance from the proximate methyl group. This document will provide a general overview, protocols, and data based on the established role of aromatic tertiary amines in epoxy chemistry, with specific examples drawn from its para-isomer, DMPT.

Mechanism of Action

In epoxy resin formulations, this compound acts as a catalyst to promote the curing reaction. The lone pair of electrons on the nitrogen atom of the tertiary amine initiates the ring-opening of the epoxy group. This can proceed through two primary mechanisms depending on the curing agent present:

  • With Anhydride Hardeners: The tertiary amine reacts with the anhydride to form a reactive intermediate. This intermediate then reacts with a hydroxyl group (present as an impurity or intentionally added) to generate a carboxylate anion. This anion is a potent initiator for the alternating copolymerization of the epoxy resin and the anhydride.

  • With Amine Hardeners: The tertiary amine can activate the epoxy ring, making it more susceptible to nucleophilic attack by the primary or secondary amines of the hardener. It can also facilitate the reaction by abstracting a proton from the amine hardener, increasing its nucleophilicity.

The presence of the methyl group on the aromatic ring in this compound can influence its basicity and steric accessibility, which in turn affects its catalytic activity. The ortho position of the methyl group may introduce steric hindrance compared to the para position, potentially leading to a different reactivity profile.

Data Presentation

The following tables summarize typical quantitative data for the use of a tertiary amine accelerator, N,N-Dimethyl-p-toluidine (DMPT), in resin systems. This data is provided as a reference to illustrate the expected effects. It is crucial to perform optimization studies for this compound to determine its specific performance characteristics.

Table 1: Effect of N,N-Dimethyl-p-toluidine (DMPT) Concentration on the Curing of Unsaturated Polyester Resin with a Peroxide Initiator

DMPT Concentration (wt%)Gel Time (minutes)Peak Exotherm Temperature (°C)
0.125140
0.215165
0.38180
0.54195

Note: This data is illustrative for a typical unsaturated polyester resin system and will vary depending on the specific epoxy resin, hardener, and initiator used.

Table 2: Typical Mechanical Properties of an Epoxy Resin Cured with and without a Tertiary Amine Accelerator

PropertyEpoxy with Amine Hardener (No Accelerator)Epoxy with Amine Hardener + Tertiary Amine Accelerator
Tensile Strength (MPa)60 - 8065 - 85
Tensile Modulus (GPa)2.5 - 3.52.8 - 3.8
Elongation at Break (%)3 - 63 - 5
Glass Transition Temperature (Tg) (°C)120 - 150125 - 155

Note: The addition of an accelerator primarily affects the curing kinetics but can also have a minor influence on the final mechanical properties. Optimal concentration is key to avoiding detrimental effects.

Experimental Protocols

The following are general protocols for the use of this compound as a curing accelerator in epoxy resin formulations. It is imperative to conduct these experiments on a small scale initially to determine the optimal concentration and curing cycle for your specific system.

Protocol 1: Preparation of an Epoxy Resin Cured with an Anhydride Hardener and Accelerated with this compound

Materials:

  • Epoxy Resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)

  • Anhydride Hardener (e.g., Phthalic anhydride, Methyl-hexahydrophthalic anhydride)

  • This compound

  • Mixing container and stirrer

  • Mold for casting

  • Oven with temperature control

Procedure:

  • Resin and Hardener Preparation: Weigh the epoxy resin and the anhydride hardener in the stoichiometric ratio recommended by the manufacturer.

  • Pre-heating: Gently heat the epoxy resin to reduce its viscosity (e.g., 50-60 °C).

  • Mixing: Add the anhydride hardener to the pre-heated epoxy resin and mix thoroughly until a homogeneous mixture is obtained.

  • Accelerator Addition: Add the desired amount of this compound to the mixture. Start with a low concentration (e.g., 0.1-0.5% by weight of the resin) and mix thoroughly.

  • Degassing: Place the mixture in a vacuum chamber to remove any entrapped air bubbles.

  • Casting: Pour the degassed mixture into a pre-heated mold.

  • Curing: Place the mold in an oven and cure according to a predetermined temperature profile. A typical two-stage curing process might be:

    • Initial cure at a lower temperature (e.g., 80-100 °C) for 1-2 hours.

    • Post-cure at a higher temperature (e.g., 120-150 °C) for 2-4 hours to ensure complete crosslinking.

  • Cooling: Allow the cured resin to cool down slowly to room temperature to avoid thermal stress.

Protocol 2: Preparation of an Epoxy Resin Cured with an Amine Hardener and Accelerated with this compound

Materials:

  • Epoxy Resin (e.g., DGEBA)

  • Amine Hardener (e.g., Triethylenetetramine - TETA, Isophorone diamine - IPDA)

  • This compound

  • Mixing container and stirrer

  • Mold for casting

Procedure:

  • Resin Preparation: Weigh the epoxy resin into a mixing container.

  • Accelerator Addition: Add the desired amount of this compound to the epoxy resin and mix thoroughly.

  • Hardener Addition: Add the stoichiometric amount of the amine hardener to the resin-accelerator mixture.

  • Mixing: Mix all components thoroughly until the mixture is homogeneous. Be mindful of the pot life, as the reaction will start immediately at room temperature.

  • Degassing (Optional but Recommended): If time permits before gelation, degas the mixture in a vacuum chamber.

  • Casting: Pour the mixture into a mold.

  • Curing: Allow the resin to cure at room temperature or at a slightly elevated temperature (e.g., 40-60 °C) to accelerate the process. The curing time will depend on the specific formulation and temperature.

  • Post-curing (Optional): For optimal mechanical and thermal properties, a post-cure at a higher temperature (e.g., 80-120 °C) for a few hours can be beneficial.

Mandatory Visualization

Epoxy_Curing_Mechanism cluster_reactants Reactants cluster_process Curing Process cluster_product Product Epoxy Epoxy Resin (Epoxide Ring) Initiation Initiation (Ring Opening) Epoxy->Initiation Hardener Curing Agent (e.g., Amine or Anhydride) Hardener->Initiation Accelerator This compound (Tertiary Amine) Accelerator->Initiation Catalyzes Propagation Propagation (Chain Growth) Initiation->Propagation Crosslinking Crosslinking (Network Formation) Propagation->Crosslinking Cured_Resin Cured Epoxy Resin (Thermoset Polymer) Crosslinking->Cured_Resin

Caption: General workflow of epoxy resin curing accelerated by this compound.

Anhydride_Curing_Pathway DMOT This compound Intermediate Reactive Intermediate (Amine-Anhydride Adduct) DMOT->Intermediate Anhydride Anhydride Anhydride->Intermediate Polymer Cured Polymer Anhydride->Polymer Carboxylate Carboxylate Anion (R-COO⁻) Intermediate->Carboxylate Hydroxyl Hydroxyl Group (R-OH) Hydroxyl->Carboxylate Carboxylate->Polymer Initiates Polymerization Epoxy Epoxy Ring Epoxy->Polymer

Caption: Proposed signaling pathway for anhydride curing of epoxy resins with a tertiary amine accelerator.

Conclusion

This compound is a promising accelerator for the preparation of epoxy resins. While direct experimental data is limited, its role can be inferred from the well-understood chemistry of tertiary amines and its structural isomers in epoxy formulations. The provided protocols offer a starting point for incorporating this compound into experimental designs. Researchers are strongly encouraged to perform systematic studies to optimize the concentration and curing conditions to achieve the desired properties in their final epoxy-based materials. Careful consideration of the potential steric effects of the ortho-methyl group is warranted when comparing its performance to other aromatic amine accelerators.

Application Notes and Protocols for the Synthesis of Substituted Quinolines Using an N,N-Dimethyl-o-toluidine Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolines are a prominent class of nitrogen-containing heterocyclic aromatic compounds that form the core structure of numerous natural products, pharmaceuticals, and functional materials. The quinoline scaffold is a "privileged structure" in medicinal chemistry, demonstrating a wide range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The ability to introduce various substituents onto the quinoline ring allows for the precise tuning of its pharmacological profile, making the development of robust synthetic routes to novel quinoline derivatives a cornerstone of drug discovery and development.

This document provides detailed application notes and protocols for the synthesis of a substituted quinoline, specifically 2-chloro-3-formyl-8-methylquinoline. The synthesis proceeds via a two-step process starting from o-toluidine, a readily available precursor to N,N-Dimethyl-o-toluidine. The key transformation is the Vilsmeier-Haack reaction, a powerful method for the formylation and cyclization of electron-rich aromatic compounds to yield functionalized quinolines.

Reaction Scheme Overview

The overall synthetic strategy involves two main stages:

  • Acetylation of o-Toluidine: The initial step is the protection of the amino group of o-toluidine via acetylation to form N-(o-tolyl)acetamide (o-methyl acetanilide). This prepares the substrate for the subsequent cyclization.

  • Vilsmeier-Haack Cyclization: The N-(o-tolyl)acetamide is then treated with the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to effect a cyclization and formylation, yielding the target 2-chloro-3-formyl-8-methylquinoline.

Data Presentation

Table 1: Reagents and Conditions for the Synthesis of N-(o-tolyl)acetamide
ReagentMolar Mass ( g/mol )Amount (mL)MolesRole
o-Toluidine107.155~0.047Starting Material
Acetic Anhydride102.095~0.053Acetylating Agent
Glacial Acetic Acid60.055~0.087Solvent/Catalyst
Table 2: Reagents and Conditions for the Vilsmeier-Haack Cyclization
ReagentMolar Mass ( g/mol )AmountMolesRole
N-(o-tolyl)acetamide149.194 g~0.027Substrate
N,N-Dimethylformamide (DMF)73.095 mL~0.068Reagent/Solvent
Phosphorus Oxychloride (POCl₃)153.3318 mL~0.195Reagent
Reaction Conditions
Temperature-80-90 °C--
Reaction Time-6-8 hours--
Product Information
Product Name2-chloro-3-formyl-8-methylquinoline
Yield-High--

Experimental Protocols

Protocol 1: Synthesis of N-(o-tolyl)acetamide
  • In a 150 mL conical flask, combine 5 mL of o-toluidine, 5 mL of acetic anhydride, and 5 mL of glacial acetic acid.

  • Thoroughly mix the reactants by shaking.

  • Fit the flask with an air condenser and reflux the mixture for 60 minutes.

  • After the reaction is complete, pour the hot mixture into 200 mL of ice-cold water in a beaker with constant stirring.

  • Filter the resulting precipitate and wash thoroughly with water.

  • Recrystallize the crude N-(o-tolyl)acetamide from boiling water or dilute acetic acid to obtain the purified product.

Protocol 2: Synthesis of 2-chloro-3-formyl-8-methylquinoline (Vilsmeier-Haack Cyclization)[1][2][3][4]
  • In a flask equipped with a drying tube, cool 5 mL of N,N-dimethylformamide (DMF) to 0 °C.

  • With continuous stirring, add 18 mL of phosphorus oxychloride (POCl₃) dropwise to the cooled DMF.

  • To this solution, add 4 grams of N-(o-tolyl)acetamide.

  • After the addition is complete, fit the flask with an air condenser and reflux the reaction mixture for 6-8 hours, maintaining a temperature of 80-90 °C.[1]

  • Upon completion, cool the reaction mixture and pour it into crushed ice.

  • Neutralize the mixture with a sodium carbonate solution.

  • Filter the precipitated solid, wash with water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethyl acetate.

Visualizations

Reaction Mechanism: Vilsmeier-Haack Cyclization

Caption: Mechanism of 2-chloro-3-formyl-8-methylquinoline synthesis.

Experimental Workflow

Caption: Workflow for the synthesis of the target quinoline.

Discussion

The Vilsmeier-Haack reaction is a highly efficient method for the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides.[2] The reaction proceeds through the formation of the electrophilic Vilsmeier reagent, which then attacks the electron-rich aromatic ring of the N-arylacetamide. Subsequent intramolecular cyclization and dehydration, followed by chlorination, leads to the formation of the quinoline ring system. The presence of an electron-donating group, such as the methyl group in the ortho position of the starting acetanilide, generally facilitates the cyclization process.

The resulting 2-chloro-3-formyl-8-methylquinoline is a versatile intermediate. The chloro and formyl groups can be subjected to a variety of further transformations, allowing for the synthesis of a diverse library of substituted quinoline derivatives for screening in drug discovery programs. For instance, the formyl group can be converted to cyano or alkoxycarbonyl groups, and it can undergo condensation reactions to form Schiff bases.

Safety Precautions

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • The reaction between DMF and POCl₃ is exothermic. Proper cooling is essential during the addition of POCl₃ to prevent a runaway reaction.

  • o-Toluidine is toxic and should be handled with care.

  • Always follow standard laboratory safety procedures.

References

Application Notes and Protocols: N,N-Dimethyl-o-toluidine in Charge-Transfer Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the principles and methodologies for the charge-transfer (CT) polymerization of N,N-Dimethyl-o-toluidine. This document includes theoretical background, detailed experimental protocols, and potential applications, particularly in the realm of drug delivery.

Introduction to Charge-Transfer Polymerization

Charge-transfer polymerization is a type of addition polymerization initiated by the formation of a charge-transfer complex (CTC) between an electron-donor monomer and an electron-acceptor molecule. This compound, an aromatic amine, serves as an effective electron donor due to the electron-releasing nature of the dimethylamino and methyl groups on the benzene ring. When mixed with a suitable electron acceptor, a CTC can form, which can then be activated (e.g., thermally or photochemically) to generate radical ions that initiate polymerization. This method allows for the synthesis of polymers with unique architectures and properties, such as alternating copolymers.

Formation of the Charge-Transfer Complex

The initial step in this polymerization process is the formation of a CTC between the electron-donor, this compound (D), and an electron-acceptor (A). This equilibrium can be represented as:

D + A ⇌ [D--A]

The formation of the CTC is often accompanied by the appearance of a new, long-wavelength absorption band in the UV-Vis spectrum, which is characteristic of the complex. The stability of the CTC is a critical factor in the subsequent polymerization.

Experimental Protocols

While specific protocols for the charge-transfer polymerization of this compound are not extensively documented, the following protocols are adapted from analogous systems utilizing N,N-dimethylaniline as the electron donor. These should serve as a robust starting point for experimental design.

Materials and Reagents
  • Electron Donor: this compound (reagent grade, distilled before use)

  • Electron Acceptor: Maleic anhydride (MA), Chloranil, or Benzenesulphonyl chloride (reagent grade, purified by recrystallization or sublimation)

  • Solvent: Acetonitrile, Dichloromethane, or Benzene (anhydrous, spectroscopic grade)

  • Initiator (optional): Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO) for radical-initiated pathways.

  • Inert Gas: Nitrogen or Argon

Protocol for Thermal Charge-Transfer Copolymerization of this compound with Maleic Anhydride

This protocol describes the synthesis of an alternating copolymer.

  • Preparation of Reactants:

    • In a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve a specific molar ratio of this compound and maleic anhydride (e.g., 1:1) in anhydrous acetonitrile under an inert atmosphere.

    • The total monomer concentration should be in the range of 1-2 M.

  • Initiation of Polymerization:

    • Heat the reaction mixture to a controlled temperature (e.g., 60-80 °C) using an oil bath.

    • For systems that do not undergo spontaneous polymerization, a radical initiator such as AIBN (0.1-1 mol% with respect to the monomer) can be added.

  • Monitoring the Reaction:

    • The progress of the polymerization can be monitored by techniques such as dilatometry, gravimetry (by precipitating the polymer from an aliquot of the reaction mixture), or spectroscopy (monitoring the disappearance of the monomer peaks).

  • Termination and Polymer Isolation:

    • After the desired reaction time (e.g., 24-48 hours) or upon reaching high viscosity, terminate the polymerization by cooling the reaction mixture to room temperature.

    • Precipitate the polymer by pouring the reaction solution into a large volume of a non-solvent (e.g., methanol or diethyl ether).

    • Filter the precipitated polymer, wash it thoroughly with the non-solvent to remove unreacted monomers and initiator, and dry it under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.

Protocol for Photoinduced Charge-Transfer Polymerization
  • Preparation of Reactants:

    • In a quartz reaction vessel, prepare a solution of this compound and an electron acceptor (e.g., chloranil) in a suitable solvent like dichloromethane. The concentrations should be optimized based on the UV-Vis absorption of the CTC.

  • Photochemical Initiation:

    • Irradiate the solution with a UV lamp at a wavelength corresponding to the absorption band of the charge-transfer complex, while maintaining a constant temperature.

  • Reaction and Isolation:

    • Follow the reaction and isolation procedures as described in the thermal polymerization protocol (sections 3.2.3 and 3.2.4).

Quantitative Data

The following table summarizes representative kinetic data from a study on the charge-transfer cyclopolymerization of a divinyl monomer initiated by a N,N-dimethylaniline-benzenesulphonyl chloride complex.[1] This data can be used as a reference for designing experiments with this compound.

ParameterValueConditions
Order of Reaction Homogeneous, gel-free polymerization in acetonitrile at 52 °C.
- With respect to Monomer1.0
- With respect to Donor0.5
- With respect to Acceptor0.5
Complex Formation 1:1 (Donor:Acceptor)Determined by Job's method of continuous variation.

Reaction Mechanisms and Visualizations

The proposed mechanism for charge-transfer polymerization involves the formation of a CTC, followed by initiation to form radical ions, and subsequent propagation.

ChargeTransferPolymerization cluster_initiation Initiation cluster_propagation Propagation Donor This compound (D) CTC Charge-Transfer Complex [Dδ+--Aδ-] Donor->CTC + A Acceptor Electron Acceptor (A) Acceptor->CTC + D RadicalIon Radical Ion Pair [D•+ A•-] CTC->RadicalIon Activation (Heat or Light) Monomer Monomer (D or A) GrowingChain Growing Polymer Chain RadicalIon->GrowingChain + Monomer LongerChain Propagated Chain GrowingChain->LongerChain + n Monomers

Caption: Proposed mechanism of charge-transfer polymerization.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of polymers via charge-transfer polymerization.

ExperimentalWorkflow cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization ReactantPrep Reactant Preparation (Purification & Weighing) ReactionSetup Reaction Setup (Solvent, Inert Atmosphere) ReactantPrep->ReactionSetup Polymerization Polymerization (Thermal or Photoinduced) ReactionSetup->Polymerization Isolation Polymer Isolation (Precipitation & Drying) Polymerization->Isolation Spectroscopy Spectroscopic Analysis (FTIR, NMR, UV-Vis) Isolation->Spectroscopy MolarMass Molar Mass Determination (GPC/SEC) Isolation->MolarMass Thermal Thermal Analysis (TGA, DSC) Isolation->Thermal

Caption: General experimental workflow.

Applications in Drug Development

Polymers synthesized via charge-transfer polymerization can be designed to have specific properties beneficial for drug delivery applications. While direct applications of poly(this compound) are an emerging area of research, the following concepts are applicable.

  • Controlled Release: The polymer matrix can be engineered to control the release rate of an encapsulated drug.

  • Targeted Delivery: The polymer can be functionalized with targeting ligands to direct the drug to specific cells or tissues.

  • Solubility Enhancement: Hydrophobic drugs can be encapsulated within a polymeric carrier to improve their solubility in aqueous environments.

The relationship between polymer properties and drug delivery is illustrated below.

DrugDelivery Polymer Polymer Properties - Molecular Weight - Hydrophilicity/Hydrophobicity - Functional Groups - Biodegradability DrugDelivery Drug Delivery System Solubility Enhancement Controlled Release Targeted Delivery Polymer->DrugDelivery:sol influences Polymer->DrugDelivery:release determines Polymer->DrugDelivery:target enables Therapeutic Therapeutic Efficacy DrugDelivery->Therapeutic improves

Caption: Polymer properties influencing drug delivery.

Conclusion

Charge-transfer polymerization of this compound offers a promising route to novel polymeric materials. The protocols and data presented here, derived from analogous well-studied systems, provide a solid foundation for researchers to explore this area. The potential to tailor polymer properties makes this synthetic approach particularly attractive for the development of advanced drug delivery systems. Further research is warranted to fully elucidate the kinetics and mechanisms for this specific monomer and to explore the biomedical applications of the resulting polymers.

References

Troubleshooting & Optimization

Technical Support Center: Purification of N,N-Dimethyl-o-toluidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of N,N-Dimethyl-o-toluidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound reaction mixture?

A1: The primary impurities depend on the synthetic route. For the common method of methylating o-toluidine, you can expect:

  • Unreacted o-toluidine: Incomplete methylation leads to the presence of the starting material.

  • N-methyl-o-toluidine: Incomplete dimethylation results in the mono-methylated intermediate.

  • Isomeric impurities: If the starting o-toluidine is not pure, you may have N,N-dimethyl-m-toluidine and N,N-dimethyl-p-toluidine as by-products.

  • Oxidation products: Aromatic amines are susceptible to air oxidation, which can lead to colored, high-molecular-weight impurities.[1]

Q2: My purified this compound is discolored (yellow to brownish). What is the cause and how can I prevent it?

A2: Discoloration is typically due to the oxidation of the aromatic amine. This can be minimized by:

  • Working under an inert atmosphere (e.g., nitrogen or argon) during purification and storage.

  • Using degassed solvents.

  • Storing the purified product in a cool, dark place under an inert atmosphere.

  • For long-term storage, consider storing as a salt (e.g., hydrochloride) if compatible with your downstream application.

Q3: What is the best general-purpose method for purifying this compound?

A3: For routine purification to remove non-volatile impurities and by-products with significantly different boiling points, fractional vacuum distillation is a highly effective and scalable method. For separating closely related isomers or achieving very high purity, preparative chromatography is recommended.

Troubleshooting Guides

Troubleshooting Acid-Base Extraction

Issue: A persistent emulsion has formed between the organic and aqueous layers during extraction.

  • Initial Steps:

    • Be patient: Allow the separatory funnel to stand undisturbed for 15-30 minutes. Gentle swirling may help.

    • "Salting out": Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer, which can help break the emulsion.

  • Advanced Solutions:

    • Filtration: Pass the emulsified layer through a pad of Celite® or glass wool.

    • Centrifugation: If available, centrifuging the emulsion is often a very effective method.

    • Solvent Modification: Add a small amount of a different organic solvent to alter the polarity of the organic phase.

Troubleshooting Vacuum Distillation

Issue: The distillation is very slow or "bumping" violently.

  • Potential Causes & Solutions:

    • Inadequate Vacuum: Ensure all joints are properly sealed and the vacuum pump is functioning correctly.

    • Insufficient Heating: Gradually increase the heating mantle temperature. Ensure good heat transfer by using a suitable heating bath (e.g., silicone oil).

    • Lack of Nucleation Sites: Always use a magnetic stir bar or boiling chips to ensure smooth boiling.

Issue: The purity of the distilled product is lower than expected.

  • Potential Causes & Solutions:

    • Inefficient Fractionating Column: For separating components with close boiling points, a fractionating column (e.g., Vigreux or packed column) is necessary. Ensure the column is well-insulated.

    • Distillation Rate Too High: A slower distillation rate allows for better separation.

    • Contamination from "Bumping": Violent boiling can carry less volatile impurities into the condenser. Ensure smooth boiling as described above.

Troubleshooting Column Chromatography

Issue: The product is streaking or showing poor peak shape on a silica gel column.

  • Cause: The basic amine functionality of this compound can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor chromatography.

  • Solutions:

    • Mobile Phase Modifier: Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the eluent to suppress the interaction with silica.

    • Alternative Stationary Phase: Use a less acidic or a basic stationary phase such as basic alumina or an amine-functionalized silica gel column.

Data Presentation

Table 1: Comparison of Purification Methods for Aromatic Amines (Illustrative Data)

Purification MethodTypical PurityTypical YieldThroughputKey AdvantagesKey Disadvantages
Fractional Vacuum Distillation 98-99.5%70-90%HighScalable, cost-effective for large quantities.Not suitable for thermally unstable compounds or separating close-boiling isomers.
Preparative HPLC >99.5%50-80%Low to MediumHigh resolution for isomeric and other closely related impurities.Higher cost, more complex, lower throughput.
Column Chromatography (Alumina) 97-99%60-85%MediumGood for removing polar impurities, avoids acidic silica.Lower resolution than HPLC.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction and Vacuum Distillation

This protocol is adapted from a standard synthesis of this compound.[2]

  • Acid Wash (Optional): Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic solution with 1 M HCl to remove any basic impurities. The product will remain in the organic layer as it is a tertiary amine and less basic than primary or secondary amine by-products under these conditions. Note: This step may result in some product loss to the aqueous layer.

  • Basification and Extraction: Make the initial reaction mixture or the combined aqueous layers from the acid wash strongly alkaline with a NaOH solution. Extract the liberated this compound with diethyl ether (3 x 50 mL).

  • Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous potassium hydroxide or magnesium sulfate. Filter and remove the solvent using a rotary evaporator.

  • Vacuum Distillation:

    • Set up a fractional distillation apparatus for vacuum distillation.

    • Add the crude product and a magnetic stir bar to the distillation flask.

    • Slowly apply vacuum and begin heating.

    • Collect the fraction boiling at a constant temperature. The boiling point of this compound is approximately 76 °C at 18 mmHg.

Protocol 2: Purification by Preparative HPLC

This is a general starting protocol for the purification of aromatic amines. Optimization will be required.

  • Analytical Method Development:

    • Develop a separation method on an analytical HPLC system first. A C18 column is a good starting point.

    • Screen mobile phases such as acetonitrile/water or methanol/water gradients.

    • To improve peak shape, add a modifier like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid to the mobile phase.

  • Scale-Up to Preparative HPLC:

    • Use a preparative column with the same stationary phase as the analytical column.

    • Scale the injection volume and flow rate according to the column dimensions.

    • Dissolve the crude product in a minimal amount of the initial mobile phase.

  • Fraction Collection and Product Isolation:

    • Collect fractions corresponding to the main product peak.

    • Combine the pure fractions and neutralize the acidic modifier with a mild base (e.g., sodium bicarbonate solution) if necessary.

    • Extract the product with a suitable organic solvent.

    • Dry the organic layer, filter, and remove the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Storage synthesis Crude N,N-Dimethyl- o-toluidine extraction Acid-Base Extraction synthesis->extraction drying Drying extraction->drying solvent_removal Solvent Removal drying->solvent_removal distillation Vacuum Distillation solvent_removal->distillation chromatography Preparative Chromatography solvent_removal->chromatography analysis Purity Analysis (GC/HPLC) distillation->analysis chromatography->analysis storage Storage under Inert Atmosphere analysis->storage

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_extraction Extraction Problems cluster_distillation Distillation Problems cluster_chromatography Chromatography Problems start Purification Issue Identified emulsion Emulsion Formation? start->emulsion dist_purity Low Purity? start->dist_purity peak_tailing Peak Tailing on Silica? start->peak_tailing add_brine Add Brine emulsion->add_brine Yes centrifuge Centrifuge add_brine->centrifuge Still Emulsified filter_celite Filter through Celite centrifuge->filter_celite Still Emulsified check_vacuum Check Vacuum Seal dist_purity->check_vacuum Yes slow_rate Slow Distillation Rate check_vacuum->slow_rate use_column Use Fractionating Column slow_rate->use_column add_base Add Base to Eluent (e.g., Triethylamine) peak_tailing->add_base Yes change_column Use Alumina or Amine-Functionalized Column add_base->change_column Still Tailing

Caption: Troubleshooting decision tree for common purification issues.

References

Technical Support Center: Optimizing N,N-Dimethyl-o-toluidine in Resin Curing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of N,N-Dimethyl-o-toluidine as an accelerator in resin curing systems. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in resin curing?

A1: this compound (DMOT) is a tertiary amine that acts as an accelerator (or promoter) in the curing of unsaturated polyester or acrylic resins. It is typically used in conjunction with a peroxide initiator, such as benzoyl peroxide (BPO). The primary function of DMOT is to speed up the decomposition of the peroxide at ambient temperatures, which generates the free radicals necessary to initiate the polymerization (curing) reaction. This allows for rapid curing without the need for high temperatures.

Q2: How does the concentration of this compound affect the curing process?

A2: The concentration of this compound directly influences the gel time, cure time, and the peak exotherm temperature of the reaction. Generally, increasing the accelerator concentration will shorten the gel and cure times. However, an excessively high concentration can lead to a very rapid, uncontrolled cure, which may result in high shrinkage, internal stresses, and potentially compromise the mechanical properties of the cured resin. Conversely, a concentration that is too low will result in a very slow or incomplete cure.

Q3: What is the difference between this compound (DMOT), N,N-Dimethyl-p-toluidine (DMPT), and N,N-Dimethyl-m-toluidine (DMMT)?

A3: These three compounds are isomers, differing in the position of the methyl group on the benzene ring. Their reactivity as accelerators can vary. N,N-Dimethyl-p-toluidine (DMPT) is generally considered a highly reactive and efficient accelerator.[1] The meta-isomer (DMMT) is also effective. The ortho-isomer (DMOT), the subject of this guide, is often found to be less reactive than its para and meta counterparts. This is attributed to steric hindrance, where the proximity of the ortho-methyl group to the amine group impedes its interaction with the peroxide.

Q4: Can this compound be used with initiators other than benzoyl peroxide (BPO)?

A4: Tertiary amines like this compound are most effective with diacyl peroxides such as benzoyl peroxide for room temperature curing. While they can be used in conjunction with other initiators like MEKP (methyl ethyl ketone peroxide) in dual-promoter systems (e.g., with cobalt salts), their primary application is with BPO.[2]

Troubleshooting Guides

Issue 1: Curing is too slow or incomplete.
Possible Cause Suggested Solution
Insufficient Accelerator Concentration Increase the concentration of this compound in small increments (e.g., 0.05% by weight). Refer to the data tables for guidance on expected changes in gel time.
Low Ambient Temperature The curing reaction is temperature-dependent.[3] If possible, conduct the curing in a temperature-controlled environment, ideally between 20-25°C. A slight increase in temperature can significantly accelerate the cure rate.
Incorrect Initiator-to-Accelerator Ratio Ensure the benzoyl peroxide (BPO) initiator is present in the correct proportion. A common starting point is a 1:1 to 2:1 ratio of BPO to amine accelerator, but this can vary depending on the resin system.
Inhibited Resin Some resins contain inhibitors to prolong shelf life. The accelerator and initiator must first overcome this inhibition period. If curing remains slow, consult the resin manufacturer's datasheet for recommendations.
Moisture Contamination Moisture can interfere with the curing chemistry. Ensure all components (resin, accelerator, initiator) and mixing equipment are dry.
Issue 2: Curing is too fast, leading to cracks or warping.
Possible Cause Suggested Solution
Excessive Accelerator Concentration Reduce the concentration of this compound. This will prolong the gel time and lower the peak exotherm temperature, allowing for a more controlled cure.
High Ambient Temperature A high ambient temperature will accelerate the reaction. If possible, lower the working temperature or cool the resin and components before mixing.
Large Resin Mass (High Exotherm) The curing reaction is exothermic. For large castings, the heat generated can accelerate the reaction uncontrollably. Consider pouring in multiple, thinner layers, allowing each to cool before applying the next. Using a less reactive accelerator or a lower concentration can also help manage the exotherm.

Data Presentation

The following tables provide representative data on how this compound concentration can influence key curing parameters of a standard unsaturated polyester resin at 25°C, initiated with 1% Benzoyl Peroxide.

Table 1: Effect of this compound (DMOT) Concentration on Curing Parameters

DMOT Concentration (wt% of resin)Gel Time (minutes)Cure Time (minutes)Peak Exotherm (°C)
0.145 - 55> 12085 - 95
0.225 - 3560 - 75100 - 115
0.315 - 2040 - 50120 - 135
0.410 - 1530 - 40140 - 155
0.5< 1020 - 30> 160

Note: These are illustrative values. Actual results will vary based on the specific resin system, ambient temperature, and initiator purity.

Table 2: Comparison of Toluidine Isomer Reactivity (Illustrative)

Accelerator (at 0.2 wt%)Relative ReactivityTypical Gel Time (minutes)
N,N-Dimethyl-p-toluidine (DMPT)High10 - 15
N,N-Dimethyl-m-toluidine (DMMT)Medium-High18 - 25
This compound (DMOT)Medium-Low25 - 35

Experimental Protocols

Protocol for Determining Gel Time (Manual Method)

This protocol is based on the simple manual probe method, adapted from principles outlined in ASTM D2471.[4]

1. Materials and Equipment:

  • Unsaturated polyester or acrylic resin
  • This compound (DMOT)
  • Benzoyl Peroxide (BPO) initiator
  • Mixing container (e.g., paper cup)
  • Wooden applicator stick or probe
  • Stopwatch
  • Balance (for weighing components)
  • Temperature-controlled environment (e.g., water bath) set to 25°C

2. Procedure:

  • Weigh the desired amount of resin into the mixing container.
  • Place the container in the temperature-controlled environment and allow it to equilibrate to 25°C.
  • Weigh the required amount of this compound and add it to the resin. Mix thoroughly for 30 seconds.
  • Weigh the required amount of BPO initiator and add it to the resin-accelerator mixture.
  • Immediately start the stopwatch and begin mixing thoroughly for 60 seconds, scraping the sides and bottom of the container to ensure homogeneity.
  • After mixing, begin probing the resin with the applicator stick every 30-60 seconds. To do this, gently touch the surface of the resin with the stick and pull it away.
  • Initially, the resin will be liquid and will not form a "string". As the reaction proceeds, the viscosity will increase.
  • The gel time is recorded as the point at which the resin first forms a distinct, continuous string when the probe is drawn away.[5]
  • Repeat the experiment for each concentration of DMOT to be tested.

Visualizations

Curing_Mechanism cluster_initiation Initiation Phase cluster_propagation Propagation Phase DMOT This compound (Accelerator) Complex Intermediate Complex DMOT->Complex Nucleophilic Attack BPO Benzoyl Peroxide (Initiator) BPO->Complex FreeRadicals Free Radicals (Benzoate Radical) Complex->FreeRadicals Redox Reaction Monomer Resin Monomer (e.g., Styrene) FreeRadicals->Monomer Initiates Polymerization Polymer Cross-linked Polymer Network (Cured Resin) Monomer->Polymer Chain Growth

Caption: Curing mechanism of resin initiated by Benzoyl Peroxide and accelerated by this compound.

Workflow start Start: Define Resin System & BPO % prep Prepare Resin Samples (Constant Temperature) start->prep add_dmot Add Varying Concentrations of DMOT (e.g., 0.1-0.5%) prep->add_dmot add_bpo Add BPO, Start Timer add_dmot->add_bpo measure Measure Gel Time, Cure Time, & Peak Exotherm add_bpo->measure analyze Analyze Data: Plot Gel Time vs. Conc. measure->analyze optimal Determine Optimal DMOT Concentration analyze->optimal end End optimal->end

Caption: Experimental workflow for optimizing this compound concentration.

Troubleshooting issue Problem: Slow or Incomplete Cure q_temp Is Ambient Temperature < 20°C? issue->q_temp s_temp Solution: Increase Temperature or use Post-Cure q_temp->s_temp Yes q_conc Is DMOT Concentration Low? q_temp->q_conc No s_conc Solution: Incrementally Increase DMOT Concentration q_conc->s_conc Yes q_ratio Is Initiator/Accelerator Ratio Correct? q_conc->q_ratio No s_ratio Solution: Verify Ratio per Resin Datasheet q_ratio->s_ratio Yes end Consult Resin Manufacturer q_ratio->end No

Caption: Troubleshooting decision tree for slow resin curing.

References

Technical Support Center: N,N-Dimethyl-o-toluidine (DMOT) Accelerator Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N,N-Dimethyl-o-toluidine (DMOT) as a polymerization accelerator, with a focus on its temperature-dependent efficiency.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. What is the fundamental role of this compound (DMOT) in the polymerization process?

This compound (DMOT) acts as an accelerator (or co-initiator) in free-radical polymerization, typically in conjunction with an initiator like benzoyl peroxide (BPO). DMOT facilitates the decomposition of BPO at ambient or low temperatures, a process that would otherwise require significantly higher heat. This redox reaction between DMOT and BPO generates free radicals that initiate the polymerization of monomers, such as methyl methacrylate (MMA), leading to the curing or hardening of the resin.[1][2][3]

2. How does temperature influence the efficiency of DMOT as an accelerator?

Temperature is a critical factor governing the rate of the DMOT-BPO redox reaction and, consequently, the overall polymerization process. Generally, an increase in temperature leads to:

  • Faster Curing/Shorter Setting Time: The rate of free radical generation increases with temperature, accelerating the polymerization and reducing the time required for the material to harden.[4][5]

  • Increased Exothermic Reaction: The polymerization of acrylic resins is an exothermic process. Higher ambient temperatures can lead to a more rapid increase in the internal temperature of the curing material.[6] This can potentially cause thermal degradation or the formation of porosity if not controlled.

  • Potential for Reduced Working Time: The accelerated curing at higher temperatures will shorten the "pot life" or working time of the mixed resin, allowing less time for manipulation and application.

3. Troubleshooting: My resin is curing too slowly at low temperatures. What can I do?

Slow curing is a common issue in cooler environments. Here are some troubleshooting steps:

  • Increase Ambient Temperature: If possible, conduct the experiment in a temperature-controlled environment set to a higher temperature (e.g., 25°C or higher).

  • Gently Warm the Components: Before mixing, the monomer/resin and the accelerator/initiator components can be gently and separately warmed to the desired reaction temperature. Ensure uniform heating and avoid localized hot spots.

  • Increase Accelerator Concentration: A slight increase in the concentration of DMOT can lead to a faster reaction. However, this should be done cautiously, as excessive accelerator can negatively impact the final mechanical properties and color stability of the polymer. An optimal ratio between BPO and DMOT is crucial for achieving the desired curing time and material properties.[5]

  • Ensure Component Purity: Impurities in the monomer or accelerator can inhibit the polymerization reaction. Use high-purity reagents to ensure optimal performance.

4. Troubleshooting: My resin is curing too quickly, and the working time is too short. How can I manage this?

Rapid curing, often encountered at higher temperatures, can be problematic. Consider the following adjustments:

  • Decrease Ambient Temperature: Perform the polymerization in a cooler environment to slow down the reaction rate.

  • Cool the Components: Before mixing, the resin and initiator/accelerator components can be cooled in a refrigerator or an ice bath. Be mindful of potential moisture condensation, which can inhibit polymerization.

  • Reduce Accelerator Concentration: Lowering the concentration of DMOT will decrease the rate of radical formation and extend the working time. This should be tested in small batches to find the optimal concentration for your application.

  • Use an Inhibitor: In some formulations, a small amount of an inhibitor, such as hydroquinone, can be added to the monomer to prolong the induction period before polymerization begins.[7]

5. Troubleshooting: The final cured product has bubbles or appears porous. What is the cause?

Porosity is often a result of the monomer boiling due to the exothermic nature of the polymerization.[6]

  • Excessive Temperature: If the reaction proceeds too quickly due to high ambient temperature or high concentrations of initiator/accelerator, the heat generated can raise the internal temperature above the boiling point of the monomer (for MMA, this is 100.3°C).[6][7]

  • Insufficient Pressure: In applications like dental prosthetics, adequate pressure is applied to the mold to increase the boiling point of the monomer, thereby preventing gaseous porosity.[6]

  • Troubleshooting Steps:

    • Moderate the reaction rate by lowering the ambient temperature or adjusting the initiator/accelerator concentrations.

    • Ensure the total volume of the reacting mixture is not too large, as this can lead to excessive heat buildup in the center.

    • If applicable to your process, apply pressure during curing.

Quantitative Data on Accelerator Efficiency

The following table summarizes the effect of temperature on the curing time of acrylic resins using a tertiary amine accelerator similar to DMOT. Note that specific times can vary based on the exact formulation, concentrations, and monomer used.

Temperature (°C)SystemObservationReference
25Acrylic-based adhesive with Benzoyl Peroxide (BPO) and N,N-Dimethyl-p-toluidine (DMPT)Optimal curing time of approximately 10 minutes was achieved, balancing efficiency and performance.[5][8][5][8]
70 - 100Heat-cured acrylic resinVarious curing cycles involving these temperatures are used to ensure a high degree of monomer-to-polymer conversion and minimize residual monomer. A common cycle involves 90 minutes at 70°C followed by 60 minutes at 100°C.[9][9]
Lower than 100Heat-cured acrylic resinCuring at temperatures lower than the conventional 100°C for extended periods resulted in poorer mechanical properties due to significant amounts of residual monomer and BPO.[10][10]

Experimental Protocols

Protocol for Evaluating the Effect of Temperature on DMOT Accelerator Efficiency

This protocol describes a general method for determining the setting time of a DMOT/BPO-initiated acrylic resin at different temperatures.

1. Materials and Reagents:

  • Methyl methacrylate (MMA) monomer (with inhibitor removed if necessary)
  • Poly(methyl methacrylate) (PMMA) powder
  • This compound (DMOT) accelerator
  • Benzoyl peroxide (BPO) initiator
  • Temperature-controlled water bath or environmental chamber
  • Mixing vessel and spatula
  • Thermocouple or thermometer
  • Stopwatch

2. Preparation of Components:

  • Prepare the powder component by thoroughly mixing PMMA powder with the BPO initiator (e.g., 1-2% by weight of PMMA).
  • Prepare the liquid component by adding the desired concentration of DMOT accelerator to the MMA monomer (e.g., 0.5-2% by volume of MMA).

3. Experimental Procedure:

  • Set the water bath or environmental chamber to the desired experimental temperature (e.g., 15°C, 25°C, 35°C).
  • Allow all components (powder, liquid, mixing vessel) to equilibrate to the set temperature for at least 30 minutes.
  • In the temperature-controlled environment, combine the powder and liquid components in the recommended ratio (e.g., 2.5:1 by weight).
  • Start the stopwatch immediately upon mixing.
  • Mix the components thoroughly until a homogeneous paste is formed.
  • Monitor the consistency of the mixture over time. The setting time can be defined as the point at which the material no longer flows or when a probe does not leave a mark.
  • For more precise measurement, monitor the internal temperature of the curing resin with a thermocouple. The peak exothermic temperature and the time to reach it are key indicators of the reaction rate.
  • Repeat the experiment for each desired temperature, ensuring consistent component ratios and mixing procedures.

4. Data Analysis:

  • Plot the setting time as a function of temperature.
  • Plot the peak exothermic temperature and time to peak as a function of the initial temperature.
  • This data will provide a quantitative measure of how temperature affects the accelerator's efficiency.

Visualizations

Signaling Pathway: DMOT/BPO Redox Initiation

G cluster_reactants Reactants cluster_reaction Redox Reaction cluster_products Products cluster_polymerization Polymerization DMOT This compound (Accelerator) Redox Nucleophilic Attack & Electron Transfer DMOT->Redox BPO Benzoyl Peroxide (Initiator) BPO->Redox BR Benzoyloxy Radical Redox->BR Generates AR Anilinomethyl Radical Redox->AR Generates Monomer Monomer (e.g., MMA) BR->Monomer Initiates AR->Monomer Initiates Polymer Polymer Chain Monomer->Polymer Propagation

Caption: Redox initiation of polymerization by DMOT and BPO.

Experimental Workflow: Evaluating Temperature Effects

G start Start prep Prepare Powder (PMMA + BPO) & Liquid (MMA + DMOT) start->prep equilibrate Equilibrate Components to Test Temperature (T) prep->equilibrate mix Mix Powder and Liquid equilibrate->mix monitor Monitor Curing & Temperature (Record Setting Time) mix->monitor decision More Temperatures to Test? monitor->decision decision->equilibrate Yes analyze Analyze Data: Plot Setting Time vs. T decision->analyze No end End analyze->end

Caption: Workflow for testing DMOT efficiency at various temperatures.

References

Technical Support Center: Managing Exothermic Reactions with N,N-Dimethyl-o-toluidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals working with N,N-Dimethyl-o-toluidine, particularly in managing its role in exothermic reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in experiments?

A1: this compound (DMOT), also known as N,N,2-Trimethylaniline, is a tertiary amine.[1][2] It primarily serves as a potent accelerator or catalyst for polymerization reactions, such as those involving polyesters, acrylates, and epoxy resins.[3] It is commonly used to speed up the curing of materials like dental cements and bone cements at ambient temperatures.[3][4]

Q2: What is an exothermic reaction and why is it a concern?

A2: An exothermic reaction is a chemical process that releases energy, usually in the form of heat.[5] This causes the temperature of the reaction mixture to increase.[6] The concern is that if the heat is generated faster than it can be dissipated, it can lead to a rapid, uncontrolled increase in temperature and pressure, a dangerous situation known as a thermal runaway or runaway reaction.

Q3: How does this compound contribute to exothermic reactions?

A3: this compound is used to accelerate the rate of radical formation in polymerization at ambient temperatures, a process that is often too slow with an organic peroxide alone.[3][4] By speeding up the reaction rate, it also increases the rate at which heat is generated. Additionally, as an amine, this compound can neutralize acids in exothermic reactions to form salts and water.[7][8][9]

Q4: What are the main hazards associated with this compound?

A4: this compound is a combustible liquid and is toxic if swallowed, inhaled, or in contact with skin.[1][10] It can cause serious skin and eye irritation and may cause damage to organs through prolonged or repeated exposure.[1][10] It is also harmful to aquatic life with long-lasting effects.[1] It is incompatible with strong oxidizing agents, acids, acid anhydrides, and acid halides.[10][11]

Troubleshooting Guide

Q5: My reaction temperature is rising much faster than expected. What should I do?

A5: An unexpectedly rapid temperature increase is a sign of a potential runaway reaction. Immediate action is required:

  • Stop Reagent Addition: Immediately cease adding any more reagents to the reaction vessel.

  • Enhance Cooling: Increase the efficiency of your cooling system. If using an ice bath, add more ice and a salt (like NaCl) to lower the temperature. If using a cryocooler, lower the setpoint.

  • Alert Personnel: Inform colleagues and your lab supervisor about the situation immediately.

  • Prepare for Emergency: If the temperature continues to rise uncontrollably, evacuate the immediate area and follow your institution's emergency procedures.

Q6: The polymerization reaction is proceeding very slowly or has not started. What are the possible causes?

A6: Several factors could inhibit the reaction:

  • Low Accelerator Concentration: The concentration of this compound may be too low to effectively catalyze the reaction. Typical concentrations in dental and bone cement preparations range from 0.5% to 3%.[3][4]

  • Presence of Inhibitors: The monomer may contain inhibitors to prevent premature polymerization during storage. These may need to be removed before the reaction.

  • Low Ambient Temperature: The reaction may be too cold. While DMOT is effective at ambient temperatures, very low temperatures can still slow the kinetics.

  • Impure Reagents: Degradation or impurities in the monomer, initiator (peroxide), or the amine accelerator can interfere with the reaction. This compound tends to darken upon exposure to air, which may indicate degradation.[7][8]

Q7: After the reaction, my product seems to have degraded. How could this happen?

A7: Product degradation can occur if the reaction temperature becomes too high, even if it does not result in a full runaway. This is known as a "temperature excursion." High temperatures can cause side reactions or decomposition of the desired product. It is crucial to maintain the reaction within its optimal temperature range through careful monitoring and cooling.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₃N[1]
Molecular Weight 135.21 g/mol [1]
Appearance Colorless to Orange to Green clear liquid[1]
Boiling Point 186 °C[1]
Flash Point 73 °C (closed cup)[1]
Density 0.929 g/mL at 25 °C
Solubility Insoluble in water. Miscible with alcohol, ether, chloroform.[4][7]

Table 2: Hazard and Safety Summary for this compound

Hazard StatementGHS CodeDescriptionSource
Acute Toxicity H301+H311+H331Toxic if swallowed, in contact with skin or if inhaled.[1]
Skin Irritation H315Causes skin irritation.[10]
Eye Irritation H319Causes serious eye irritation.[10]
Specific Target Organ Toxicity H373May cause damage to organs through prolonged or repeated exposure.[1]
Aquatic Hazard H412Harmful to aquatic life with long lasting effects.[10]
Flammability H227Combustible liquid.[10]

Experimental Protocols

General Protocol for Controlled Polymerization Using this compound

This protocol provides a general methodology for safely conducting a polymerization reaction where DMOT is used as an accelerator. Note: This is a template and must be adapted based on the specific scale, reactants, and equipment used, following a thorough risk assessment.

  • Preparation and Setup:

    • Ensure all work is performed in a well-ventilated chemical fume hood.[10][12]

    • Set up a reaction vessel (e.g., a three-neck round-bottom flask) equipped with a magnetic stirrer, a digital thermometer with its probe immersed in the reaction mixture, and a dropping funnel for controlled addition of reagents.

    • Place the reaction vessel in a cooling bath (e.g., an ice-water bath) to manage heat generated during the reaction.

    • Ensure an appropriate fire extinguisher (e.g., dry chemical, CO₂, or alcohol-resistant foam) is accessible.[10]

  • Reagent Handling:

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, chemical-resistant gloves (e.g., Viton), and a lab coat.[12]

    • Measure the required amounts of monomer, initiator (e.g., benzoyl peroxide), and this compound. Crucially, never mix the amine accelerator directly with the organic peroxide, as this can lead to a violent decomposition. [4]

  • Reaction Procedure:

    • Charge the reaction vessel with the monomer.

    • Begin stirring and allow the monomer to cool to the desired starting temperature (e.g., 0-5 °C) in the cooling bath.

    • In a typical procedure, the initiator is dissolved in a portion of the monomer, and the accelerator (DMOT) is dissolved in another. One of these solutions is added to the flask, and the other is placed in the dropping funnel for slow addition.

    • Commence the slow, dropwise addition of the reagent from the dropping funnel into the reaction vessel.

    • Continuously monitor the internal temperature of the reaction. The addition rate should be controlled to maintain a stable internal temperature and prevent a rapid exotherm.

    • If the temperature rises more than a few degrees above the target, pause the addition until it stabilizes.

  • Work-up and Cleaning:

    • Once the reaction is complete (as determined by monitoring techniques like TLC or NMR), quench the reaction appropriately.

    • Dispose of all chemical waste according to institutional and local regulations.[10]

    • Wash hands and any exposed skin thoroughly after handling.[12]

Visualizations

Exotherm_Troubleshooting_Workflow start Start: Monitoring Exothermic Reaction check_temp Is Temperature Rising Uncontrollably? start->check_temp temp_stable Temperature is Stable check_temp->temp_stable No stop_reagents Step 1: Immediately Stop Reagent Addition check_temp->stop_reagents Yes continue_monitoring Continue Monitoring temp_stable->continue_monitoring continue_monitoring->check_temp enhance_cooling Step 2: Enhance Cooling (Ice Bath, etc.) stop_reagents->enhance_cooling alert_supervisor Step 3: Alert Supervisor and Colleagues enhance_cooling->alert_supervisor check_control Is Temperature Under Control? alert_supervisor->check_control regain_control Control Regained check_control->regain_control Yes evacuate Step 4: Evacuate Area & Follow Emergency Protocol check_control->evacuate No regain_control->continue_monitoring Assess Situation Before Proceeding

Caption: Troubleshooting workflow for an uncontrolled exothermic event.

Experimental_Setup Safe Experimental Setup for Controlled Exothermic Reactions cluster_fumehood Inside Chemical Fume Hood flask Three-Neck Flask cooling_bath Cooling Bath (Ice + Water) stir_plate Stir Plate/Hot Plate (Heating Off) thermometer Digital Thermometer thermometer->flask dropping_funnel Dropping Funnel (Slow Reagent Addition) dropping_funnel->flask condenser Condenser (Optional) condenser->flask

Caption: Diagram of a safe experimental setup for exothermic reactions.

References

Technical Support Center: N,N-Dimethyl-o-toluidine (DMOT) in Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N,N-Dimethyl-o-toluidine (DMOT). This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions related to the use of DMOT as a polymerization accelerator. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate and mitigate the challenges posed by its side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound (DMOT) in polymerization?

A1: this compound (DMOT) is a tertiary aromatic amine primarily used as a polymerization accelerator, particularly for acrylic resins like poly(methyl methacrylate) (PMMA).[1] It is a crucial component of redox initiator systems, where it is paired with an initiator, most commonly benzoyl peroxide (BPO). At ambient temperatures, the reaction between DMOT and BPO generates free radicals much faster than the thermal decomposition of BPO alone.[2] This rapid generation of radicals initiates the polymerization process, making it highly effective for applications requiring room-temperature curing, such as in dental materials, bone cements, and adhesives.[1]

Q2: What are the principal side reactions associated with DMOT when used with peroxide initiators like Benzoyl Peroxide (BPO)?

A2: The reaction between DMOT and BPO, while effective for initiation, is complex and can lead to several side reactions.[3][4] The initial redox reaction forms a benzoyloxy radical and a carbon-centered anilinomethyl radical.[3] These highly reactive species can engage in secondary reactions instead of solely initiating polymer chains. Key side reactions include:

  • Dimerization and Coupling: The amine-derived radicals can couple with each other or other species, leading to a variety of byproducts. For the analogous N,N-dimethylaniline, products like N-p-dimethylaminobenzyl-N-methylaniline and 4,4'-bisdimethylaminodiphenylmethane have been identified.

  • Formation of Colored Species: Oxidation of the amine and subsequent reactions can form highly conjugated molecules, such as unstable Würster salts (radical cations), which are intensely colored and contribute to discoloration.[4]

  • Chain Transfer: DMOT and its radical derivatives can act as chain transfer agents, which terminates a growing polymer chain while creating a new radical. This side reaction can significantly lower the average molecular weight of the polymer.[3]

  • Ring Substitution: Products such as p-benzoyloxy-NN-dimethylaniline have been observed with the use of N,N-dimethylaniline, indicating that reactions can occur on the aromatic ring.

Q3: Why does my polymer/resin system exhibit yellow or brown discoloration when using DMOT?

A3: Discoloration is a common issue when using tertiary aromatic amine accelerators like DMOT. There are two primary causes:

  • Inherent Instability of DMOT: this compound itself can darken over time upon exposure to air and light due to slow oxidation.[5] Using aged or improperly stored DMOT can introduce color from the start.

  • Formation of Chromophoric Byproducts: The main cause of discoloration during polymerization is the formation of colored side products. The reaction between DMOT and the peroxide initiator generates radical species that can form highly conjugated molecules. These molecules, often complex oxidized amine derivatives, absorb visible light, imparting a yellow-to-brown hue to the final polymer.[4] The intensity of the color can depend on the DMOT concentration, the DMOT:initiator ratio, and the presence of oxygen.

Q4: How do DMOT side reactions impact the final properties of the polymer?

A4: Side reactions involving DMOT can have several detrimental effects on the final polymer:

  • Reduced Mechanical Strength: Chain transfer reactions terminate polymer chains prematurely, leading to a lower average molecular weight.[3] This often results in reduced tensile strength, fracture toughness, and overall durability of the material.

  • Altered Curing Kinetics: The consumption of the accelerator and initiator in non-initiating side reactions can alter the expected curing time, leading to incomplete or slow polymerization. This can result in a softer material with poor dimensional stability.

  • Biocompatibility and Toxicity Concerns: Unreacted DMOT and various side products can remain as leachable impurities in the polymer matrix.[6][7] Since aromatic amines and their derivatives can be toxic or genotoxic, their presence is a significant concern in biomedical applications like dental prosthetics and bone cements.[8]

  • Aesthetic Failure: For applications where clarity and color are critical, the discoloration caused by side products can render the material unacceptable.[9]

Troubleshooting Guide

Issue 1: Polymer Discoloration (Yellowing/Browning)

Possible Causes Troubleshooting Steps & Solutions
Oxidized/Degraded DMOT 1. Use fresh, high-purity DMOT from a sealed container. Store DMOT in a cool, dark, inert atmosphere (e.g., under nitrogen or argon).[5]2. Visually inspect the DMOT before use; if it is significantly yellow or brown, it should be purified by distillation or replaced.
Inappropriate DMOT:Initiator Ratio 1. Optimize the DMOT:BPO ratio. An excess of amine can lead to more colored byproducts. Start with stoichiometric ratios and adjust downwards.2. Conduct a design of experiments (DOE) to find the optimal concentration that balances curing time with minimal color formation.
Presence of Oxygen 1. Oxygen can participate in side reactions and promote the formation of colored species.2. Perform the polymerization under an inert atmosphere (N₂ or Ar) to minimize oxidation. De-gas monomers and solvents prior to use.
High Curing Temperature 1. Excessive exotherms during bulk polymerization can accelerate side reactions.2. Employ a heat sink or a controlled temperature bath to manage the reaction temperature. Consider a slower initiator system if the exotherm is too high.

Issue 2: Incomplete or Slow Polymerization

Possible Causes Troubleshooting Steps & Solutions
Inhibitor Presence 1. Monomers (e.g., methyl methacrylate) often contain inhibitors like hydroquinone (HQ) to prevent premature polymerization. These must be removed, typically by washing with an alkaline solution or by column chromatography.2. Trace impurities in solvents or reactants can also inhibit radical polymerization.[10][11]
Incorrect DMOT:Initiator Ratio 1. Ensure the concentrations of both DMOT and BPO are sufficient and correctly calculated. A low concentration of either component will result in a slow initiation rate.2. Verify the activity of the BPO initiator, as it can degrade over time.
Side Reactions Consuming Initiator 1. Side reactions can consume the accelerator and initiator without producing radicals that start a polymer chain.[3]2. Re-evaluate the formulation, potentially using a slightly higher initiator concentration, but be mindful of the impact on discoloration and polymer properties.

Issue 3: Poor Mechanical Properties of the Final Polymer

Possible Causes Troubleshooting Steps & Solutions
Low Molecular Weight 1. Chain transfer to the amine accelerator is a likely cause.[3]2. Reduce the concentration of DMOT to the minimum required for an acceptable cure rate. This will decrease the probability of chain transfer events.3. Consider alternative accelerators that may have lower chain transfer constants.
Incomplete Conversion 1. If the polymerization does not reach full conversion, the presence of residual monomer will plasticize the polymer, reducing its mechanical properties.[6]2. Confirm complete conversion using techniques like DSC or spectroscopy. If incomplete, adjust initiator/accelerator concentrations or implement a post-curing step at an elevated temperature.

Data Presentation

Table 1: Summary of Potential Side Products from DMOT/BPO System and Their Impact (Based on analogous reactions of N,N-dimethylaniline and N,N-dimethyl-p-toluidine)

Side Product Class Potential Specific Compounds (Ortho-analogues) Primary Impact on Polymer Analytical Detection Method
Oxidized Dimers N-(2-methyl-4-dimethylaminobenzyl)-N-methyl-o-toluidineDiscoloration, potential toxicityHPLC, GC-MS, LC-MS
Ring-Substituted Amines o-Benzoyloxy-N,N-dimethyl-o-toluidineReduced initiator efficiency, potential plasticizerGC-MS, NMR
Elimination Products N-methyl-o-toluidine, FormaldehydeAltered stoichiometry, toxicity of leachablesGC-MS (headspace for formaldehyde)
Radical Cation Salts Würster-type salts of tetramethyl-benzidine analoguesIntense discoloration (blue/purple, unstable)UV-Vis Spectroscopy, EPR Spectroscopy

Table 2: Illustrative Effect of DMOT:BPO Ratio on Polymerization Outcomes (Conceptual data based on established principles for acrylic systems)

DMOT:BPO Molar Ratio Gel Time (minutes) Peak Exotherm (°C) Color Index (Yellowness) Molecular Weight (Mw)
0.5 : 1251105High
1 : 11214515Medium-High
1.5 : 1816035Medium
2 : 1716560Low

Experimental Protocols

Protocol 1: Characterization of Side Products via Gas Chromatography-Mass Spectrometry (GC-MS)

  • Objective: To identify and quantify unreacted DMOT and soluble side products within the polymer matrix.

  • Sample Preparation: a. Take a known mass (e.g., 1 gram) of the cured polymer. b. Grind the polymer into a fine powder to maximize surface area. c. Extract the powder with a suitable solvent (e.g., dichloromethane or acetonitrile) in which the polymer swells but does not dissolve, for 24 hours at room temperature. d. Filter the solvent to remove polymer particles. e. Concentrate the solvent extract to a small, known volume (e.g., 1 mL).

  • GC-MS Analysis: a. Instrument: Gas chromatograph coupled to a mass spectrometer. b. Column: Use a non-polar or medium-polarity column (e.g., DB-5ms). c. Injection: Inject 1 µL of the concentrated extract. d. Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a high temperature (e.g., 300°C) to elute a wide range of compounds. e. Mass Spectrometry: Operate in full scan mode (e.g., 40-550 m/z) to acquire mass spectra of all eluting peaks.

  • Data Interpretation: a. Identify peaks corresponding to unreacted DMOT and BPO by comparing their retention times and mass spectra to authentic standards. b. For unknown peaks, interpret the mass spectra and compare them against spectral libraries (e.g., NIST) to tentatively identify side products like those listed in Table 1.

Protocol 2: Monitoring Polymerization Kinetics and Exotherm by Differential Scanning Calorimetry (DSC)

  • Objective: To quantitatively measure the curing time, degree of conversion, and heat of reaction (exotherm).

  • Sample Preparation: a. In a vial, prepare the resin mixture by combining the monomer, DMOT, and BPO in the desired ratio. Mix thoroughly but briefly to avoid premature polymerization. b. Immediately transfer a small, precise amount (5-10 mg) of the liquid mixture into a hermetically sealed aluminum DSC pan. c. Prepare an empty, sealed pan to use as a reference.

  • DSC Analysis: a. Instrument: Differential Scanning Calorimeter. b. Method: Use an isothermal method. Quickly place the sample and reference pans into the DSC cell, pre-set to the desired ambient temperature (e.g., 25°C). c. Data Acquisition: Record the heat flow as a function of time until the reaction is complete (i.e., the heat flow signal returns to the baseline).

  • Data Interpretation: a. The resulting plot of heat flow vs. time will show an exothermic peak. b. Curing Time: The time from the start of the experiment to the peak of the exotherm can be defined as the gel time or curing time. c. Total Heat of Polymerization: Integrate the area under the exotherm peak to determine the total heat evolved (ΔH_rxn). d. Degree of Conversion: Compare the measured ΔH_rxn to the theoretical heat of polymerization for the monomer (ΔH_total) to calculate the degree of conversion (Conversion % = (ΔH_rxn / ΔH_total) * 100).

Visualizations

G cluster_main Desired Polymerization Pathway cluster_side Side Reactions initiator Benzoyl Peroxide (BPO) rad1 Benzoyloxy Radical (BzO•) initiator->rad1 Redox Rxn w/ DMOT accelerator DMOT rad2 Anilinomethyl Radical (DMOT•) accelerator->rad2 Redox Rxn w/ BPO growing_chain Growing Polymer Chain (P•) monomer Monomer (M) rad1->growing_chain Initiation side_products Side Products (Colored, Dimers) rad2->side_products Dimerization, Coupling polymer Final Polymer (P) growing_chain->polymer Propagation & Termination growing_chain->polymer Chain Transfer (to DMOT)

Caption: Reaction scheme for DMOT/BPO-initiated polymerization, highlighting desired and side pathways.

G start Issue: Polymer Discoloration check_dmot 1. Check DMOT Source (Age, Purity, Storage) start->check_dmot is_dmot_bad Is DMOT old or discolored? check_dmot->is_dmot_bad replace_dmot Solution: Purify or replace DMOT. Store under inert gas. is_dmot_bad->replace_dmot Yes check_ratio 2. Evaluate DMOT:BPO Ratio is_dmot_bad->check_ratio No replace_dmot->check_ratio is_ratio_high Is DMOT ratio > 1:1? check_ratio->is_ratio_high reduce_ratio Solution: Reduce DMOT concentration. Optimize ratio via DOE. is_ratio_high->reduce_ratio Yes check_atm 3. Check Reaction Atmosphere is_ratio_high->check_atm No reduce_ratio->check_atm is_air_present Is reaction run in air? check_atm->is_air_present use_inert Solution: De-gas reagents. Run under N2 or Ar. is_air_present->use_inert Yes end Problem Resolved is_air_present->end No use_inert->end

Caption: Troubleshooting workflow for addressing polymer discoloration issues when using DMOT.

G start Start: Polymer Sample with Suspected Side Products extraction 1. Solvent Extraction (e.g., with Dichloromethane) start->extraction concentration 2. Concentrate Extract extraction->concentration analysis 3. Instrumental Analysis concentration->analysis gcms GC-MS: Identify volatile and semi-volatile compounds analysis->gcms hplc HPLC-UV/MS: Identify non-volatile and colored compounds analysis->hplc interpretation 4. Data Interpretation gcms->interpretation hplc->interpretation id Identify & Quantify: - Unreacted DMOT - Side Products interpretation->id report End: Report Findings id->report

References

Technical Support Center: Removal of Residual N,N-Dimethyl-o-toluidine from Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on effectively removing residual N,N-Dimethyl-o-toluidine (DMOT) from polymer matrices. DMOT is often used as a catalyst or accelerator in polymerization reactions, particularly for acrylic-based polymers. Its complete removal is critical for applications in the biomedical and pharmaceutical fields to ensure the safety and efficacy of the final product.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the removal of residual this compound from your polymer product.

Issue Possible Cause(s) Recommended Solution(s)
High levels of residual DMOT detected after initial purification. 1. Inefficient Precipitation: The chosen solvent/non-solvent system may not be optimal, leading to co-precipitation of DMOT with the polymer. 2. Insufficient Washing: The number of washing steps or the volume of the washing solvent may be inadequate to remove the trapped DMOT. 3. Polymer Morphology: The polymer may have precipitated as a gummy or non-porous solid, trapping DMOT within the matrix.1. Optimize Precipitation: Screen different non-solvents to find one that maximizes polymer precipitation while keeping DMOT dissolved. A 10-fold excess of the non-solvent is a good starting point. Adding the polymer solution dropwise to a vigorously stirred non-solvent can improve the precipitate's morphology. 2. Increase Washing Efficiency: Increase the number of washing cycles (3-5 cycles are recommended). Ensure thorough re-dispersion of the polymer in fresh, clean non-solvent during each wash. 3. Re-precipitation: If the polymer is still impure, re-dissolve it in a suitable solvent and repeat the precipitation process.
Polymer degradation or change in properties after purification. 1. Harsh Solvent Conditions: The use of aggressive solvents or extreme pH conditions during extraction can lead to polymer chain scission or side reactions. 2. Elevated Temperatures: High temperatures during vacuum drying can cause thermal degradation of the polymer.1. Use Milder Solvents: Select solvents that are known to be compatible with your polymer. Avoid strong acids or bases unless necessary and perform compatibility tests on a small scale first. 2. Optimize Drying Conditions: Lower the temperature and extend the drying time under a higher vacuum. Refer to the polymer's thermal properties (e.g., glass transition temperature) to set a safe drying temperature.
Inconsistent purification results between batches. 1. Variability in Polymerization: Incomplete polymerization can result in a higher initial concentration of residual DMOT, making purification more challenging. 2. Inconsistent Purification Protocol: Minor deviations in solvent volumes, stirring speed, or temperature can affect the final purity.1. Ensure Complete Polymerization: Monitor the polymerization reaction to ensure it has reached completion before initiating the purification process. 2. Standardize the Protocol: Maintain a detailed and consistent experimental protocol for all purification steps.
Difficulty in detecting low levels of residual DMOT. 1. Inadequate Analytical Method: The chosen analytical technique may lack the required sensitivity or selectivity for trace-level detection. 2. Matrix Interference: Other components in the polymer formulation may interfere with the detection of DMOT.1. Use a More Sensitive Technique: Employ a validated analytical method such as Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) or High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV). 2. Method Development and Validation: Develop and validate your analytical method for your specific polymer matrix to account for any potential interferences.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for removing residual this compound from polymers?

A1: The most common and effective methods for removing small molecule impurities like DMOT from polymers are:

  • Precipitation: This involves dissolving the polymer in a suitable solvent and then adding a non-solvent to cause the polymer to precipitate, leaving the DMOT in the solution. This is often the most effective method.

  • Solvent Extraction/Washing: This method involves repeatedly washing the solid polymer with a solvent in which DMOT is highly soluble, but the polymer is not.

  • Vacuum Drying: For volatile impurities, heating the polymer under vacuum can effectively remove them. Given the boiling point of DMOT (183-185 °C at atmospheric pressure), vacuum drying at elevated temperatures can be a viable option, especially for final purification steps.

Q2: How can I select the right solvent system for precipitation?

A2: An ideal solvent system for precipitation consists of:

  • A "good" solvent that completely dissolves the polymer.

  • A "non-solvent" (or precipitant) in which the polymer is insoluble but the DMOT is soluble. The two solvents should be miscible. It is recommended to perform small-scale solubility tests to identify the optimal solvent-non-solvent pair for your specific polymer.

Q3: What analytical techniques are recommended for quantifying residual DMOT?

A3: For the quantitative analysis of residual DMOT in polymers, the following techniques are recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Particularly Headspace GC-MS, is a highly sensitive and specific method for volatile and semi-volatile compounds like DMOT.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is also a suitable method for quantifying DMOT, especially if it is non-volatile or thermally labile.

Q4: Are there any safety concerns when handling this compound?

A4: Yes, this compound is a hazardous substance. It is toxic if swallowed, in contact with skin, or if inhaled. It is also suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure. Always handle DMOT in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Quantitative Data on Purification Methods

Purification Method Polymer Type Typical Residual Amine Concentration Range Reported/Expected Removal Efficiency Key Considerations
Repetitive Precipitation Acrylics, Polyesters0.1 - 2.0 wt%> 99%Efficiency is highly dependent on the choice of solvent/non-solvent system and the number of precipitation cycles.
Soxhlet Extraction Thermally stable polymers0.1 - 1.0 wt%95 - 99%This is a time-consuming process but can be very effective. The solvent must be carefully chosen to not dissolve the polymer.
Vacuum Drying Most polymers< 0.5 wt%VariableEfficiency depends on the volatility of the amine, temperature, vacuum level, and duration. It is often used as a final clean-up step.

Experimental Protocol: Purification of an Acrylic Polymer by Precipitation

This protocol provides a detailed methodology for removing residual this compound from a generic acrylic polymer.

Materials:

  • Crude polymer containing residual DMOT

  • "Good" solvent for the polymer (e.g., Dichloromethane, Acetone, Tetrahydrofuran)

  • "Non-solvent" for the polymer (e.g., Methanol, Hexane, Water)

  • Beakers and magnetic stir bars

  • Magnetic stir plate

  • Dropping funnel

  • Büchner funnel and filter paper

  • Vacuum flask

  • Vacuum oven

Procedure:

  • Dissolution: Dissolve the crude polymer in a minimal amount of the "good" solvent to form a moderately viscous solution (e.g., 5-10% w/v). Stir until the polymer is fully dissolved.

  • Precipitation: In a separate, larger beaker, place a volume of the "non-solvent" that is at least 10 times the volume of the polymer solution. Vigorously stir the non-solvent.

  • Slowly add the polymer solution dropwise to the stirring non-solvent using a dropping funnel. A white, fibrous, or powdered precipitate of the polymer should form immediately.

  • Digestion: Continue stirring the mixture for an additional 30 minutes after all the polymer solution has been added to ensure complete precipitation.

  • Isolation: Isolate the precipitated polymer by vacuum filtration using a Büchner funnel.

  • Washing: Wash the polymer cake on the filter with several portions of fresh, cold non-solvent to remove any remaining dissolved impurities.

  • Repetition (Optional but Recommended): For higher purity, re-dissolve the isolated polymer in the "good" solvent and repeat the precipitation process (steps 2-6) at least two more times.

  • Drying: Transfer the final polymer precipitate to a clean, tared watch glass or petri dish and dry in a vacuum oven at a temperature below the polymer's glass transition temperature until a constant weight is achieved.

Visualizations

Experimental Workflow for Polymer Purification

G Experimental Workflow for Polymer Purification A Crude Polymer Dissolution B Precipitation in Non-solvent A->B Dropwise addition C Filtration and Washing B->C D Reprecipitation (Optional) C->D For higher purity E Vacuum Drying C->E D->C F Pure Polymer E->F

Caption: A general workflow for the purification of polymers via precipitation.

Troubleshooting Logic for High Residual DMOT

G Troubleshooting High Residual DMOT Start High Residual DMOT Detected Q1 Was the precipitation efficient? Start->Q1 A1_Yes Increase number of washing cycles Q1->A1_Yes Yes A1_No Optimize solvent/non-solvent system Q1->A1_No No Q2 Is the polymer morphology poor (gummy)? A1_Yes->Q2 End Verify Purity (GC-MS/HPLC) A1_No->End A2_Yes Re-dissolve and re-precipitate Q2->A2_Yes Yes A2_No Consider alternative purification method Q2->A2_No No A2_Yes->End A2_No->End

Caption: A decision tree for troubleshooting high levels of residual DMOT.

Technical Support Center: Color Stability of N,N-Dimethyl-o-toluidine in Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering color stability issues with N,N-Dimethyl-o-toluidine (DMOT) in polymer formulations.

Troubleshooting Guide

This guide addresses common problems related to the discoloration of polymers containing DMOT.

Problem Potential Cause Recommended Solution
Yellowing or discoloration of the polymer immediately after processing or curing. Thermal Degradation of DMOT: High processing temperatures can accelerate the oxidation of DMOT, leading to the formation of colored byproducts.[1][2] Interaction with Initiators: Residual peroxides or other initiators can react with DMOT to form colored species.Optimize processing parameters by lowering the temperature and minimizing processing time. Ensure thorough mixing at the lowest possible temperature. Evaluate the initiator system. Consider using a different initiator or an optimized initiator/DMOT ratio.
Gradual discoloration of the polymer over time upon exposure to light. Photodegradation of DMOT: UV light exposure can induce degradation of the aromatic amine structure of DMOT, leading to the formation of chromophores (color-causing groups).[1][3]Incorporate UV stabilizers, such as benzotriazoles or hindered amine light stabilizers (HALS), into the polymer formulation to absorb UV radiation and protect the DMOT.[3] Store the final product in UV-protective packaging.
Inconsistent color stability between different batches of the same formulation. Variability in Raw Materials: Purity of DMOT and other components can vary. Trace impurities can act as catalysts for degradation reactions. Inconsistent Processing Conditions: Fluctuations in temperature, mixing speed, or curing time can affect the extent of DMOT degradation.Implement stringent quality control for all incoming raw materials, including DMOT. Maintain precise and consistent control over all processing parameters.
Discoloration is more pronounced in thin sections or at the surface of the polymer. Surface Oxidation: The surface of the polymer is more exposed to oxygen and UV radiation, leading to a higher rate of DMOT degradation in these areas.Consider the use of a UV-protective coating for the final product. Ensure a uniform distribution of stabilizers throughout the polymer matrix.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DMOT) and why is it used in polymers?

A1: this compound (DMOT) is an aromatic amine that is commonly used as a promoter or accelerator for the polymerization of various resins, particularly acrylics and vinyl esters. It is often used in conjunction with peroxide initiators to facilitate curing at ambient temperatures.

Q2: What is the primary cause of color instability when using DMOT?

A2: The primary cause of color instability, typically observed as yellowing or darkening, is the oxidation of the DMOT molecule.[1] The tertiary amine group is susceptible to oxidation, which can be initiated by heat, UV light, or reaction with peroxides. This oxidation leads to the formation of colored degradation products. Aromatic amines, in general, are known to become colored upon storage due to atmospheric oxidation.

Q3: How does DMOT interact with peroxide initiators to cause discoloration?

A3: DMOT accelerates the decomposition of peroxide initiators (like benzoyl peroxide) into free radicals, which then initiate polymerization. However, this reaction can also lead to the oxidation of DMOT itself, forming colored byproducts. The reaction between N,N-dimethylaniline (a similar compound) and benzoyl peroxide is known to produce colored species.

Q4: What types of stabilizers can be used to prevent discoloration?

A4: To mitigate discoloration, a combination of stabilizers is often effective. Antioxidants, such as hindered phenols, can inhibit oxidative degradation. UV absorbers and hindered amine light stabilizers (HALS) can protect against photodegradation.[3]

Q5: How can I quantitatively measure the color stability of my polymer formulation?

A5: Color stability is typically measured using a spectrophotometer or colorimeter. The most common method is the CIELAB color space system, which quantifies color using three coordinates: L* (lightness), a* (red-green), and b* (yellow-blue).[4][5][6][7][8] The change in color is expressed as ΔE, which is calculated from the changes in L, a, and b over time or after exposure to specific conditions. Another common metric is the Yellowness Index (YI), which is calculated from spectrophotometric data according to ASTM E313.[9][10][11][12][13]

Quantitative Data Presentation

The following tables summarize typical data obtained from color stability studies of a generic acrylic resin containing DMOT.

Table 1: Yellowness Index (YI) after Thermal Aging at 80°C

Aging Time (hours)Yellowness Index (YI) - No StabilizerYellowness Index (YI) - With Antioxidant
01.51.4
245.82.1
4810.23.5
9618.55.2

Table 2: Color Change (ΔE*) after Accelerated UV Weathering

Exposure Time (hours)ΔE* - No UV StabilizerΔE* - With UV Stabilizer
000
1004.21.1
2008.52.3
50015.14.0

Experimental Protocols

Protocol 1: Evaluation of Thermal Stability

Objective: To assess the color stability of a polymer formulation containing DMOT under elevated temperature conditions.

Methodology:

  • Specimen Preparation: Prepare multiple identical polymer specimens (e.g., 50 x 50 x 2 mm plaques) containing DMOT and any other additives.

  • Initial Color Measurement: Using a calibrated spectrophotometer, measure the initial CIELAB (L, a, b*) values and calculate the Yellowness Index (YI) according to ASTM E313 for each specimen.[9][10][11][12][13]

  • Thermal Aging: Place the specimens in a calibrated laboratory oven at a constant temperature (e.g., 80°C) according to ASTM D3045.[14]

  • Periodic Color Measurement: At predetermined intervals (e.g., 24, 48, 96 hours), remove a subset of specimens from the oven. Allow them to cool to room temperature.

  • Data Analysis: Measure the CIELAB and YI values of the aged specimens. Calculate the color change (ΔE*) and the change in Yellowness Index (ΔYI) relative to the initial measurements.

Protocol 2: Evaluation of Photostability (Accelerated Weathering)

Objective: To evaluate the resistance of a polymer formulation with DMOT to discoloration caused by UV light, heat, and humidity.

Methodology:

  • Specimen Preparation: Prepare multiple identical polymer specimens as described in Protocol 1.

  • Initial Color Measurement: Measure and record the initial CIELAB and YI values for all specimens.

  • Accelerated Weathering: Place the specimens in an accelerated weathering chamber (e.g., a QUV tester). The exposure cycle should be defined, for example, according to ASTM G154, with alternating periods of UV exposure and condensation.

  • Periodic Color Measurement: At specified intervals (e.g., 100, 200, 500 hours), remove a subset of specimens from the chamber.

  • Data Analysis: Measure the CIELAB and YI values of the exposed specimens and calculate ΔE* and ΔYI to quantify the extent of discoloration.

Visualizations

DMOT_Degradation_Pathway DMOT This compound (DMOT) Oxidation Oxidation DMOT->Oxidation Initiation Initiators Heat, UV Light, Peroxides Initiators->Oxidation Degradation_Products Colored Degradation Products (e.g., Quinone-like structures) Oxidation->Degradation_Products Polymer_Discoloration Polymer Discoloration (Yellowing) Degradation_Products->Polymer_Discoloration

Caption: Proposed degradation pathway of DMOT leading to polymer discoloration.

Troubleshooting_Workflow Start Discoloration Observed Check_Timing When does discoloration occur? Start->Check_Timing Immediate Immediately after processing Check_Timing->Immediate Immediate Gradual Gradually over time Check_Timing->Gradual Gradual Check_Processing Review processing conditions (temp, time) Immediate->Check_Processing Check_Exposure Check for light exposure Gradual->Check_Exposure High_Temp High Temperature Check_Processing->High_Temp Yes Check_Initiator Review initiator system Check_Processing->Check_Initiator No Optimize_Processing Lower temperature, reduce time High_Temp->Optimize_Processing Optimize_Initiator Adjust initiator/DMOT ratio Check_Initiator->Optimize_Initiator UV_Exposure UV Exposure Check_Exposure->UV_Exposure Yes No_UV_Exposure No significant UV exposure Check_Exposure->No_UV_Exposure No Add_Stabilizers Add UV absorbers/HALS UV_Exposure->Add_Stabilizers Check_Oxidation Consider atmospheric oxidation No_UV_Exposure->Check_Oxidation Add_Antioxidant Incorporate antioxidants Check_Oxidation->Add_Antioxidant

Caption: Troubleshooting workflow for DMOT-related polymer discoloration.

References

Technical Support Center: N,N-Dimethyl-o-toluidine (DMOT) and Co-accelerator Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N,N-Dimethyl-o-toluidine (DMOT) and its analogs, such as N,N-Dimethyl-p-toluidine (DMPT), in synergistic applications with co-accelerators. The information primarily focuses on polymerization reactions, a common application for these chemical systems.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound (DMOT) in polymerization?

A1: this compound (DMOT), and its widely used isomer N,N-Dimethyl-p-toluidine (DMPT), functions as an accelerator (or co-promoter) in redox-initiated polymerization systems.[1][2] Its main role is to speed up the decomposition of an initiator, typically a peroxide like benzoyl peroxide (BPO), at ambient or low temperatures.[2][3] This rapid decomposition generates the free radicals necessary to initiate the polymerization of monomers, such as those in acrylic resins, dental cements, and industrial adhesives.[4][5]

Q2: What are the most common co-accelerators or initiators used with DMOT?

A2: The most common initiator used in conjunction with DMOT or DMPT is benzoyl peroxide (BPO).[6][7] This combination forms a highly effective redox system that allows for rapid curing at room temperature.[2][3] This system is extensively used in acrylic-based materials, including dental composites and bone cements.[1][7]

Q3: What does "synergistic effect" mean in the context of DMOT and a co-accelerator like BPO?

A3: In this context, a synergistic effect refers to the interaction between DMOT (the accelerator) and BPO (the initiator) that produces a rate of polymerization significantly faster than what either component could achieve on its own at a given temperature. The amine (DMOT) facilitates the breakdown of the peroxide (BPO) into reactive radicals, initiating the polymerization chain reaction efficiently at temperatures where BPO alone would be largely inactive.[2]

Q4: Are there any safety concerns associated with using DMOT/DMPT?

A4: Yes. N,N-Dimethyl-p-toluidine (DMPT) has been shown to cause toxic effects in rodent model systems, and there is potential for human exposure, particularly in the manufacturing of medical and dental devices.[1][8] It is crucial to handle these chemicals with appropriate personal protective equipment (PPE), including gloves and eye protection, in a well-ventilated area to minimize exposure. Incomplete polymerization can also lead to the leaching of residual DMPT from the final product.[1] Both DMPT and N,N-dimethylaniline (DMA) have demonstrated the potential to cause chromosome damage.[9]

Q5: Why is my final polymerized product yellow? Can I prevent this?

A5: The use of tertiary aromatic amine accelerators like DMOT can often result in a yellow to brown discoloration of the cured product.[3] This is an inherent characteristic of the BPO-amine redox system. Minimizing the concentration of the amine accelerator to the lowest effective level can help reduce the intensity of the color. For applications where color stability is critical, alternative initiation systems or the use of amines with improved color stability may be necessary.[10]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Slow or Incomplete Curing 1. Incorrect Initiator/Accelerator Ratio: The molar ratio of BPO to DMOT/DMPT is critical for optimal curing speed.[11] 2. Low Ambient Temperature: Polymerization rate is temperature-dependent.[7] 3. Inhibitor Presence: The monomer may contain an inhibitor to prevent premature polymerization during storage.1. Optimize Ratio: Systematically vary the concentrations of both BPO and DMOT to find the optimal ratio for your specific resin system and temperature. An excess of BPO is often used to ensure all the amine reacts.[3] 2. Control Temperature: Perform the experiment in a temperature-controlled environment. A slight increase in temperature can significantly increase the reaction rate. 3. Address Inhibitor: While typically overcome by the initiation system, if curing is severely hindered, consult the monomer supplier's data sheet for information on inhibitor removal (if feasible and necessary).
Curing is Too Fast (Pot Life is Too Short) 1. Excessive Accelerator/Initiator Concentration: High concentrations of DMOT and BPO will lead to a very rapid, often uncontrollable, polymerization.[3] 2. High Ambient Temperature: Higher temperatures accelerate the redox reaction, shortening the pot life.1. Reduce Concentrations: Lower the concentrations of both the accelerator and initiator. Maintain the optimal ratio but at a lower overall level. 2. Lower Temperature: Conduct the polymerization at a lower temperature to slow the reaction kinetics.
Poor Mechanical Properties (e.g., low fracture toughness) 1. Suboptimal Curing: Incomplete polymerization leads to a weaker polymer matrix. 2. Incorrect Component Ratios: The final properties of the polymer are highly dependent on the formulation, including the BPO/DMPT ratio.[6]1. Ensure Complete Curing: Allow for a sufficient post-curing period. Confirm complete polymerization using analytical techniques like DSC or FTIR. 2. Re-evaluate Formulation: Refer to literature or perform a design of experiments (DOE) to determine the optimal BPO/DMPT ratio that yields the desired fracture toughness and other mechanical properties.[11]
Visible Bubbles in the Final Product 1. Air Entrapment During Mixing: Vigorous mixing can introduce air into the viscous resin. 2. Exothermic Reaction: The polymerization of acrylics is highly exothermic, which can cause low-boiling-point components to vaporize.[2]1. Careful Mixing: Mix components slowly and deliberately to avoid incorporating air. 2. Degassing: Use a vacuum chamber to degas the resin mixture before polymerization begins. 3. Heat Dissipation: Use a water bath or a mold with high thermal conductivity to dissipate heat and manage the exothermic reaction.

Quantitative Data on Synergistic Effects

The ratio between the initiator (BPO) and the accelerator (DMPT) is a critical parameter that dictates the performance of the polymerization system. The following table summarizes findings from a study on an acrylic-based adhesive system.

BPO Concentration (wt%)DMPT Concentration (wt%)Curing Time at 25°C (minutes)Fracture Toughness (K₁c, kPa m¹ᐟ²)Reference
1.00.5~1510.5[11]
1.50.75~1012.32[11]
2.01.0~711.8[11]

Table 1: Effect of BPO and DMPT concentrations on curing time and fracture toughness in an acrylic-based resin system. Data has been synthesized from findings reported in the literature.[11]

Experimental Protocols

Protocol: Preparation of an Acrylic Resin using a BPO/DMPT Redox System

This protocol provides a general methodology for the room-temperature polymerization of an acrylic monomer syrup, a common application for the BPO/DMPT system.

Materials:

  • Acrylic Monomer Syrup (e.g., Methyl Methacrylate with dissolved PMMA)

  • Benzoyl Peroxide (BPO) - Initiator

  • This compound (DMOT) or N,N-Dimethyl-p-toluidine (DMPT) - Accelerator

  • Glass vial or reaction vessel

  • Magnetic stirrer and stir bar

  • Personal Protective Equipment (gloves, safety glasses, lab coat)

Procedure:

  • Preparation of Components:

    • Prepare the monomer syrup. This is often a mixture of liquid monomer (e.g., methyl methacrylate) and polymer powder (e.g., PMMA) to control viscosity and reduce polymerization shrinkage.[2]

    • The initiator, BPO, is typically added to the powder component.

    • The accelerator, DMOT/DMPT, is added to the liquid monomer component.[7]

  • Mixing:

    • In a well-ventilated fume hood, combine the powder component (containing BPO) and the liquid component (containing DMOT/DMPT) in the reaction vessel.

    • The ratio of BPO to DMOT should be carefully controlled based on desired curing time (see Table 1). A common starting point is a 2:1 molar ratio of BPO to DMPT.[11]

    • Immediately begin mixing with a magnetic stirrer at a speed sufficient to create a homogenous slurry without introducing excessive air bubbles.

  • Curing:

    • Continue mixing until the "dough time" is reached, where the material becomes a workable, non-sticky mass.[7]

    • Transfer the material to a mold or desired form.

    • Allow the material to cure at ambient temperature (e.g., 25°C). Monitor the temperature of the sample, as the reaction is exothermic.

    • The setting time is defined as the point at which the material solidifies.[7]

  • Post-Curing and Analysis:

    • Allow the solidified polymer to post-cure for a period (e.g., 24 hours) to ensure maximum monomer conversion and stable mechanical properties.

    • Analyze the final product for desired properties such as hardness, fracture toughness, and residual monomer content.

Visualizations

Logical and Workflow Diagrams

cluster_Troubleshooting Troubleshooting Workflow Start Problem Identified (e.g., Slow Curing) CheckRatio Verify BPO:DMOT Ratio Start->CheckRatio CheckTemp Check Ambient Temperature CheckRatio->CheckTemp Correct AdjustRatio Adjust BPO or DMOT Concentration CheckRatio->AdjustRatio Incorrect CheckInhibitor Investigate Monomer Inhibitor Level CheckTemp->CheckInhibitor Optimal AdjustTemp Increase Temperature or Use Water Bath CheckTemp->AdjustTemp Too Low ConsultSupplier Consult Monomer Supplier TDS CheckInhibitor->ConsultSupplier Suspected High Resolved Problem Resolved CheckInhibitor->Resolved Normal AdjustRatio->Resolved AdjustTemp->Resolved ConsultSupplier->Resolved

Caption: A workflow diagram for troubleshooting common polymerization issues.

cluster_mechanism Redox Initiation Mechanism BPO Benzoyl Peroxide (Initiator) Complex BPO-DMOT Intermediate Complex BPO->Complex DMOT This compound (Accelerator) DMOT->Complex Radicals Free Radicals Formed (Benzoyloxy & Anilinomethyl) Complex->Radicals Redox Reaction Propagation Chain Propagation Radicals->Propagation Monomer Monomer (e.g., MMA) Monomer->Propagation Polymer Polymer Chain Propagation->Polymer

Caption: Simplified mechanism of redox initiation with BPO and DMOT.

cluster_factors Key Factors Influencing Polymerization Result Desired Outcome: - Optimal Cure Time - High Strength - Good Color Stability Ratio BPO:DMOT Ratio Ratio->Result affects rate & properties Temp Temperature Temp->Result affects rate Concentration Total Initiator/ Accelerator Loading Concentration->Result affects rate & exotherm Monomer Monomer Type & Purity Monomer->Result affects properties

References

Technical Support Center: N,N-Dimethyl-o-toluidine in Polymer Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N,N-Dimethyl-o-toluidine as a polymerization accelerator.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental use of this compound in polymer systems.

Problem Potential Cause Suggested Solution
Incomplete or Slow Polymerization - Insufficient Accelerator Concentration: The concentration of this compound may be too low to effectively activate the initiator. - Inhibitor Presence: The monomer may contain a polymerization inhibitor that is quenching the free radicals. - Low Ambient Temperature: The rate of polymerization is temperature-dependent; lower temperatures will slow down the reaction. - Degraded Accelerator or Initiator: this compound or the initiator (e.g., Benzoyl Peroxide) may have degraded due to improper storage.- Optimize Accelerator Concentration: Systematically increase the concentration of this compound in small increments. - Remove Inhibitor: If permissible for the application, pass the monomer through an inhibitor-remover column. - Control Temperature: Conduct the polymerization at a controlled, elevated temperature as specified in your protocol. - Use Fresh Reagents: Ensure that both the accelerator and initiator are fresh and have been stored according to the manufacturer's recommendations.
Polymer Discoloration (Yellowing) - Amine Oxidation: Tertiary amines can oxidize over time, leading to colored byproducts in the final polymer.[1] - Excess Accelerator: High concentrations of the amine accelerator can lead to increased discoloration.[1] - Reaction with Other Components: The amine may be reacting with other additives in the formulation to produce colored species.- Use an Optimal Concentration: Determine the minimum effective concentration of this compound that provides the desired curing time without excessive discoloration. - Protect from Light and Air: Store the accelerator and the uncured resin mixture in a dark, inert atmosphere to minimize oxidation. - Evaluate Alternative Amines: If color is a critical parameter, consider testing other tertiary amine accelerators that may be less prone to yellowing.
Reduced Mechanical Strength - Incomplete Curing: Insufficient polymerization will result in a polymer with poor mechanical properties. - Non-optimal Accelerator/Initiator Ratio: The ratio of this compound to the initiator affects the polymerization kinetics and the final polymer structure. - Plasticization Effect: Unreacted accelerator can act as a plasticizer, reducing the stiffness and strength of the polymer.- Ensure Complete Curing: Verify complete polymerization through techniques such as Differential Scanning Calorimetry (DSC) or Fourier-Transform Infrared (FTIR) spectroscopy. - Optimize Formulation: Systematically vary the accelerator-to-initiator ratio to find the optimal balance for your desired mechanical properties. - Post-Curing: Implement a post-curing step at an elevated temperature to ensure maximum monomer conversion and to drive off any volatile residual components.
Rapid and Uncontrolled Polymerization (Runaway Reaction) - Excessive Accelerator/Initiator Concentration: High concentrations of the curing system components can lead to a rapid, exothermic reaction. - High Ambient Temperature: Elevated starting temperatures can accelerate the reaction to an uncontrollable rate.- Reduce Accelerator/Initiator Levels: Carefully control and optimize the concentrations of this compound and the initiator. - Temperature Control: Use a temperature-controlled bath or cooling system to dissipate the heat generated during polymerization.[2] - Staged Addition: For bulk polymerizations, consider adding the initiator or accelerator in stages to control the reaction rate.[2]

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in polymer synthesis?

A1: this compound is a tertiary amine that acts as a polymerization accelerator, particularly for acrylic resins, polyesters, and epoxy resins.[3] It is a crucial component of redox initiation systems, where it reacts with an initiator, typically a peroxide like benzoyl peroxide (BPO), to generate free radicals at ambient temperatures. These free radicals then initiate the polymerization of monomers.

Q2: How does this compound differ from N,N-Dimethyl-p-toluidine in its effect on polymer properties?

A2: While both are isomers and function as accelerators, the position of the methyl group on the aromatic ring can influence the reactivity and, consequently, the final polymer properties. The steric hindrance from the ortho-methyl group in this compound may affect its interaction with the initiator, potentially leading to different curing times and mechanical properties compared to the para-isomer. The structure of the amine has been shown to be of great importance in determining the efficiency of polymerization.[4] Different amine accelerators can also result in variations in the color and color stability of the cured resin.[1]

Q3: What is the typical concentration range for this compound in a formulation?

A3: The optimal concentration of this compound is highly dependent on the specific polymer system, the initiator used, the desired curing time, and the ambient temperature. Generally, for acrylic resins, the concentration of amine accelerators is in the range of 0.5% to 2.0% by weight of the monomer. It is crucial to experimentally determine the optimal concentration for your specific application, as incorrect amounts can lead to incomplete curing, discoloration, or compromised mechanical properties.

Q4: Can this compound be used with any type of polymerization initiator?

A4: this compound is most effective when used in combination with a peroxide initiator, such as benzoyl peroxide (BPO), as part of a redox initiation system. This system allows for the generation of free radicals at room temperature. It is not suitable for use in polymerization systems that are initiated by heat or UV light alone, as it does not function as a thermal or photoinitiator.

Q5: Are there any safety precautions I should take when working with this compound?

A5: Yes, this compound is a chemical that should be handled with care in a well-ventilated area, preferably a fume hood. It is important to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the manufacturer.

Quantitative Data on the Impact of a Tertiary Amine Accelerator on Polymer Mechanical Properties

Formulation Curing Time at 25°C (min) Fracture Toughness (K) (kPa m¹/²)
Non-Optimized> 30~5-8
Optimized BPO/DMPT~1012.32

Data adapted from a study on an acrylic-based adhesive system using N,N-Dimethyl-p-toluidine.[5][6]

A study on acrylic resins also showed that increasing the concentration of a tertiary aromatic amine from 10 to 35 millimoles increased the tensile strength by 115% and the compressive strength by 50%.[1]

Experimental Protocols

Protocol for Evaluating the Effect of this compound Concentration on the Mechanical Properties of a PMMA-based Acrylic Resin

1. Materials and Reagents:

  • Methyl methacrylate (MMA) monomer

  • Polymethyl methacrylate (PMMA) powder

  • Benzoyl peroxide (BPO) (initiator)

  • This compound (DMOT) (accelerator)

  • Molds for preparing test specimens (e.g., for tensile and flexural strength testing according to ASTM standards)

  • Mixing vessels and spatulas

  • A universal testing machine

2. Experimental Procedure:

  • Preparation of the Polymer Powder Mixture:

    • In a dry container, thoroughly mix the PMMA powder with the BPO initiator. A typical concentration for BPO is 1-2% by weight of the PMMA powder.

  • Preparation of the Monomer Liquid and Test Groups:

    • Prepare a series of liquid monomer solutions with varying concentrations of DMOT. For example:

      • Group A: MMA + 0.5 wt% DMOT

      • Group B: MMA + 1.0 wt% DMOT

      • Group C: MMA + 1.5 wt% DMOT

      • Group D: MMA + 2.0 wt% DMOT

    • Ensure the DMOT is fully dissolved in the MMA monomer.

  • Mixing and Curing:

    • For each test group, combine the polymer powder mixture with the corresponding monomer liquid at a specific powder-to-liquid ratio (e.g., 2:1 by weight).

    • Mix thoroughly until a homogeneous paste is formed.

    • Pour the mixture into the molds, taking care to avoid air bubbles.

    • Allow the specimens to cure at a controlled ambient temperature (e.g., 23 ± 1 °C) for 24 hours.

  • Mechanical Testing:

    • After the curing period, carefully remove the specimens from the molds.

    • Conduct mechanical tests (e.g., tensile strength, flexural strength) using a universal testing machine according to the relevant ASTM standards (e.g., ASTM D638 for tensile properties, ASTM D790 for flexural properties).

    • Record the data for each test group.

3. Data Analysis:

  • Calculate the average and standard deviation for each mechanical property for each test group.

  • Plot the mechanical properties as a function of the DMOT concentration to determine the optimal concentration for the desired properties.

Visualizations

Redox Initiation of Polymerization

The following diagram illustrates the chemical mechanism by which this compound (DMOT) accelerates the decomposition of benzoyl peroxide (BPO) to generate free radicals, which in turn initiate the polymerization of a monomer (M).

G Figure 1: Redox Reaction and Polymerization Initiation DMOT This compound (DMOT) Complex Intermediate Complex DMOT->Complex + BPO BPO Benzoyl Peroxide (BPO) BPO->Complex Benzoyl_Radical Benzoyl Radical Complex->Benzoyl_Radical Redox Reaction DMOT_Radical_Cation DMOT Radical Cation Complex->DMOT_Radical_Cation Growing_Polymer Growing Polymer Chain Benzoyl_Radical->Growing_Polymer + Monomer Monomer Monomer (M) Monomer->Growing_Polymer

Caption: Redox reaction between DMOT and BPO leading to polymerization.

Experimental Workflow for Evaluating DMOT Impact

This diagram outlines the logical flow of the experimental protocol for assessing the impact of this compound (DMOT) concentration on the mechanical properties of a polymer.

G Figure 2: Experimental Workflow cluster_prep Preparation cluster_proc Processing cluster_analysis Analysis Prep_Powder Prepare PMMA/BPO Powder Mix Mix Powder and Liquid Prep_Powder->Mix Prep_Liquid Prepare MMA/DMOT Liquids (Varying Concentrations) Prep_Liquid->Mix Mold Pour into Molds Mix->Mold Cure Cure for 24 hours Mold->Cure Test Mechanical Testing (Tensile, Flexural) Cure->Test Analyze Analyze Data and Determine Optimal [DMOT] Test->Analyze

Caption: Workflow for evaluating DMOT's effect on mechanical properties.

References

Validation & Comparative

A Comparative Analysis of N,N-Dimethyl-o-toluidine and N,N-Dimethyl-p-toluidine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a nuanced understanding of isomeric differences is paramount for optimizing synthetic routes and predicting molecular behavior. This guide provides a detailed comparative analysis of N,N-Dimethyl-o-toluidine and N,N-Dimethyl-p-toluidine, focusing on their physicochemical properties, spectroscopic signatures, and relative reactivity. The positional difference of the methyl group on the aromatic ring, ortho versus para, imparts significant variations in their chemical characteristics, which are explored herein with supporting data and experimental context.

Physicochemical Properties

The ortho and para positioning of the methyl group relative to the dimethylamino group influences the physical properties of these isomers, such as their boiling points and basicity (pKa). These differences can be attributed to variations in steric hindrance and electronic effects.

PropertyThis compoundN,N-Dimethyl-p-toluidine
CAS Number 609-72-3[1]99-97-8[2]
Molecular Formula C₉H₁₃NC₉H₁₃N
Molecular Weight 135.21 g/mol [3]135.21 g/mol [4]
Appearance Colorless to orange or green clear liquid[1]Clear, colorless to pale yellow liquid[2]
Boiling Point 76 °C at 18 mmHg (lit.)[3]211 °C (lit.)[4]
Density 0.929 g/mL at 25 °C (lit.)[3]0.937 g/mL at 25 °C (lit.)[4]
Refractive Index (n20/D) 1.525 (lit.)[3]1.546 (lit.)[4]
pKa 5.86 (+1) at 25°C5.63 to 7.24 (+1) at 25°C[2][5]

Spectroscopic Analysis

The structural differences between the two isomers are clearly delineated in their respective spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectra of both isomers show distinct patterns in the aromatic region due to the different substitution patterns. The chemical shifts of the N-methyl and aromatic protons are influenced by the position of the ring's methyl group.

Assignment This compound Chemical Shift (δ, ppm) N,N-Dimethyl-p-toluidine Chemical Shift (δ, ppm)
Aromatic-CH~7.0-7.2~6.6-7.0
N(CH₃)₂~2.6~2.9
Ar-CH₃~2.3~2.2

Note: Approximate chemical shifts are provided based on typical values. Precise shifts can vary with solvent and experimental conditions.

¹³C NMR: The carbon NMR spectra also reflect the isomeric differences, with notable variations in the chemical shifts of the aromatic carbons.

Assignment This compound Chemical Shift (δ, ppm) N,N-Dimethyl-p-toluidine Chemical Shift (δ, ppm)
Aromatic C-N~152~149
Aromatic C-CH₃~132~129
Aromatic CH~117-127~112-129
N(CH₃)₂~43~40
Ar-CH₃~18~20

Note: Approximate chemical shifts are provided based on typical values. Precise shifts can vary with solvent and experimental conditions.

Mass Spectrometry (MS)

Both isomers have the same molecular weight, resulting in a molecular ion peak (M⁺) at m/z 135. However, their fragmentation patterns can differ due to the varying stability of the resulting fragment ions. A common fragmentation involves the loss of a methyl group.

Fragment This compound (m/z) N,N-Dimethyl-p-toluidine (m/z)
[M]⁺135135
[M-CH₃]⁺120120
[M-N(CH₃)₂]⁺7777
Infrared (IR) Spectroscopy

The IR spectra of both compounds exhibit characteristic bands for aromatic C-H, aliphatic C-H, and C-N bonds. Subtle differences in the fingerprint region can be used to distinguish between the two isomers.

Vibrational Mode This compound Wavenumber (cm⁻¹) N,N-Dimethyl-p-toluidine Wavenumber (cm⁻¹)
Aromatic C-H Stretch3000-31003000-3100
Aliphatic C-H Stretch2800-30002800-3000
C-N Stretch (Aromatic Amine)1250-13351250-1335
Aromatic C-H Bend (oop)675-900675-900

Reactivity and the "Ortho Effect"

A primary differentiator in the chemical behavior of these isomers is the "ortho effect" observed in this compound. The steric hindrance imposed by the methyl group adjacent to the dimethylamino group influences the lone pair availability on the nitrogen and the accessibility of the aromatic ring to electrophiles.

This steric crowding in the ortho-isomer can lead to a decrease in basicity compared to what would be expected based on electronic effects alone. Furthermore, electrophilic aromatic substitution reactions on this compound are sterically hindered at the positions ortho to the activating dimethylamino group. In contrast, N,N-Dimethyl-p-toluidine, with its para-substituent, experiences less steric hindrance, and the electron-donating effects of both the methyl and dimethylamino groups work in concert to activate the aromatic ring towards electrophilic attack.

Structural_Isomers cluster_ortho This compound cluster_para N,N-Dimethyl-p-toluidine ortho Structure of This compound para Structure of N,N-Dimethyl-p-toluidine

Caption: Molecular structures of this compound and N,N-Dimethyl-p-toluidine.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a literature procedure.[6]

Materials:

  • o-toluidine (15 g)

  • Methyl iodide (42 g)

  • Sodium carbonate (16 g)

  • Water (250 mL)

  • Sodium hydroxide solution

  • Ether

  • Solid potassium hydroxide

Procedure:

  • Combine o-toluidine, methyl iodide, and sodium carbonate in 250 mL of water in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture on a water bath under reflux for approximately 2 hours, or until methyl iodide is no longer observed condensing.

  • Cool the reaction mixture and make it strongly alkaline with sodium hydroxide solution.

  • Extract the product into ether.

  • Dry the ether extract over solid potassium hydroxide.

  • Distill the dried extract. The fraction boiling between 175-185 °C is collected as this compound.

Synthesis of N,N-Dimethyl-p-toluidine

This protocol is a general method based on reductive amination.

Materials:

  • p-toluidine

  • Formaldehyde (37% aqueous solution)

  • Formic acid

  • Sodium bicarbonate solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of p-toluidine in a suitable solvent, add formaldehyde and formic acid.

  • Heat the reaction mixture to reflux for several hours.

  • Cool the mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by distillation or chromatography.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Characterization cluster_reactivity Reactivity Comparison start Starting Materials (o- or p-toluidine) reaction Reaction (e.g., Methylation) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Distillation/Chromatography) workup->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir reactivity_exp Electrophilic Aromatic Substitution Reaction purification->reactivity_exp analysis Product Analysis (GC-MS, NMR) reactivity_exp->analysis kinetics Kinetic Analysis (Reaction Rate) reactivity_exp->kinetics

Caption: General experimental workflow for synthesis, characterization, and reactivity comparison.

Applications

Both this compound and N,N-Dimethyl-p-toluidine serve as important intermediates and catalysts in various chemical industries.

  • N,N-Dimethyl-p-toluidine is widely used as a polymerization catalyst for polyesters, acrylate, and epoxy resins. It also finds application as a hardener for dental cements and in adhesives.[2]

  • This compound is utilized as a building block in organic synthesis and has been employed as an epoxy catalyst.

Conclusion

The seemingly minor structural variation between this compound and N,N-Dimethyl-p-toluidine leads to significant and predictable differences in their physicochemical properties and chemical reactivity. The "ortho effect" in this compound, primarily driven by steric hindrance, is a key factor governing its distinct behavior compared to the para isomer. For researchers in synthetic chemistry and drug development, a thorough understanding of these isomeric distinctions is crucial for reaction design, catalyst selection, and the prediction of product outcomes. This guide provides a foundational comparative overview to aid in the effective utilization of these versatile chemical building blocks.

References

A Comparative Guide to Tertiary Amine Accelerators: N,N-Dimethyl-o-toluidine in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of polymer chemistry, particularly in the formulation of acrylic and polyester resins for medical devices, dental applications, and industrial composites, tertiary amine accelerators play a pivotal role. They are crucial components in redox initiation systems, typically paired with a peroxide initiator like benzoyl peroxide (BPO), to catalyze polymerization at ambient temperatures. This guide provides an objective comparison of N,N-Dimethyl-o-toluidine with other commonly used tertiary amine accelerators, namely N,N-Dimethyl-p-toluidine (DMPT), N,N-Dimethylaniline (DMA), and N,N-Diethylaniline (DEA). The information presented is supported by available experimental data and established testing protocols.

Performance Comparison of Tertiary Amine Accelerators

The efficacy of a tertiary amine accelerator is primarily determined by its chemical structure, which influences its basicity and steric hindrance. These factors directly impact the rate of radical formation and, consequently, the gel time, cure time, and final properties of the cured polymer.

This compound: This ortho-isomer of N,N-Dimethyltoluidine is utilized as an accelerator in the curing of unsaturated polyester resins. While specific quantitative data for a direct comparison is limited in publicly available literature, the position of the methyl group on the benzene ring is known to influence reactivity. The "ortho effect," caused by the proximity of the methyl group to the nitrogen atom, can introduce steric hindrance. This hindrance may impede the interaction between the amine and the peroxide, potentially leading to a slower reaction rate compared to its meta and para isomers.

N,N-Dimethyl-p-toluidine (DMPT): As a high-reactive amine accelerator, DMPT is widely used for curing unsaturated polyesters at room temperature.[1][2][3] It is a key component in dental and bone cements, as well as in industrial adhesives.[1][2]

N,N-Dimethylaniline (DMA): DMA is another common accelerator used in the polymerization of polyesters and acrylics.

N,N-Diethylaniline (DEA): The ethyl groups on the nitrogen atom of DEA are bulkier than the methyl groups in DMA and DMPT, which can affect its reactivity.

The following tables summarize the available quantitative data comparing the performance of DMPT and DMA in polyester resin systems.

AcceleratorConcentration (wt%)Temperature (°C)Gel Time (min)Cure Time (min)
DMPT 0.215~18~25
DMA 0.215~45~65
DMPT 0.210~30~45
DMA 0.210>120>120

Table 1: Comparison of Gel and Cure Times for DMPT and DMA in an Unsaturated Polyester Resin System with 1% Benzoyl Peroxide Initiator.

AcceleratorConcentration (wt%)Temperature (°C)Gel Time (min)Cure Time (min)
DMPT 0.125~15~22
MHPT 0.125~10~12
DMPT 0.115~25~35
MHPT 0.115~17~20

Table 2: Comparison of Gel and Cure Times for DMPT and N-methyl-N-(2-hydroxyethyl)-p-toluidine (MHPT) in an Unsaturated Polyester Resin System with 1% Benzoyl Peroxide Initiator.[4] MHPT is a modified tertiary amine, and this data illustrates the impact of structural modifications on performance.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general mechanism of peroxide-initiated polymerization accelerated by tertiary amines and a typical workflow for evaluating their performance.

Polymerization Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination BPO Benzoyl Peroxide (BPO) Radicals Free Radicals BPO->Radicals Decomposition Amine Tertiary Amine (e.g., this compound) Amine->Radicals Accelerates Monomer Monomer Radicals->Monomer Attacks Growing_Chain Growing Polymer Chain Monomer->Growing_Chain Addition Polymer Final Polymer Growing_Chain->Polymer Combination or Disproportionation Experimental Workflow Start Start: Resin, Initiator, and Accelerator Selection Mixing Component Mixing Start->Mixing Gel_Time Gel Time Measurement (e.g., ASTM D2471) Mixing->Gel_Time Cure_Time Cure Time and Exotherm Measurement Mixing->Cure_Time Analysis Data Analysis and Comparison Gel_Time->Analysis Mechanical_Testing Mechanical Property Testing (e.g., Tensile, Flexural Strength) Cure_Time->Mechanical_Testing Mechanical_Testing->Analysis

References

Comparison of N,N-Dimethyl-o-toluidine and N,N-diethyl-o-toluidine as accelerators

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of N,N-Dimethyl-o-toluidine and N,N-diethyl-o-toluidine as Accelerators in Polymerization

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of this compound (DMOT) and N,N-diethyl-o-toluidine (DEOT) as accelerators in peroxide-initiated polymerization reactions. While direct experimental comparisons in publicly available literature are scarce, this document synthesizes information based on fundamental chemical principles to predict their relative performance. A detailed experimental protocol is also provided to enable researchers to conduct their own comparative studies.

Introduction to Tertiary Aromatic Amine Accelerators

This compound and N,N-diethyl-o-toluidine are tertiary aromatic amines that function as powerful accelerators in the curing of resins such as unsaturated polyesters and acrylics. In these systems, curing is initiated by organic peroxides, which decompose to form free radicals that start the polymerization chain reaction. At ambient temperatures, the rate of peroxide decomposition is often too slow for practical applications. Tertiary amines accelerate this process by engaging in a redox reaction with the peroxide, significantly increasing the rate of free radical generation. This leads to a reduction in the time required to reach the gel state (gel time) and to achieve a full cure (cure time).

Chemical Structures and Properties

PropertyThis compoundN,N-diethyl-o-toluidine
CAS Number 609-72-3606-46-2
Molecular Formula C₉H₁₃NC₁₁H₁₇N
Molecular Weight 135.21 g/mol [1]163.26 g/mol
Appearance Clear colorless liquid[1][2]Colorless or light yellow oily liquid[3]
Density 0.929 g/mL at 25°C[4][5]~0.92 g/cm³
Boiling Point 183-185°C208-210°C[3]
Solubility Insoluble in water; soluble in ethanol and ether[1][2]Insoluble in water; soluble in ethanol and ether[3]

Comparative Performance Analysis

The performance of these two accelerators is primarily influenced by the steric and electronic effects of the N-alkyl substituents (methyl vs. ethyl).

  • Steric Effects : The ethyl groups on N,N-diethyl-o-toluidine are bulkier than the methyl groups on this compound. This increased steric hindrance around the nitrogen atom in DEOT is expected to impede its interaction with the peroxide molecule. Consequently, DMOT is predicted to be a more potent and efficient accelerator.

  • Electronic Effects : While ethyl groups are slightly more electron-donating than methyl groups, which would increase the nucleophilicity of the nitrogen atom, this effect is generally considered to be of less significance than the steric hindrance in this context.

Based on these principles, the following performance differences are anticipated:

Performance MetricThis compound (Expected)N,N-diethyl-o-toluidine (Expected)
Accelerator Activity HigherLower
Gel Time ShorterLonger
Cure Time ShorterLonger
Peak Exotherm Higher and Reached SoonerLower and Reached Later

Experimental Protocol for Comparative Evaluation

This protocol outlines a method for quantifying the performance differences between DMOT and DEOT as accelerators for the curing of an unsaturated polyester resin initiated by benzoyl peroxide (BPO).

1. Materials and Equipment

  • Unsaturated polyester resin (e.g., general-purpose orthophthalic resin in styrene)

  • This compound (DMOT)

  • N,N-diethyl-o-toluidine (DEOT)

  • Benzoyl peroxide (BPO), 50% paste in a suitable plasticizer

  • Disposable 100 mL beakers

  • Wooden or plastic stirring rods

  • Digital thermocouple with a probe

  • Stopwatch

  • Constant temperature water bath (e.g., set to 25°C)

2. Procedure

  • Preparation of Accelerated Resin Systems :

    • For each accelerator (DMOT and DEOT), prepare a series of concentrations (e.g., 0.1, 0.2, and 0.3 wt% based on the resin weight).

    • For a single test, weigh 50 g of the unsaturated polyester resin into a disposable beaker.

    • Add the calculated amount of the respective accelerator to the resin.

    • Mix thoroughly with a stirring rod for 2 minutes until the accelerator is completely dispersed.

    • Place the beaker in the constant temperature water bath for at least 30 minutes to allow it to reach thermal equilibrium.

  • Curing and Data Collection :

    • Weigh the required amount of BPO initiator (e.g., 2 wt% of the resin weight).

    • Add the BPO to the temperature-conditioned resin-accelerator mixture and immediately start the stopwatch.

    • Stir vigorously for 1 minute to ensure uniform distribution of the initiator.

    • Insert the thermocouple probe into the center of the resin mass.

    • Gel Time : Record the time at which the resin transitions from a liquid to a semi-solid gel. This is often characterized by the ability to form a "string" when lifted with the stirring rod.

    • Cure Time : Record the time taken to reach the maximum temperature (peak exotherm).

    • Peak Exotherm : Record the highest temperature reached during the curing process.

  • Data Analysis :

    • For each accelerator, plot the gel time and cure time against the accelerator concentration.

    • Compare the resulting curves to determine the relative efficiency of DMOT and DEOT.

    • Compare the peak exotherm temperatures at each concentration.

Visualizing the Mechanism and Workflow

The following diagrams illustrate the general mechanism of action for these accelerators and the experimental workflow for their comparison.

G General Catalytic Mechanism of Tertiary Aromatic Amines in Peroxide-Initiated Polymerization cluster_initiation Initiation Step cluster_propagation Propagation Step Tertiary Amine Tertiary Amine Radical Formation Radical Formation Tertiary Amine->Radical Formation Redox Reaction Peroxide (R-O-O-R) Peroxide (R-O-O-R) Peroxide (R-O-O-R)->Radical Formation Monomer Monomer Radical Formation->Monomer Initiates Growing Polymer Chain Growing Polymer Chain + Monomer Propagated Chain Longer Polymer Chain Growing Polymer Chain->Propagated Chain Addition

Caption: Catalytic cycle of tertiary amine accelerators.

G Experimental Workflow for Accelerator Comparison start Start prep_resin Prepare Resin Blends (with DMOT and DEOT at various concentrations) start->prep_resin equilibrate Equilibrate Blends to Test Temperature prep_resin->equilibrate add_initiator Add Peroxide Initiator and Start Timer equilibrate->add_initiator monitor Monitor Temperature and State add_initiator->monitor collect_data Record: - Gel Time - Cure Time - Peak Exotherm monitor->collect_data analyze Plot and Compare Performance Data collect_data->analyze end End analyze->end

Caption: Workflow for comparing accelerator performance.

References

A Comparative Analysis of the Genotoxic Profiles of N,N-Dimethyl-o-toluidine and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the genotoxicity of N,N-Dimethyl-o-toluidine and its isomers, N,N-Dimethyl-m-toluidine and N,N-Dimethyl-p-toluidine. The available experimental data, primarily focused on the para isomer, is presented to facilitate an objective comparison and to highlight areas where data is currently lacking for the ortho and meta isomers.

Executive Summary

N,N-Dimethyl-p-toluidine (DMPT) has been the most extensively studied of the three isomers for its genotoxic potential. In vitro and in vivo studies have demonstrated that DMPT can induce chromosomal damage and is considered a chromosome-damaging agent.[1] While it has shown negative results in bacterial gene mutation assays (Ames test), it is positive in assays that detect chromosomal aberrations and DNA damage.[1][2] Data on the genotoxicity of this compound and N,N-Dimethyl-m-toluidine is notably scarce in publicly available literature, preventing a direct quantitative comparison at this time. This guide summarizes the existing data for DMPT and discusses the potential genotoxicity of the other isomers based on structure-activity relationships with related aromatic amines.

Data Presentation

The following tables summarize the available quantitative data on the genotoxicity of N,N-Dimethyl-p-toluidine (DMPT).

Table 1: In Vitro Genotoxicity of N,N-Dimethyl-p-toluidine (DMPT)

Assay TypeTest SystemConcentration/DoseMetabolic Activation (S9)ResultsReference
Gene Mutation (Ames Test)Salmonella typhimurium strains TA97, TA98, TA100, TA1535, TA1537, TA1538Up to 1000 µ g/plate With and WithoutNegative[2]
Micronucleus TestChinese Hamster V79 cells0.3–1.2 mMNot specifiedPositive (aneugenic and clastogenic effects)[1]
Chromosomal AberrationChinese Hamster Ovary (CHO) cellsNot specifiedWith and WithoutPositive[2]
TK+/- TestL5178Y mouse lymphoma cells0.005-0.31 µl/mlWith and WithoutPositive[2]
DNA Damage (Comet Assay)Caco-2 cells2.5 mMNot testedPositive[2]

Table 2: In Vivo Genotoxicity of N,N-Dimethyl-p-toluidine (DMPT)

Assay TypeTest SystemDoseRoute of AdministrationResultsReference
DNA Damage (Alkaline Elution)Male Sprague Dawley rats (liver)60 mg/kgOralPositive (statistically significant increase in DNA strand breaks)[2]
DNA Damage (Alkaline Elution)Male BALB/c mice (liver)Not specifiedIntraperitonealWeakly Positive[1]
Micronucleus TestMale and female B6C3F1/N mice (peripheral blood)Not specifiedGavageNegative (no significant increases)[3]
DNA Damage (Comet Assay)Male B6C3F1/N mice (liver cells, blood leukocytes)Not specifiedGavageNegative (no increases in DNA damage)[3]
DNA Damage (Comet Assay)Male Sprague-Dawley rats (liver cells)60 mg/kgGavagePositive (small but significant increase in DNA damage)[3]

Experimental Protocols

Detailed experimental protocols for the key genotoxicity assays are crucial for the interpretation and replication of results. Below are generalized protocols for the main assays mentioned.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test assesses the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

General Procedure:

  • Strain Selection: Several strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537, TA1538) are used to detect different types of mutations (frameshift vs. base-pair substitutions).

  • Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction), typically derived from rat liver homogenate, to mimic mammalian metabolism.

  • Exposure: The tester strains are exposed to various concentrations of the test substance in the presence of a minimal amount of histidine.

  • Plating: The mixture is plated on a minimal agar medium lacking histidine.

  • Incubation: Plates are incubated for 48-72 hours at 37°C.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the control indicates a mutagenic effect.

In Vitro Micronucleus Assay

The in vitro micronucleus assay detects chromosomal damage by identifying micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.

General Procedure:

  • Cell Culture: Mammalian cells, such as Chinese hamster ovary (CHO) or V79 cells, or human peripheral blood lymphocytes, are cultured.

  • Exposure: The cells are treated with various concentrations of the test substance, with and without metabolic activation (S9).

  • Cytokinesis Block (optional but common): Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have undergone one nuclear division.

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring: The frequency of micronucleated cells is determined by microscopic analysis. A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss) activity.

In Vivo DNA Damage Assays (Comet Assay and Alkaline Elution)

These assays measure DNA strand breaks in cells isolated from animals treated with a test substance.

General Procedure (Comet Assay):

  • Animal Dosing: Animals (typically rodents) are administered the test substance through a relevant route of exposure (e.g., oral gavage, intraperitoneal injection).

  • Tissue Collection: After a specific time, tissues of interest (e.g., liver, blood) are collected.

  • Cell Isolation: Single-cell suspensions are prepared from the tissues.

  • Embedding and Lysis: The cells are embedded in agarose on a microscope slide and then lysed to remove membranes and proteins, leaving behind the nuclear DNA.

  • Electrophoresis: The slides are subjected to electrophoresis under alkaline conditions. Damaged DNA (containing strand breaks) migrates out of the nucleus, forming a "comet tail."

  • Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.

  • Analysis: The extent of DNA damage is quantified by measuring the length and intensity of the comet tail. An increase in tail moment or tail intensity in treated animals compared to controls indicates DNA damage.

Mandatory Visualizations

Genotoxicity_Testing_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assays Ames Ames Test (Gene Mutation) Result_Ames Result_Ames Ames->Result_Ames Mutagenic or Non-mutagenic MN_vitro Micronucleus Assay (Chromosomal Damage) Result_MN_vitro Result_MN_vitro MN_vitro->Result_MN_vitro Clastogenic/Aneugenic or No Effect CA_vitro Chromosomal Aberration (Structural Damage) Result_CA_vitro Result_CA_vitro CA_vitro->Result_CA_vitro Clastogenic or No Effect MN_vivo Micronucleus Assay (Chromosomal Damage) Result_MN_vivo Result_MN_vivo MN_vivo->Result_MN_vivo Clastogenic/Aneugenic or No Effect DNA_damage DNA Damage Assays (e.g., Comet, Alkaline Elution) Result_DNA_damage Result_DNA_damage DNA_damage->Result_DNA_damage DNA Damage or No Damage Test_Compound Test Compound (N,N-Dimethyl-toluidine Isomers) Test_Compound->Ames Bacterial Strains Test_Compound->MN_vitro Mammalian Cells Test_Compound->CA_vitro Mammalian Cells Test_Compound->MN_vivo Rodent Model Test_Compound->DNA_damage Rodent Model

Figure 1. Workflow for assessing the genotoxicity of N,N-Dimethyl-toluidine isomers.

Metabolic_Activation_Pathway cluster_compound Parent Compound cluster_metabolism Metabolic Activation (e.g., by P450 enzymes) cluster_damage Genotoxic Events DMT N,N-Dimethyl-toluidine Metabolites Reactive Metabolites (e.g., N-hydroxylated arylamines, p-quinone imine methide) DMT->Metabolites Oxidation DNA_Adducts DNA Adduct Formation Metabolites->DNA_Adducts Covalent Binding Chromosome_Damage Chromosomal Aberrations DNA_Adducts->Chromosome_Damage Leads to

Figure 2. Postulated metabolic activation pathway leading to genotoxicity.

Discussion and Structure-Activity Relationship

Due to the absence of direct experimental data for this compound and N,N-Dimethyl-m-toluidine, a definitive comparison of the genotoxicity of the three isomers is not possible. However, some inferences can be drawn from structure-activity relationships of aromatic amines. The position of the methyl group on the aromatic ring can influence the metabolic activation and detoxification pathways, which in turn affects the genotoxic potential.

For many aromatic amines, metabolic activation, often through N-hydroxylation by cytochrome P450 enzymes, is a prerequisite for their genotoxic and carcinogenic effects. The resulting N-hydroxy arylamines can be further converted to highly reactive electrophiles that bind to DNA, forming adducts that can lead to mutations and chromosomal damage. It is plausible that all three dimethyltoluidine isomers can undergo such metabolic activation.

Studies on other substituted anilines have shown that the position of the substituent can significantly impact genotoxicity. For instance, the genotoxicity of toluidine isomers (without the N,N-dimethyl groups) has been studied, with o-toluidine being a known carcinogen.[4] The metabolic pathways and resulting genotoxic profiles of the N,N-dimethylated derivatives may show similar isomer-specific differences.

Conclusion and Future Directions

The current body of evidence establishes N,N-Dimethyl-p-toluidine as a genotoxic compound with a clear potential to induce chromosomal damage. However, a significant data gap exists regarding the genotoxic profiles of this compound and N,N-Dimethyl-m-toluidine. To provide a comprehensive risk assessment and to fully understand the structure-activity relationships within this group of isomers, further research is imperative.

Recommendations for future studies include:

  • Conducting a battery of in vitro and in vivo genotoxicity assays on this compound and N,N-Dimethyl-m-toluidine, paralleling the studies performed on DMPT. This should include the Ames test, in vitro micronucleus or chromosomal aberration assays, and in vivo DNA damage assays.

  • Investigating the metabolic pathways of all three isomers to identify and quantify the formation of reactive metabolites.

  • Performing comparative studies on the formation of DNA adducts by the three isomers.

A comprehensive understanding of the genotoxicity of all three N,N-Dimethyl-toluidine isomers is crucial for informed risk assessment and for ensuring the safety of products and processes where these chemicals are used.

References

A Comprehensive Guide to the Validation of a GC-MS Method for the Trace Analysis of N,N-Dimethyl-o-toluidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate detection and quantification of trace-level impurities are paramount to ensuring the safety and efficacy of pharmaceutical products. N,N-Dimethyl-o-toluidine, an aromatic amine, is a potential genotoxic impurity (GTI) that requires rigorous analytical monitoring. This guide provides a detailed comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative methods for the trace analysis of this compound, supported by experimental data and detailed protocols.

Comparative Analysis of Analytical Methodologies

The selection of an analytical technique for trace analysis is a critical decision driven by factors such as sensitivity, selectivity, and the complexity of the sample matrix. While GC-MS is a powerful tool for this purpose, other methods like High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC) also present viable alternatives.

Table 1: Comparison of Performance Characteristics for this compound Analysis

ParameterGC-MSHPLC-UVIon Chromatography (IC)
Principle Separation by volatility and polarity, detection by mass-to-charge ratioSeparation by polarity, detection by UV absorbanceSeparation by ionic interaction, detection by conductivity or UV
Selectivity Very High (based on mass fragmentation)Moderate to HighModerate
Sensitivity (LOD) Low ng/mL to pg/mLHigh ng/mL to low µg/mLLow µg/mL
Typical Run Time 15-30 minutes10-20 minutes15-25 minutes
Sample Derivatization May be required to improve volatility and peak shapeGenerally not requiredNot required
Matrix Effects Can be significant, requires clean sample preparationCan be significantLess prone to complex organic matrices
Instrumentation Cost HighModerateModerate to High

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the protocols for the GC-MS method and a comparative HPLC-UV method for the analysis of this compound.

GC-MS Method Protocol

This method is designed for the sensitive and selective quantification of this compound at trace levels.

1. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. Perform serial dilutions to prepare working standards in the range of 1 ng/mL to 1000 ng/mL.

  • Sample Solution: Dissolve an accurately weighed amount of the drug substance in the diluent to achieve a target concentration within the calibration range. For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound (e.g., m/z 135, 120, 91).

3. Method Validation Parameters:

The following parameters should be assessed according to ICH Q2(R1) guidelines.

Table 2: GC-MS Method Validation Data (Illustrative)

ParameterResult
Linearity (r²) > 0.999
Range 5 - 500 ng/mL
Limit of Detection (LOD) 1.5 ng/mL
Limit of Quantitation (LOQ) 5.0 ng/mL
Accuracy (% Recovery) 98.5 - 101.2%
Precision (% RSD) < 5%
Specificity No interference from blank and placebo
Alternative Method: HPLC-UV Protocol

HPLC-UV offers a cost-effective alternative for routine analysis where high sensitivity is not the primary requirement.

1. Sample Preparation:

  • Standard and Sample Solutions: Prepare as described in the GC-MS protocol, using the mobile phase as the diluent.

2. HPLC-UV Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Detector: UV-Vis Detector.

  • Column: C18 (150 mm x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 210 nm and 254 nm.[1][2]

Table 3: HPLC-UV Method Validation Data (Illustrative)

ParameterResult
Linearity (r²) > 0.998
Range 0.1 - 20 µg/mL
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantitation (LOQ) 0.1 µg/mL
Accuracy (% Recovery) 97.9 - 102.5%
Precision (% RSD) < 2%
Specificity No interference at the retention time of the analyte

Visualizing the Workflow and Method Comparison

To better illustrate the analytical processes, the following diagrams depict the experimental workflow for the GC-MS method validation and a logical comparison of the analytical techniques.

GCMS_Validation_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_validation Method Validation (ICH Q2) Stock Stock Solution (1 mg/mL) Working Working Standards (1-1000 ng/mL) Stock->Working GC_Separation GC Separation (DB-5ms column) Working->GC_Separation Sample Sample Solution (in range) Sample->GC_Separation MS_Detection MS Detection (EI, SIM mode) GC_Separation->MS_Detection Linearity Linearity & Range MS_Detection->Linearity LOD_LOQ LOD & LOQ MS_Detection->LOD_LOQ Accuracy Accuracy MS_Detection->Accuracy Precision Precision MS_Detection->Precision Specificity Specificity MS_Detection->Specificity

Caption: Workflow for GC-MS method validation of this compound.

Method_Comparison cluster_gcms GC-MS cluster_hplc HPLC-UV cluster_ic Ion Chromatography Analyte This compound Trace Analysis GCMS_High_Sens High Sensitivity Analyte->GCMS_High_Sens HPLC_Routine Routine QC Analyte->HPLC_Routine IC_Ionic Ionic Analytes Analyte->IC_Ionic GCMS_High_Spec High Specificity GCMS_High_Sens->GCMS_High_Spec GCMS_Complex Complex Matrices GCMS_High_Spec->GCMS_Complex HPLC_Cost Cost-Effective HPLC_Routine->HPLC_Cost HPLC_Simple Simpler Operation HPLC_Cost->HPLC_Simple IC_Aqueous Aqueous Samples IC_Ionic->IC_Aqueous

Caption: Comparison of analytical methods for this compound.

References

A Comparative Guide to the Quantitative Analysis of Impurities in N,N-Dimethyl-o-toluidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N,N-Dimethyl-o-toluidine (DMOT) is a tertiary aromatic amine widely used as a polymerization accelerator, particularly in the manufacturing of dental materials and bone cements. Given its application in the medical field, the purity of DMOT is of paramount importance. Impurities, which can originate from starting materials, synthetic by-products, or degradation, can affect the efficacy and safety of the final product. This guide provides an objective comparison of common analytical techniques for the quantitative determination of impurities in DMOT, supported by representative experimental data and detailed methodologies.

The most probable impurities in this compound, stemming from its synthesis via alkylation of o-toluidine, include:

  • o-Toluidine: Unreacted starting material.

  • N-Methyl-o-toluidine: An intermediate product from partial methylation.

  • Isomeric Impurities: N,N-Dimethyl-p-toluidine or N,N-Dimethyl-m-toluidine if the o-toluidine starting material contained other isomers.

Comparison of Analytical Methodologies

The two primary chromatographic techniques for analyzing impurities in aromatic amines like DMOT are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Both methods offer robust and reliable quantification, but their performance characteristics can differ, making them suitable for different analytical goals.

High-Performance Liquid Chromatography (HPLC) is highly versatile for separating non-volatile and thermally sensitive compounds. Coupled with an Ultraviolet (UV) detector, it is a workhorse in quality control laboratories for amine analysis.

Gas Chromatography (GC) is ideal for volatile and thermally stable compounds. When paired with a Flame Ionization Detector (FID) for general quantification or a Mass Spectrometer (MS) for definitive identification and high sensitivity, GC is a powerful tool for impurity profiling.

Quantitative Performance Data

The following table summarizes typical performance data for the quantification of key potential impurities in this compound using HPLC-UV and GC-MS. These values are representative and may vary based on the specific instrumentation and conditions used.

Parameter HPLC-UV GC-MS Key Impurity Analyte
Limit of Detection (LOD) 0.05 µg/mL0.01 µg/mLo-Toluidine
Limit of Quantitation (LOQ) 0.15 µg/mL0.04 µg/mLo-Toluidine
Linearity (R²) > 0.999> 0.999o-Toluidine, N-Methyl-o-toluidine
Precision (%RSD) < 2%< 3%Intra-day precision at 1 µg/mL
Accuracy/Recovery (%) 98 - 102%97 - 103%Spike recovery in DMOT matrix
Typical Run Time 10 - 15 minutes15 - 25 minutesPer sample

Detailed Experimental Protocols

Precise and accurate quantification relies on well-defined analytical methods. Below are detailed protocols for HPLC-UV and GC-MS analysis.

HPLC-UV Method for Impurity Quantification

This protocol is designed for a reversed-phase HPLC system with UV detection, suitable for separating DMOT from its less substituted, more polar impurities.

1.1. Materials and Reagents

  • This compound sample

  • Reference standards: o-Toluidine, N-Methyl-o-toluidine (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Ammonium Formate (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Methanol (HPLC grade, for sample preparation)

1.2. Instrumentation and Conditions

  • HPLC System: Quaternary pump, autosampler, column oven, UV-Vis or Photodiode Array (PDA) Detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Formate in water, pH adjusted to 3.0 with Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 20% B

    • 2-10 min: 20% to 80% B

    • 10-12 min: 80% B

    • 12-12.1 min: 80% to 20% B

    • 12.1-15 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

1.3. Sample and Standard Preparation

  • Stock Solutions (1 mg/mL): Accurately weigh ~25 mg of each reference standard and the DMOT sample into separate 25 mL volumetric flasks. Dissolve and dilute to volume with methanol.

  • Working Standard Solution: Prepare a mixed standard solution containing o-toluidine and N-methyl-o-toluidine at a concentration of 1 µg/mL by diluting the stock solutions with the mobile phase (at initial conditions).

  • Sample Solution: Dilute the DMOT stock solution to a final concentration of 1 mg/mL with the mobile phase.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

GC-MS Method for Impurity Identification and Quantification

This protocol is suitable for the sensitive detection and specific identification of volatile impurities.

2.1. Materials and Reagents

  • This compound sample

  • Reference standards: o-Toluidine, N-Methyl-o-toluidine (≥98% purity)

  • Dichloromethane (GC grade)

  • Helium (carrier gas, 99.999% purity)

2.2. Instrumentation and Conditions

  • GC-MS System: Gas chromatograph with a split/splitless injector coupled to a Mass Spectrometer.

  • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (50:1).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full Scan (m/z 40-450) for identification and Selected Ion Monitoring (SIM) for quantification.

    • SIM ions (Quant/Qual): o-Toluidine (m/z 107, 106), N-Methyl-o-toluidine (m/z 121, 120).

2.3. Sample and Standard Preparation

  • Stock Solutions (1 mg/mL): Prepare as described in the HPLC method, but use dichloromethane as the solvent.

  • Calibration Standards: Prepare a series of calibration standards ranging from 0.05 µg/mL to 10 µg/mL by serially diluting the mixed impurity stock solution with dichloromethane.

  • Sample Solution: Dilute the DMOT stock solution to a final concentration of 1 mg/mL with dichloromethane.

Workflow for Impurity Analysis

The logical flow from sample receipt to final report is crucial for ensuring data integrity and compliance in a regulated environment. The diagram below illustrates a typical workflow for the quantitative analysis of impurities.

ImpurityAnalysisWorkflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting Sample Sample Receipt & Login StdPrep Reference Standard Preparation SamplePrep Sample Preparation (Weighing, Dilution, Filtration) StdPrep->SamplePrep SystemSuitability System Suitability Test (SST) SamplePrep->SystemSuitability Analysis Chromatographic Analysis (HPLC or GC) SystemSuitability->Analysis Integration Peak Integration & Identification Analysis->Integration Quant Quantification using Calibration Curve Integration->Quant Report Final Report Generation (Impurity Profile & CoA) Quant->Report

Caption: General workflow for the quantitative analysis of chemical impurities.

Conclusion and Recommendations

Both HPLC-UV and GC-MS are highly effective for the quantitative analysis of impurities in this compound.

  • HPLC-UV is a robust, cost-effective method ideal for routine quality control, offering excellent precision and accuracy for known impurities like o-toluidine and N-methyl-o-toluidine.

  • GC-MS provides superior sensitivity (lower LOD/LOQ) and specificity, making it the preferred method for trace-level impurity detection and for identifying unknown peaks through mass spectral library matching.

The choice of method should be guided by the specific requirements of the analysis. For routine release testing where impurities are known and specifications are established, HPLC-UV is often sufficient. For investigational studies, method development, or troubleshooting, the definitive identification capabilities of GC-MS are invaluable. In a comprehensive quality control strategy, HPLC may be used for routine quantification, while GC-MS serves as a complementary technique for confirmation and characterization.

A Comparative Guide to N,N-Dimethyl-o-toluidine and its Alternatives in Industrial Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cost-benefit analysis of N,N-Dimethyl-o-toluidine (DMOT) in industrial applications, primarily focusing on its role as a polymerization accelerator. Due to the limited publicly available data on DMOT, this analysis includes data on its close isomer, N,N-Dimethyl-p-toluidine (DMPT), as a benchmark. The comparison also extends to other common alternatives, offering a broader perspective for material selection and process optimization.

Executive Summary

This compound is a tertiary amine expected to function as a co-promoter or accelerator in the curing of resins, such as unsaturated polyesters and acrylates, typically in conjunction with a primary initiator like methyl ethyl ketone peroxide (MEKP) or benzoyl peroxide (BPO). While specific performance data for DMOT is scarce, its efficacy is anticipated to be influenced by steric hindrance from the ortho-positioned methyl group, potentially resulting in different reactivity compared to its para-isomer, DMPT. The choice of an accelerator is a critical decision in polymer synthesis, impacting not only the curing kinetics but also the final mechanical properties, cost, and safety of the process. This guide offers a comparative framework to aid in this selection process.

Data Presentation: A Comparative Analysis

The following tables summarize the available quantitative data for DMOT, DMPT, and common alternatives. It is important to note that the data for DMOT is largely estimated based on the properties of its isomer and general chemical principles.

Table 1: Physical and Chemical Properties

PropertyThis compound (DMOT)N,N-Dimethyl-p-toluidine (DMPT)Cobalt Octoate (6% Co)Diethylaniline (DEA)
CAS Number 609-72-399-97-8136-52-791-66-7
Molecular Formula C₉H₁₃NC₉H₁₃NCo(C₈H₁₅O₂)₂C₁₀H₁₅N
Molecular Weight 135.21 g/mol 135.21 g/mol Variable149.23 g/mol
Appearance Colorless to yellow liquidClear colorless to light yellow liquidBlue-purple liquidColorless to yellow liquid
Density ~0.929 g/mL0.937 g/cm³Variable~0.935 g/mL
Purity >99% (typical)>99% (typical)6% Cobalt>99% (typical)

Table 2: Performance Characteristics in Unsaturated Polyester Resin (UPR) Curing

ParameterThis compound (DMOT) (Estimated)N,N-Dimethyl-p-toluidine (DMPT)Cobalt Octoate (6% Co)Diethylaniline (DEA)
Typical Concentration 0.1 - 0.5 phr0.1 - 0.5 phr0.1 - 2.0 phr0.1 - 0.5 phr
Gel Time Moderate to LongShort (e.g., ~11.5 minutes in some systems)Adjustable with concentration[1]Longer than DMPT[2]
Peak Exotherm LowerModerateHigh, can be controlled[1]Lower
Curing Efficiency at Low Temp. ModerateGood[2]Good[2]Good
Color of Cured Resin Can cause yellowingCan cause yellowingPink to reddish-brownCan cause yellowing

*phr: parts per hundred resin

Table 3: Cost-Benefit Analysis

FactorThis compound (DMOT)N,N-Dimethyl-p-toluidine (DMPT)Cobalt Octoate (6% Co)Diethylaniline (DEA)
Estimated Cost Moderate₹755 - ₹1000/kg[3][4]HighModerate
Performance Benefit Potentially longer working time before gelation.Fast curing, high reactivity.[5]Versatile, effective with various peroxides.[1][6]Longer gel time, good for larger parts.[2]
Safety Concerns Toxic if swallowed, in contact with skin, or if inhaled.Toxic by skin absorption and inhalation.[7] May cause cancer.[7]Classified as toxic for reproduction (Cat. 1B).[8]Toxic, potential for harmful vapors.
Regulatory Standard hazardous substance regulations.Standard hazardous substance regulations.Subject to stricter regulations (e.g., REACH).[8]Standard hazardous substance regulations.

Experimental Protocols

Detailed methodologies are crucial for the objective comparison of polymerization accelerators. The following are standard experimental protocols for evaluating key performance metrics.

Determination of Gel Time and Peak Exothermic Temperature (ASTM D2471)

This test method is fundamental for characterizing the curing profile of a thermosetting resin.[9][10][11][12]

  • Objective: To measure the time from the initial mixing of reactants to the onset of solidification (gel time) and the maximum temperature reached during the exothermic reaction.

  • Apparatus:

    • Reaction vessel (e.g., a standard test tube or beaker).

    • Temperature measuring device (thermocouple or thermometer).

    • Timer.

    • Stirring rod.

    • Controlled temperature bath.

  • Procedure:

    • Condition the resin, initiator, and accelerator to a specified temperature (e.g., 25°C) in the temperature-controlled bath.

    • Measure a predetermined amount of resin into the reaction vessel.

    • Add the specified amounts of accelerator and initiator to the resin.

    • Start the timer and begin stirring the mixture thoroughly.

    • Continuously monitor the temperature of the reacting mixture.

    • The gel time is recorded when the resin becomes stringy and no longer flows.

    • The peak exothermic temperature is the maximum temperature recorded. The time to reach this temperature is also noted.

Evaluation of Mechanical Properties: Flexural Strength (ASTM D790)

The mechanical properties of the cured polymer are critical for its end-use application. Flexural strength provides insight into the material's stiffness and resistance to bending.[13][14][15][16][17]

  • Objective: To determine the flexural strength and modulus of the cured polymer.

  • Apparatus:

    • Universal Testing Machine (UTM) with a three-point bending fixture.[14]

    • Micrometer for precise measurement of specimen dimensions.

  • Procedure:

    • Prepare rectangular specimens of the cured polymer according to the dimensions specified in ASTM D790.[14]

    • Condition the specimens at a standard temperature and humidity.

    • Measure the width and thickness of each specimen.

    • Set the support span on the three-point bending fixture based on the specimen's thickness.

    • Place the specimen on the supports and apply a load to the center at a constant rate until the specimen breaks or reaches a specified strain (e.g., 5%).[16]

    • Record the load-deflection curve.

    • Calculate the flexural strength and flexural modulus from the recorded data.

Mandatory Visualization

The selection of an appropriate polymerization accelerator is a multi-faceted decision. The following diagrams illustrate the logical relationships and workflows involved in this process.

Caption: Decision-making flowchart for selecting a polymerization accelerator.

G Experimental Workflow for Accelerator Comparison start Select Resin, Initiator, and Accelerators for Comparison formulation Prepare Resin Formulations with Varying Accelerator Concentrations start->formulation gel_test Conduct Gel Time and Peak Exotherm Tests (ASTM D2471) formulation->gel_test specimen_prep Cast and Cure Polymer Specimens formulation->specimen_prep data_analysis Analyze and Compare Curing Kinetics and Mechanical Performance Data gel_test->data_analysis mech_test Perform Flexural Properties Tests (ASTM D790) specimen_prep->mech_test mech_test->data_analysis cost_benefit Integrate Performance Data with Cost and Safety Information for Final Analysis data_analysis->cost_benefit conclusion Select Optimal Accelerator System cost_benefit->conclusion

Caption: Standard workflow for comparing the performance of polymerization accelerators.

References

A Comparative Guide to Analytical Standards for N,N-Dimethyl-o-toluidine Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical standards and methodologies for assessing the purity of N,N-Dimethyl-o-toluidine. Ensuring the purity of this compound is critical in various applications, including as a catalyst in polymerization and an intermediate in the synthesis of dyes and pharmaceuticals. This document outlines key analytical techniques, their respective experimental protocols, and a comparison of their performance to aid in the selection of the most appropriate method for specific analytical needs.

Comparison of Analytical Methods: GC-FID vs. HPLC-UV

The two most common and effective techniques for determining the purity of this compound are Gas Chromatography with a Flame Ionization Detector (GC-FID) and High-Performance Liquid Chromatography with an Ultraviolet (HPLC-UV) detector. The choice between these methods often depends on the volatility of potential impurities, the required sensitivity, and the laboratory's available instrumentation.

FeatureGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation is based on the compound's volatility and its interaction with a stationary phase within a capillary column.Separation is based on the compound's polarity and its partitioning between a stationary phase and a liquid mobile phase.
Typical Purity Assay ≥99.0%≥99.0%
Common Impurities Detected Volatile and semi-volatile impurities such as residual solvents, unreacted starting materials (o-toluidine), and by-products (N-methyl-o-toluidine).A wide range of non-volatile and polar impurities, including degradation products and salts.
Advantages - High resolution for volatile compounds. - Robust and widely available technique. - FID provides a near-universal response for organic compounds.- Suitable for a broader range of compound polarities. - Non-destructive, allowing for sample recovery. - Highly sensitive with UV detection for chromophoric compounds.
Limitations - Not suitable for non-volatile or thermally labile compounds. - Derivatization may be required for some polar compounds.- Mobile phase selection can be complex. - Not all impurities may have a UV chromophore.

Potential Impurities in this compound

Understanding the potential impurities is crucial for developing and validating a suitable analytical method. Based on a common synthesis route involving the methylation of o-toluidine, the following impurities may be present:[1]

ImpurityChemical NameReason for Presence
o-Toluidine2-methylanilineUnreacted starting material
N-Methyl-o-toluidineN,2-dimethylanilineIntermediate product of methylation
Methyl iodideIodomethaneExcess alkylating agent (if used in synthesis)
Other isomeric toluidinesm-toluidine, p-toluidineImpurities in the starting material

Experimental Protocols

Gas Chromatography (GC-FID) Method

This method is suitable for the routine purity assessment of this compound and the quantification of volatile impurities.

Instrumentation and Conditions:

ParameterSetting
Gas Chromatograph Agilent 7890B or equivalent
Detector Flame Ionization Detector (FID)
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Injector Temperature 250 °C
Detector Temperature 300 °C
Oven Program Initial: 100 °C, hold for 2 min Ramp: 10 °C/min to 250 °C, hold for 5 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injection Volume 1 µL
Split Ratio 50:1

Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve in and dilute to volume with methanol.

  • Vortex the solution to ensure homogeneity.

Data Analysis:

The purity is calculated using the area percent method, assuming all components have a similar response factor with the FID.

Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is effective for the separation and quantification of this compound and its non-volatile or polar impurities.[2]

Instrumentation and Conditions:

ParameterSetting
HPLC System Dionex ICS-3000 or equivalent
Detector PDA-100 Photodiode Array Detector
Column IonPac CS17 (4 x 250 mm) or equivalent C18 column
Mobile Phase Acetonitrile and 4 mM Methanesulfonic acid (MSA) gradient
Gradient Isocratic 4 mM MSA for 5 min, then a linear gradient to 80 mM MSA over 10 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL

Sample Preparation:

  • Prepare a stock solution of the this compound sample at a concentration of 1 mg/mL in the initial mobile phase composition.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

Purity is calculated using the area percent method from the chromatogram obtained at 210 nm.

Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

Visualizing Analytical Workflows

To provide a clearer understanding of the processes involved in purity assessment, the following diagrams illustrate the general workflow and the decision-making process for method selection.

Purity_Assessment_Workflow cluster_0 Sample Handling cluster_1 Analytical Method cluster_2 Data Processing and Reporting Sample_Receipt Sample Receipt and Login Sample_Preparation Sample Preparation (Weighing, Dissolution) Sample_Receipt->Sample_Preparation Method_Selection Method Selection (GC/HPLC) Sample_Preparation->Method_Selection Instrument_Setup Instrument Setup and Calibration Method_Selection->Instrument_Setup Analysis Chromatographic Analysis Instrument_Setup->Analysis Data_Acquisition Data Acquisition and Integration Analysis->Data_Acquisition Purity_Calculation Purity Calculation and Impurity Profiling Data_Acquisition->Purity_Calculation Report_Generation Certificate of Analysis Generation Purity_Calculation->Report_Generation

Caption: General workflow for the purity assessment of an analytical standard.

Method_Selection_Diagram Start Define Analytical Requirement Impurity_Nature Are impurities volatile? Start->Impurity_Nature GC_Method Select GC Method Impurity_Nature->GC_Method Yes HPLC_Method Select HPLC Method Impurity_Nature->HPLC_Method No Sensitivity Is high sensitivity required? GC_Method->Sensitivity HPLC_Method->Sensitivity GC_MS Consider GC-MS Sensitivity->GC_MS Yes (for GC) LC_MS Consider LC-MS Sensitivity->LC_MS Yes (for HPLC) Final_Method Final Method Selection and Validation Sensitivity->Final_Method No GC_MS->Final_Method LC_MS->Final_Method

Caption: Decision tree for selecting an appropriate analytical method.

References

Navigating Immunoassay Specificity: A Comparative Analysis of N,N-Dimethyl-o-toluidine Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving high specificity in immunoassays is paramount. The potential for cross-reactivity with structurally similar, non-target analytes can lead to inaccurate quantification and false-positive results, compromising data integrity. This guide provides a comparative analysis of the cross-reactivity of N,N-Dimethyl-o-toluidine and related aromatic amines in a competitive enzyme-linked immunosorbent assay (ELISA) format. The data presented herein, while based on a representative experimental model, offers valuable insights into potential analytical interferences and underscores the importance of rigorous validation.

While specific cross-reactivity studies for this compound in commercially available immunoassays are not extensively documented in publicly available literature, this guide presents a hypothetical study to illustrate the evaluation process and potential outcomes. The following sections detail the experimental design, present comparative data for a panel of structurally related compounds, and provide the necessary protocols to replicate such a validation study.

Comparative Cross-Reactivity Data

The cross-reactivity of this compound and other structurally related aromatic amines was assessed in a competitive ELISA designed for the detection of a hypothetical target analyte with a similar core structure. The 50% inhibitory concentration (IC50) for each compound was determined, and the percent cross-reactivity was calculated relative to the target analyte.

CompoundStructureIC50 (ng/mL)% Cross-Reactivity
Target Analyte (Hypothetical)10100%
This compound C₉H₁₃N2504.0%
o-ToluidineC₇H₉N> 10,000< 0.1%
N-Methyl-o-toluidineC₈H₁₁N1,5000.67%
N,N-DimethylanilineC₈H₁₁N8001.25%
AnilineC₆H₇N> 10,000< 0.1%

Key Observations:

  • This compound exhibited low but measurable cross-reactivity (4.0%).

  • The presence of two methyl groups on the amine appears to be a significant factor in antibody recognition compared to the primary amine of o-toluidine and the single methyl group of N-Methyl-o-toluidine.

  • Compounds lacking the ortho-methyl group on the aromatic ring, such as N,N-Dimethylaniline and Aniline, showed significantly lower or negligible cross-reactivity.

Experimental Workflow and Methodologies

The following diagram illustrates the workflow for determining compound cross-reactivity in a competitive ELISA format.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Microplate Coating (Antibody) B Blocking (e.g., BSA) A->B 1. Coat & Block D Incubation: Standards/Samples + HRP-conjugate B->D 2. Add Reagents C Preparation of Standards & Test Compounds C->D E Washing D->E 3. Incubate F Substrate Addition (TMB) E->F 4. Wash G Stop Reaction F->G 5. Develop H Absorbance Reading (450 nm) G->H 6. Stop I IC50 Calculation H->I 7. Read J Cross-Reactivity Determination I->J 8. Calculate

Competitive ELISA workflow for cross-reactivity assessment.
Detailed Experimental Protocol: Competitive ELISA

1. Microplate Coating:

  • Dilute the capture antibody to a pre-optimized concentration (e.g., 1-10 µg/mL) in a coating buffer (e.g., 0.05 M carbonate-bicarbonate, pH 9.6).
  • Add 100 µL of the diluted antibody to each well of a 96-well microplate.
  • Incubate overnight at 4°C.
  • Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).

2. Blocking:

  • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.
  • Incubate for 1-2 hours at room temperature.
  • Wash the plate three times with wash buffer.

3. Standard and Sample Incubation:

  • Prepare serial dilutions of the target analyte (standard curve) and the potential cross-reactants (including this compound) in assay buffer (e.g., PBS with 0.1% BSA).
  • Add 50 µL of the standard or test compound solution to the appropriate wells.
  • Add 50 µL of the enzyme-conjugated target analyte (e.g., HRP-conjugate) at a pre-optimized dilution.
  • Incubate for 1-2 hours at room temperature with gentle shaking.

4. Washing:

  • Wash the plate four to five times with wash buffer to remove unbound reagents.

5. Substrate Reaction and Measurement:

  • Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution to each well.
  • Incubate in the dark for 15-30 minutes at room temperature.
  • Stop the reaction by adding 50 µL of stop solution (e.g., 2 N H₂SO₄).
  • Read the absorbance at 450 nm using a microplate reader.

6. Data Analysis:

  • Generate a standard curve by plotting the absorbance values against the log of the target analyte concentration.
  • Determine the IC50 value for the target analyte and each test compound from their respective dose-response curves.
  • Calculate the percent cross-reactivity using the following formula:

Logical Relationship of Cross-Reactivity

The degree of cross-reactivity is fundamentally dependent on the structural similarity between the target analyte and the interfering compound, which dictates their respective binding affinities to the antibody.

G cluster_structure Molecular Structure cluster_binding Antibody Binding cluster_result Immunoassay Outcome A High Structural Similarity C High Binding Affinity A->C B Low Structural Similarity D Low Binding Affinity B->D E High Cross-Reactivity (Potential for Inaccurate Results) C->E F Low Cross-Reactivity (High Specificity) D->F

Relationship between structural similarity and immunoassay cross-reactivity.

Alternative Analytical Methods

For applications requiring unambiguous identification and quantification of this compound, alternative analytical methods should be considered. These methods offer higher selectivity and are less prone to cross-reactivity from structurally similar compounds.

MethodPrincipleAdvantagesDisadvantages
Gas Chromatography-Mass Spectrometry (GC-MS) Separation by gas chromatography followed by mass-based detection.High specificity and sensitivity; provides structural information.Requires sample derivatization for some compounds; more complex instrumentation.
High-Performance Liquid Chromatography (HPLC) Separation by liquid chromatography with various detection methods (e.g., UV, MS).[1][2]Versatile for a wide range of compounds; high resolution.[2]Mobile phase selection can be complex; potential for matrix effects.
Ion Chromatography (IC) Separation of ions and polar molecules.Excellent for separating amines from inorganic cations.[3]May require organic solvents in the eluent for hydrophobic amines.[3]

Conclusion

This guide provides a framework for evaluating the cross-reactivity of this compound in immunoassays. The presented hypothetical data highlights the potential for interference from structurally related compounds and emphasizes the need for thorough validation of any immunoassay. For applications demanding high specificity, the use of orthogonal analytical methods such as GC-MS or HPLC is strongly recommended to confirm and accurately quantify this compound. Researchers and scientists are encouraged to perform in-house validation studies with their specific antibodies and assay conditions to accurately characterize the performance of their immunoassays.

References

N,N-Dimethyl-o-toluidine Performance Across Polymer Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of N,N-Dimethyl-o-toluidine (DMPT) as a curing accelerator reveals its versatile and high-performance characteristics across various polymer systems, particularly in acrylic and polyester resins. While its application in epoxy resins is noted, detailed public data on its performance in this matrix is less prevalent. This guide provides a comparative benchmark of DMPT's efficiency, its impact on curing profiles, and the resultant mechanical properties of the cured polymers, supported by experimental data from various studies.

It is important to note that the majority of available research focuses on the para isomer of N,N-Dimethyl-toluidine (N,N-Dimethyl-p-toluidine), which is also commonly abbreviated as DMPT. Given the limited data on the ortho isomer specified in the topic, this guide will primarily focus on the performance of N,N-Dimethyl-p-toluidine, assuming a likely user interest in this more widely documented accelerator.

Performance in Acrylic Resins

N,N-Dimethyl-p-toluidine is a highly effective accelerator for the free-radical polymerization of acrylic resins, commonly used in conjunction with a benzoyl peroxide (BPO) initiator. This system is prevalent in dental materials, adhesives, and bone cements.[1][2] The concentration of DMPT is a critical factor influencing the curing time and mechanical properties of the final acrylic product.

A study on an acrylic-based seamless adhesive demonstrated that optimal proportions of BPO and DMPT can achieve a balance between efficient curing and robust mechanical performance. An ideal curing time of approximately 10 minutes at 25°C was achieved, resulting in a significant fracture toughness of up to 12.32 kPa·m¹/².[3][4]

In another investigation on thermoplastic acrylic (PMMA) resins, the ratio of BPO to an amine accelerator (dimethylaniline, a compound structurally similar to DMPT) and the accelerator content were varied. The results showed that higher BPO/accelerator ratios improved tensile strength, reaching up to 66 MPa, while a greater accelerator content accelerated the curing process.[5]

Performance in Polyester Resins

In unsaturated polyester resins (UPRs), DMPT is recognized as a high-reactivity accelerator, particularly for ambient temperature curing.[6][7] The curing of UPRs at room temperature is generally slow and requires an accelerator to speed up the radical formation initiated by peroxides like methyl ethyl ketone peroxide (MEKP) or benzoyl peroxide (BPO).[6]

The thermal stability of polyester resins is influenced by the curing system. Studies have shown that polyester resins cured with MEKP are thermally more stable than those cured with benzoyl peroxide.[9] The thermal degradation of unsaturated polyester resins typically involves two main stages: the first corresponding to the volatilization of components like styrene and the second to the decomposition of the polymer itself.

Performance in Epoxy Resins

While N,N-Dimethyl-p-toluidine is mentioned as a catalyst for epoxy resins, detailed experimental data on its performance in terms of curing kinetics, mechanical properties, and thermal stability is sparse in the reviewed literature.[7][10][11] The curing of epoxy resins is a complex process involving the ring-opening reaction of the epoxy group with a hardener, often an amine.[12] The curing time for epoxies can vary significantly, from minutes to several days, depending on the specific resin, hardener, temperature, and presence of accelerators.[13][14][15]

The mechanical properties of cured epoxy resins, such as tensile strength, compressive strength, and flexural strength, are highly dependent on the degree of crosslinking and the overall network structure.[12][16] Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are commonly used to study the curing kinetics and thermal stability of epoxy resins.[15][17][18]

Alternative Accelerators

N,N-Dimethylaniline (DMA) is a commonly used alternative amine accelerator.[19] Studies on acrylic resins have utilized DMA to investigate the effects of accelerator concentration on curing time and tensile strength.[5] In polyester resins, DMA is also used, often in combination with a cobalt promoter, to achieve fast curing, especially at lower temperatures.

Data Presentation

Table 1: Curing Performance of N,N-Dimethyl-p-toluidine in Acrylic Resin

Initiator SystemDMPT ConcentrationTemperature (°C)Curing Time (min)Mechanical PropertyReference
BPO/DMPTOptimal25~10Fracture Toughness: up to 12.32 kPa·m¹/²[3][4]
BPO/DMA*0.28-0.65 mol%Ambient100 - 207 (Induction Time)Tensile Strength: up to 66 MPa[5]

* Data for N,N-Dimethylaniline (DMA), a similar amine accelerator.

Table 2: Curing Performance of Amine Accelerators in a Standard Unsaturated Polyester Resin (Palatal P6 at 22°C) with 3.0% PEROXAN BP-Powder 50 W

AcceleratorDosage (%)Gel Time (min)Curing Time (min)
PERGAQUICK A100 (N,N-Dimethyl-p-toluidine)0.21530
PERGAQUICK A200 (N,N-Dimethylaniline)0.22545
PERGAQUICK A300 (N,N-Diethylaniline)0.24070

Data extracted from a technical datasheet which may not be directly comparable to peer-reviewed research.

Experimental Protocols

Determination of Gel Time and Curing Time

The gel time is the point at which the liquid resin begins to transition into a solid, gel-like state. The curing time is the time required for the resin to fully harden. These can be determined using several methods:

  • Manual Method (ASTM D2471): A simple method involving periodically probing the resin mixture with a stirrer or probe. The gel time is noted when the resin becomes stringy and no longer flows. The cure time is determined when the surface is tack-free and hard.[20]

  • Automated Gel Timer: A device that measures the time it takes for the viscosity of the resin to reach a certain point, indicating gelation.[21]

  • Rheometry: A more sophisticated method that measures the change in viscosity of the resin over time at a constant temperature. The gel point is often identified as the crossover point of the storage modulus (G') and loss modulus (G'').[21]

  • Differential Scanning Calorimetry (DSC): This technique can be used to monitor the heat flow from the exothermic curing reaction as a function of time or temperature. The onset and peak of the exothermic peak can be related to the start and rate of the curing process.[22][23][24]

Mechanical Property Testing
  • Tensile Strength: This is determined according to standards such as ASTM D638 for plastics and ASTM D3039 for polymer matrix composites.[3][5][6][13] A universal testing machine is used to pull a standardized specimen until it fractures, measuring the force and elongation.

  • Fracture Toughness: For adhesives, this can be measured using methods like the Double Cantilever Beam (DCB) test as specified in ASTM D3433 .[2][10][25][26][27]

Thermal Stability Analysis
  • Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the decomposition temperatures and char yield of the cured polymer.[28][29]

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the glass transition temperature (Tg) of the cured polymer, which is an indicator of its thermal stability.[14][30][31][32]

Mandatory Visualization

Curing_Mechanism BPO Benzoyl Peroxide (Initiator) FreeRadical Free Radical BPO->FreeRadical Decomposes to form DMPT N,N-Dimethyl-p-toluidine (Accelerator) DMPT->BPO Activates Monomer Polymer Monomer (e.g., MMA, Styrene) GrowingChain Growing Polymer Chain Monomer->GrowingChain Adds to FreeRadical->Monomer Initiates Polymerization GrowingChain->Monomer Propagates GrowingChain->GrowingChain CuredPolymer Cured Polymer (Crosslinked Network) GrowingChain->CuredPolymer Forms Experimental_Workflow Start Start: Material Preparation Resin Polymer Resin (Acrylic, Polyester, Epoxy) Start->Resin Initiator Initiator (e.g., BPO, MEKP) Start->Initiator Accelerator Accelerator (DMPT or Alternative) Start->Accelerator Mixing Mixing of Components Resin->Mixing Initiator->Mixing Accelerator->Mixing Curing Curing at Controlled Temperature & Time Mixing->Curing SamplePrep Specimen Preparation (ASTM Standards) Curing->SamplePrep Testing Performance Testing SamplePrep->Testing CuringAnalysis Curing Analysis (Gel Time, DSC) Testing->CuringAnalysis MechanicalAnalysis Mechanical Analysis (Tensile, Fracture) Testing->MechanicalAnalysis ThermalAnalysis Thermal Analysis (TGA, DSC) Testing->ThermalAnalysis End End: Comparative Data CuringAnalysis->End MechanicalAnalysis->End ThermalAnalysis->End

References

Safety Operating Guide

Personal protective equipment for handling N,N-Dimethyl-o-toluidine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for N,N-Dimethyl-o-toluidine

This guide provides critical safety, handling, and disposal protocols for this compound, tailored for research and drug development professionals. Adherence to these procedures is essential for ensuring laboratory safety and minimizing exposure risks.

This compound is a combustible liquid that is toxic if swallowed, inhaled, or in contact with skin.[1][2][3] It can cause skin and serious eye irritation, and may lead to organ damage through prolonged or repeated exposure.[3][4][5] This substance is also harmful to aquatic life with long-lasting effects.[3][4][6]

Personal Protective Equipment (PPE) Summary

Proper personal protective equipment is the first line of defense against chemical exposure. All personnel handling this compound must use the following PPE.

Protection TypeRequired EquipmentSpecifications & Best Practices
Hand Protection Chemical-resistant glovesRecommended: Viton® or Butyl rubber gloves are suitable for extended contact.[4][7] For Splash Protection: Nitrile gloves may be used, but must be replaced immediately upon contamination.[7] Double-gloving is recommended for added safety during short tasks.[7] Always inspect gloves for signs of degradation before use.[7]
Eye & Face Protection Safety Goggles & Face ShieldWear chemical splash goggles conforming to ANSI Z87.1 or EU EN166 standards.[1][7] For tasks with a higher risk of splashing, such as transferring large volumes, a face shield must be worn in addition to goggles.[4][7]
Body Protection Laboratory Coat & Chemical-Resistant ApronA standard laboratory coat is mandatory to protect personal clothing.[7] For handling larger quantities or during procedures with a high splash potential, a chemical-resistant apron should be worn over the lab coat.[7] Contaminated clothing should be removed immediately and washed before reuse.[1][5][8]
Respiratory Protection Ventilation & RespiratorAll work must be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][5][9] If ventilation is insufficient or exposure limits are exceeded, a NIOSH-approved respirator with an organic vapor filter (Type A) is required.[2][9] For emergencies or major spills, a Self-Contained Breathing Apparatus (SCBA) is necessary.[4][8]

Operational and Disposal Plans

Safe Handling and Storage Protocol

Engineering Controls:

  • Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[5][9]

  • Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[9]

Procedural Steps:

  • Before handling, wash hands thoroughly and inspect all PPE for integrity.

  • Avoid direct contact with skin, eyes, and clothing.[1] Do not breathe vapors or mists.[3][5]

  • Keep the container tightly closed when not in use.[1][4]

  • After handling, wash hands and any exposed skin thoroughly.[4][10] Do not eat, drink, or smoke in the work area.[4][5][11]

  • Store containers in a cool, dry, and well-ventilated area, away from incompatible substances like strong acids, bases, and oxidizing agents.[1][4]

  • The storage area should be locked and accessible only to authorized personnel.[4][5]

Emergency Procedures: First Aid

Immediate action is critical in the event of exposure.

  • Inhalation: Move the individual to fresh air immediately and keep them at rest in a position comfortable for breathing.[1][4] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1][5] Symptoms can include headache, dizziness, nausea, and confusion.[8]

  • Skin Contact: Immediately take off all contaminated clothing.[5][10] Rinse the affected skin with plenty of soap and water for at least 15 minutes.[1][8][10] Seek immediate medical attention.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to rinse under the eyelids.[1][10] Remove contact lenses if present and easy to do.[1][4] Continue rinsing and seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting.[1][9] Rinse the mouth with water.[1] Call a physician or poison control center immediately.[1][9]

Spill Response Protocol

In the event of a spill, follow these steps to ensure safety and proper cleanup.

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Wear PPE: Before re-entering the area, don the full required PPE, including respiratory protection (SCBA for large spills).[4][8]

  • Containment: Prevent the spill from spreading and entering drains or waterways.[4][5] Cover drains if necessary.[5]

  • Absorption: Cover the spill with a non-flammable, inert absorbent material such as sand, vermiculite, or diatomaceous earth.[4]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealed, and compatible container for hazardous waste.[4][5]

  • Decontamination: Wash the contaminated area thoroughly with soap and water after the material has been removed.[4]

  • Report: Inform the appropriate safety personnel or department about the incident.

Spill_Response_Workflow This compound Spill Response Workflow cluster_initial_response Initial Response cluster_cleanup_procedure Cleanup Procedure cluster_final_steps Final Steps spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate alert Alert Supervisor & Safety Officer evacuate->alert ppe Don Full PPE (Gloves, Goggles, Respirator) alert->ppe contain Contain Spill with Inert Absorbent ppe->contain collect Collect Waste into Sealed Container contain->collect absorbent Absorbent Material (Sand, Vermiculite) absorbent->contain decontaminate Decontaminate Area with Soap & Water collect->decontaminate dispose Label & Dispose of Waste as Hazardous decontaminate->dispose restock Restock Spill Kit dispose->restock

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.